2'-Deoxyadenosine-13C10,15N5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H13N5O3 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,7-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
InChI Key |
OLXZPDWKRNYJJZ-ASYNIKQTSA-N |
Isomeric SMILES |
[13CH2]1[13C@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]([15N]=[13CH][15N]=[13C]32)[15NH2])[13CH2]O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Applications of 2'-Deoxyadenosine-13C10,15N5
Introduction
This compound is a stable isotope-labeled (SIL) analog of the naturally occurring nucleoside, 2'-deoxyadenosine. In this isotopologue, all ten carbon atoms are replaced with the heavy isotope ¹³C, and all five nitrogen atoms are replaced with the heavy isotope ¹⁵N. This labeling confers a significant mass shift compared to the endogenous compound, making it an invaluable tool in a variety of advanced analytical and research applications. Its primary utility lies in its function as an internal standard for highly sensitive and accurate quantification by mass spectrometry, as well as a tracer in metabolic studies. This guide provides a comprehensive overview of the principal applications of this compound, complete with quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Applications
The primary applications of this compound revolve around its use in:
-
Quantitative Analysis of DNA Damage: As an internal standard in isotope dilution mass spectrometry (IDMS) for the precise measurement of oxidative DNA adducts, such as 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA).
-
Metabolic Tracing and Flux Analysis: To study the endogenous fate of deoxyadenosine (B7792050), including its incorporation into DNA and its role in metabolic pathways like the purine (B94841) salvage pathway. This is particularly relevant in cancer research and in the study of epigenetic modifications like N6-methyladenosine (6mA).
-
Pharmacokinetic Studies: While less common for the nucleoside itself, its triphosphate form (dATP-13C10,15N5) can be used to study the synthesis and turnover of DNA in the context of drug development, particularly for antiviral and anticancer nucleoside analogs.
Data Presentation
The following tables summarize the key quantitative data for this compound and its application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | ¹³C₁₀H₁₃¹⁵N₅O₃ | N/A |
| Molecular Weight | 266.18 g/mol (unhydrated) | N/A |
| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | Commercial Suppliers |
| Chemical Purity | ≥95% | Commercial Suppliers |
| Appearance | White to off-white solid | Commercial Suppliers |
Table 2: Application-Specific Quantitative Data
| Application | Parameter | Typical Value(s) |
| IDMS for DNA Adducts | Internal Standard Concentration | 50 nM in the final sample |
| Limit of Detection (LOD) for 8-oxo-dA | 5 fmol on-column | |
| Calibration Curve Range | 0.082 pmol to 20 pmol on-column | |
| Metabolic Tracing | Cellular Uptake Concentration | 10 µM in cell culture media |
| Incorporation into DNA | Varies by cell type and incubation time | |
| PCR-based Assays (using dATP-13C10,15N5) | dNTP Concentration in PCR mix | 200-400 µM |
| Template DNA | 5-15 ng |
Experimental Protocols
Protocol 1: Quantification of 8-oxo-deoxyadenosine in DNA by Isotope Dilution LC-MS/MS
This protocol describes the use of this compound as an internal standard for the quantification of the oxidative DNA damage marker, 8-oxo-deoxyadenosine.
1. DNA Extraction and Hydrolysis:
- Extract genomic DNA from cells or tissues using a standard method (e.g., phenol-chloroform extraction or a commercial kit).
- Quantify the extracted DNA using UV spectrophotometry.
- To 10-40 µg of DNA, add a known amount of the internal standard, [¹⁵N₅]-2'-deoxyguanosine and [¹⁵N₅]-2'-deoxyadenosine (to also quantify 8-oxo-dG).
- Perform enzymatic hydrolysis of the DNA to nucleosides by incubating with a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
2. Sample Preparation:
- Remove proteins by filtration or precipitation.
- The resulting solution contains a mixture of normal and modified nucleosides, including the analyte (8-oxo-dA) and the internal standard.
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% to 95% B over a suitable time to separate the analytes from the more abundant unmodified nucleosides.
- Flow Rate: 0.2-0.4 mL/min.
- Mass Spectrometry (MS/MS):
- Ionization: Positive ion electrospray ionization (ESI+).
- Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
- Mass Transitions:
- 8-oxo-dA: Monitor the transition of the precursor ion (m/z) to a specific product ion.
- This compound (as a proxy for the analyte's behavior): Monitor the transition of the labeled precursor ion to its corresponding product ion.
4. Quantification:
- Generate a calibration curve using known concentrations of the 8-oxo-dA standard and a fixed concentration of the this compound internal standard.
- Calculate the concentration of 8-oxo-dA in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Metabolic Tracing of N6-methyladenine (6mA) in Cellular DNA
This protocol outlines the use of isotopically labeled deoxyadenosine to trace its incorporation into cellular DNA and subsequent modification.[1]
1. Cell Culture and Labeling:
- Culture mammalian cells in a suitable medium.
- Supplement the medium with [¹⁵N₅]-2'-deoxyadenosine at a final concentration of, for example, 10 µM.
- Incubate the cells for a desired period to allow for the uptake and incorporation of the labeled nucleoside into the cellular DNA.
2. DNA Extraction and Hydrolysis:
- Harvest the cells and extract genomic DNA as described in Protocol 1.
- Perform enzymatic hydrolysis of the DNA to nucleosides.
3. LC-MS/MS Analysis:
- Analyze the nucleoside mixture by LC-MS/MS as described in Protocol 1.
- In addition to the transitions for deoxyadenosine, monitor the mass transitions for:
- [¹⁵N₅]-2'-deoxyadenosine
- [¹⁵N₄]-2'-deoxyadenosine (resulting from deamination and salvage)[1]
- [¹⁵N₅]-N6-methyl-2'-deoxyadenosine
- [¹⁵N₄]-N6-methyl-2'-deoxyadenosine[1]
4. Data Analysis:
- Determine the relative abundance of the different isotopologues of deoxyadenosine and N6-methyl-deoxyadenosine.
- This data provides insights into the metabolic pathways involved in deoxyadenosine salvage and methylation.
Visualizations
Caption: Experimental workflow for DNA adduct quantification using isotope dilution mass spectrometry.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Applications of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the isotopically labeled nucleoside, 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅. This stable isotope-labeled compound is a powerful tool in various research and development areas, particularly in metabolic studies, pharmacokinetic analysis, and biomolecular nuclear magnetic resonance (NMR).
Core Chemical and Physical Properties
2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is the isotopically enriched analog of the naturally occurring nucleoside, 2'-deoxyadenosine (B1664071). In this labeled form, all ten carbon atoms are replaced with the stable isotope Carbon-13 (¹³C), and all five nitrogen atoms are replaced with the stable isotope Nitrogen-15 (¹⁵N). This labeling results in a significant mass shift, making it an excellent tracer and internal standard for mass spectrometry and a valuable probe for NMR spectroscopy.[1][2]
The compound is commercially available in several forms, including as a monohydrate and as 5'-monophosphate and 5'-triphosphate salts. The properties of these common forms are summarized below.
2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ Monohydrate
This is the base-labeled nucleoside, often used as a precursor for synthesizing other labeled molecules like phosphoramidites.[3][4]
| Property | Value | Reference |
| Molecular Formula | ¹³C₁₀H₁₃¹⁵N₅O₃·H₂O | [4] |
| Molecular Weight | 284.15 g/mol | [4][][6] |
| Isotopic Purity (¹³C) | ≥98% | [4][6] |
| Isotopic Purity (¹⁵N) | 96-98% | [4][6] |
| Chemical Purity | ≥95% | [4][6] |
| Appearance | Solid | [4][6] |
| Storage Conditions | +2°C to +8°C, Protect from light | [3][4][6] |
2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ 5'-monophosphate Disodium Salt
This form is a key metabolite in nucleotide salvage pathways.
| Property | Value | Reference |
| Empirical Formula | ¹³C₁₀H₁₂Na₂¹⁵N₅O₆P | |
| Molecular Weight | 390.08 g/mol | |
| Isotopic Purity | ≥98 atom % | |
| Chemical Purity (Assay) | ≥95% (CP) | |
| Appearance | Solid | |
| Storage Conditions | −20°C |
2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ 5'-triphosphate Sodium Salt
As the labeled analog of dATP, this molecule is a direct precursor for DNA synthesis and is used in studies involving DNA polymerases.[7]
| Property | Value | Reference |
| Empirical Formula | ¹³C₁₀H₁₄¹⁵N₅Na₂O₁₂P₃ | [8] |
| Molecular Weight | 550.04 g/mol | [8] |
| Isotopic Purity (¹³C, ¹⁵N) | ≥98 atom % | [9][10] |
| Chemical Purity (Assay) | ≥90-95% (CP) | [8][9][10] |
| Form | 100 mM solution in 5mM Tris HCl/H₂O | [8][9][10] |
| Mass Shift | M+15 | [9][10] |
| Storage Conditions | −20°C (shipped on dry ice) | [9][10] |
Applications in Research and Drug Development
Stable isotope labeling is a cornerstone of modern biomedical research.[11] The incorporation of ¹³C and ¹⁵N into 2'-deoxyadenosine provides a non-radioactive, stable tracer to investigate a variety of biological processes.[2]
-
Metabolic Flux Analysis: Researchers can track the incorporation of the labeled nucleoside into DNA and other metabolic pathways, providing quantitative insights into cellular metabolism.[2] This is crucial for understanding disease states like cancer and for developing targeted therapies.
-
Drug Metabolism and Pharmacokinetics (DMPK): In drug development, labeled compounds are essential for ADME (absorption, distribution, metabolism, and excretion) studies.[12] Using the labeled compound as an internal standard allows for precise quantification of the unlabeled drug candidate and its metabolites in complex biological matrices like blood or urine via isotope dilution mass spectrometry.[13]
-
Biomolecular NMR: The ¹³C and ¹⁵N nuclei are NMR-active (spin 1/2).[1][14] Incorporating these isotopes into DNA or RNA oligonucleotides allows for high-resolution structural and dynamic studies of nucleic acids and their interactions with proteins or drug molecules.[15] The labeling helps to resolve spectral overlap and enables advanced multi-dimensional NMR experiments.[1]
-
Internal Standard for Quantitative Analysis: Due to its chemical identity with the endogenous molecule but distinct mass, 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is an ideal internal standard for LC-MS or GC-MS applications, ensuring accurate and reproducible quantification of unlabeled 2'-deoxyadenosine.[7]
Experimental Protocols and Methodologies
While specific protocols are application-dependent, a generalized workflow for a metabolic tracing experiment using 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is outlined below.
General Protocol: Metabolic Labeling and LC-MS Analysis
This protocol describes a typical experiment to trace the incorporation of labeled deoxyadenosine (B7792050) into the metabolic network of cultured cells.
-
Cell Culture and Treatment:
-
Culture cells of interest to the desired confluency under standard conditions.
-
Prepare a sterile stock solution of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ in a suitable vehicle (e.g., DMSO or culture medium).
-
Replace the existing medium with fresh medium containing a known concentration of the labeled compound. Include control wells with unlabeled deoxyadenosine and vehicle-only controls.
-
Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to allow for uptake and metabolism of the tracer.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed at 4°C to pellet protein and cell debris.
-
Collect the supernatant, which contains the extracted metabolites.
-
-
Sample Analysis by LC-MS:
-
Analyze the metabolite extracts using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.
-
Employ a chromatographic method (e.g., HILIC or reversed-phase) suitable for separating polar metabolites like nucleosides and nucleotides.
-
Configure the mass spectrometer to detect the exact masses of unlabeled 2'-deoxyadenosine and its metabolites, as well as their corresponding ¹³C₁₀,¹⁵N₅-labeled isotopologues. The mass shift of +15 Da is a key identifier.
-
-
Data Analysis:
-
Process the raw LC-MS data using specialized software to identify and quantify the different isotopologues.
-
Calculate the fractional enrichment of the labeled species within the total metabolite pool at each time point.
-
Use this data to determine the rate of uptake and incorporation into downstream pathways, such as the dATP pool and subsequently into DNA.
-
Below is a diagram illustrating this experimental workflow.
Caption: General workflow for a stable isotope tracing experiment.
Metabolic Pathways and Toxicological Relevance
2'-Deoxyadenosine is a key intermediate in purine (B94841) metabolism.[16] Its metabolic fate is critical for DNA synthesis and cell viability. However, elevated levels of deoxyadenosine are toxic, particularly to lymphocytes, a phenomenon central to the pathophysiology of adenosine (B11128) deaminase (ADA) deficiency, a severe combined immunodeficiency (SCID).[17]
The primary mechanism of toxicity involves the following steps:
-
Phosphorylation: Deoxyadenosine is phosphorylated by cellular kinases (primarily deoxycytidine kinase) to 2'-deoxyadenosine monophosphate (dAMP), then diphosphate (B83284) (dADP), and finally triphosphate (dATP).[17]
-
Inhibition of DNA Synthesis: The resulting high concentration of dATP acts as a feedback inhibitor of the enzyme ribonucleotide reductase. This enzyme is responsible for converting all four ribonucleotides into their deoxyribonucleotide counterparts, which are the essential building blocks for DNA synthesis.
-
Cell Cycle Arrest and Apoptosis: Inhibition of ribonucleotide reductase depletes the cell of dCTP, dGTP, and dTTP, halting DNA replication and leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[18]
An alternative toxic mechanism involves the accumulation of DNA strand breaks, which activates the DNA repair enzyme poly(ADP-ribose) polymerase (PARP).[17] Overactivation of PARP can deplete cellular stores of NAD+ and ATP, leading to an energy crisis and cell death.[17]
The metabolic pathway leading to deoxyadenosine-induced lymphotoxicity is illustrated below.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 3. 2â²-Deoxyadenosine (¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, NLM-3895-25 [isotope.com]
- 4. 2â²-Deoxyadenosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, CNLM-3896-CA-5 [isotope.com]
- 6. 2â²-Deoxyadenosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, CNLM-3896-CA-25 [isotope.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2′-脱氧腺苷-13C10,15N5 5′-三磷酸 钠盐 溶液 ≥98 atom %, ≥95% (CP), 100 mM (in 5mM Tris HCl / H2O) | Sigma-Aldrich [sigmaaldrich.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. scientificlabs.com [scientificlabs.com]
- 11. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 12. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 13. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 15. researchgate.net [researchgate.net]
- 16. KEGG COMPOUND: C00559 [genome.jp]
- 17. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical methodologies for 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅. This isotopically labeled nucleoside is a critical tool in various research fields, including metabolic studies, biomolecular NMR, and genetic therapy.
Core Molecular Attributes
2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is a stable isotope-labeled analog of the naturally occurring deoxyribonucleoside, 2'-deoxyadenosine (B1664071). In this labeled form, all ten carbon atoms are replaced with the Carbon-13 (¹³C) isotope, and all five nitrogen atoms are replaced with the Nitrogen-15 (¹⁵N) isotope. This complete isotopic labeling provides a distinct mass shift and unique NMR properties, making it an invaluable tracer for a variety of biochemical and biomedical investigations.
Physicochemical and Isotopic Data
The following tables summarize the key quantitative data for 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ and its common variants.
| Property | Value | Citations |
| Molecular Formula | ¹³C₁₀H₁₃¹⁵N₅O₃ | [1][2] |
| Molecular Weight | 266.18 g/mol (anhydrous) | |
| Isotopic Purity (¹³C) | ≥98 atom % | [1][3] |
| Isotopic Purity (¹⁵N) | 96-98 atom % | [2][4] |
| Chemical Purity | ≥95% | [2][3] |
| Appearance | Solid | [3] |
| Solubility | Slightly soluble in DMSO and Methanol. | [1] |
| Storage Temperature | -20°C | [3] |
Table 1: Properties of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ (Anhydrous)
| Property | Value | Citations |
| Molecular Formula | ¹³C₁₀H₁₃¹⁵N₅O₃·H₂O | [2] |
| Molecular Weight | 284.15 g/mol | [2][5] |
| Isotopic Purity (¹³C) | 98% atom | [5] |
| Isotopic Purity (¹⁵N) | 96-98% atom | [5] |
| Chemical Purity | 95% | [2][5] |
Table 2: Properties of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ Monohydrate
| Property | Value | Citations |
| Molecular Formula | ¹³C₁₀H₁₂Na₂¹⁵N₅O₆P | [3] |
| Molecular Weight | 390.08 g/mol | [3] |
| Isotopic Purity | ≥98 atom % | [3] |
| Chemical Purity | ≥95% (CP) | [3] |
Table 3: Properties of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ 5'-monophosphate disodium (B8443419) salt
| Property | Value | Citations |
| Molecular Formula | ¹³C₁₀H₁₄¹⁵N₅Na₂O₁₂P₃ | |
| Molecular Weight | 550.04 g/mol | |
| Isotopic Purity (¹³C) | ≥98 atom % | [6][7] |
| Isotopic Purity (¹⁵N) | ≥98 atom % | [6][7] |
| Chemical Purity | ≥90% (CP) | [6][7] |
Table 4: Properties of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ 5'-triphosphate disodium salt
Molecular Structure and Isotopic Labeling
The fundamental structure of 2'-deoxyadenosine consists of an adenine (B156593) base attached to a deoxyribose sugar moiety. In the isotopically labeled version, all carbon and nitrogen atoms are replaced with their respective heavy isotopes.
Figure 1: Molecular Structure of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅. This diagram illustrates the atomic positions of the Carbon-13 and Nitrogen-15 isotopes within the adenine and deoxyribose rings.
Experimental Protocols
The unique isotopic composition of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ makes it an ideal standard and tracer for mass spectrometry and NMR spectroscopy studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. The presence of ¹³C and ¹⁵N provides a significant advantage for multidimensional NMR experiments.
General Protocol for 2D HSQC NMR:
-
Sample Preparation: Dissolve a known quantity of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to a final concentration of 1-5 mM.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Tune and match the probe for ¹H, ¹³C, and ¹⁵N frequencies.
-
Optimize shim gradients to achieve high field homogeneity.
-
-
Data Acquisition:
-
Acquire a 1D proton spectrum to verify sample concentration and purity.
-
Set up a 2D ¹H-¹⁵N or ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment.
-
Typical parameters for a ¹H-¹⁵N HSQC experiment:
-
Spectral widths: ~12 ppm for ¹H and ~35 ppm for ¹⁵N.
-
Number of scans: 8-16 per increment.
-
Number of increments in the indirect dimension: 128-256.
-
-
Apply appropriate water suppression techniques if using a non-deuterated solvent.
-
-
Data Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
The resulting 2D spectrum will show correlations between protons and their directly attached nitrogen or carbon atoms.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific technique for the detection and quantification of molecules in complex mixtures. Isotope dilution mass spectrometry using 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ as an internal standard is a gold-standard method for accurate quantification.
General Protocol for Isotope Dilution LC-MS/MS:
-
Sample Preparation and Extraction:
-
Spike the biological sample (e.g., cell lysate, plasma, digested DNA) with a known amount of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ internal standard.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the nucleosides and remove interfering matrix components.[1]
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
LC Separation:
-
Use a reversed-phase C18 column for separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
The gradient can be optimized to achieve baseline separation of 2'-deoxyadenosine from other nucleosides and matrix components.
-
-
MS/MS Detection:
-
Utilize a triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
-
Perform Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Monitor the specific precursor-to-product ion transitions for both the unlabeled (endogenous) 2'-deoxyadenosine and the ¹³C₁₀,¹⁵N₅-labeled internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio.
-
Quantify the amount of endogenous 2'-deoxyadenosine in the sample by comparing the peak area ratio to a standard curve generated with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical experimental workflow for the analysis of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ and its role in studying DNA-related signaling pathways.
Figure 2: General Experimental Workflow. This diagram outlines the key steps involved in the analysis of biological samples using 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅.
Figure 3: DNA Repair Pathway. This diagram illustrates how isotopically labeled dATP can be used to trace the incorporation of new nucleotides during DNA repair.
Applications in Research and Development
The use of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is pivotal in several areas of scientific research:
-
Metabolic Flux Analysis: Tracing the metabolic fate of deoxyadenosine (B7792050) in various pathways, including nucleotide salvage and degradation.
-
Quantitative Proteomics: As a component of stable isotope labeling by amino acids in cell culture (SILAC) for quantifying proteins involved in DNA metabolism.
-
Drug Metabolism and Pharmacokinetics (DMPK): As an internal standard for the quantification of nucleoside analog drugs and their metabolites.
-
Biomarker Discovery: For the accurate quantification of DNA adducts and other biomarkers of DNA damage and repair.[1][8]
-
Structural Biology: To aid in the resonance assignment of complex biomolecules, such as DNA and RNA, using NMR spectroscopy.
References
- 1. Isotope Labeling Mass spectrometry to Quantify Endogenous and Exogenous DNA Adducts and Metabolites of 1,3-Butadiene In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. 2â²-Deoxyadenosine (¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, NLM-3895-25 [isotope.com]
- 6. datapdf.com [datapdf.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Simultaneous Detection of Multiple DNA Adducts in Human Lung Samples by Isotope-Dilution UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Characteristics of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical characteristics of the isotopically labeled nucleoside, 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅. The information presented herein is intended to support research and development activities by providing key data on its molecular properties, alongside standardized experimental protocols for its characterization.
Core Physical and Chemical Data
2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is a stable isotope-labeled version of the naturally occurring deoxyribonucleoside, a fundamental component of DNA. The incorporation of ten ¹³C atoms and five ¹⁵N atoms provides a significant mass shift, making it an invaluable tool for tracer studies in metabolic research and as an internal standard in mass spectrometry-based quantification.
Quantitative Data Summary
The following tables summarize the key quantitative data for 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ and its common variants.
| Property | Value |
| Molecular Formula | ¹³C₁₀H₁₃¹⁵N₅O₃ |
| Molecular Weight | 266.15 g/mol (Monohydrate: 284.15 g/mol )[1][2] |
| Appearance | White to Off-white Solid[1] |
| Melting Point | Estimated: 187-189 °C (based on unlabeled 2'-Deoxyadenosine)[3][4] |
| Isotopic Purity | ≥98 atom % ¹³C; ≥98 atom % ¹⁵N[1] |
| Chemical Purity | ≥95%[1] |
| Storage Temperature | -20°C or 2-8°C[1][5] |
Table 1: Physical Properties of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅
| Solvent | Solubility |
| DMSO | Slightly soluble[1] |
| Methanol | Slightly soluble[1] |
| Water | Slightly soluble (for the base)[4] |
Table 2: Solubility Profile of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅
Note: Solubility can be significantly influenced by the salt form and pH of the solution.
Experimental Protocols
Detailed methodologies for the characterization of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ are crucial for ensuring data accuracy and reproducibility. The following are standard protocols for determining key physical properties.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ transitions to a liquid.
Methodology:
-
Sample Preparation: A small, dry sample of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is finely ground and packed into a capillary tube to a height of 2-3 mm.[6]
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is ramped at a rate of 10-20°C per minute to quickly determine an approximate melting range.
-
A second, fresh sample is then heated to a temperature approximately 20°C below the estimated melting point.
-
The heating rate is slowed to 1-2°C per minute to allow for accurate observation of the melting process.
-
The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[7][8]
-
Solubility Assessment (Shake-Flask Method)
Objective: To determine the equilibrium solubility of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ in a given solvent.
Methodology:
-
Preparation: An excess amount of solid 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is added to a known volume of the test solvent (e.g., DMSO, Methanol, Water) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.[9]
-
Quantification: The concentration of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
Isotopic Enrichment and Chemical Purity Analysis by Mass Spectrometry
Objective: To confirm the isotopic labeling and determine the chemical purity of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅.
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable solvent compatible with the chosen ionization method (e.g., electrospray ionization - ESI).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used to accurately measure the mass-to-charge ratio (m/z) of the molecular ions.
-
Data Acquisition: Mass spectra are acquired over a relevant m/z range to include the unlabeled, partially labeled, and fully labeled species.
-
Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the different isotopologues are used to calculate the isotopic enrichment. Chemical purity is assessed by identifying and quantifying any impurity peaks in the spectrum.[4][5]
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and the positions of the isotopic labels.
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer equipped with probes for ¹H, ¹³C, and ¹⁵N detection.
-
Data Acquisition: A suite of NMR experiments is performed, including:
-
¹H NMR: To observe the proton signals and their couplings.
-
¹³C NMR: To observe the carbon signals. The presence of ¹³C labels will result in strong signals at the corresponding carbon positions.[10][11]
-
¹⁵N NMR: To observe the nitrogen signals, confirming the incorporation of ¹⁵N.
-
2D Heteronuclear Correlation Spectra (e.g., HSQC, HMBC): To establish the connectivity between protons, carbons, and nitrogens, confirming the precise locations of the isotopic labels.[]
-
Visualizing Experimental Workflows
The use of isotopically labeled compounds like 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is central to many experimental workflows in metabolic research. Below are diagrams illustrating these processes.
Caption: Workflow for measuring DNA synthesis rates using 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅.
The diagram above illustrates a typical experimental workflow where 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is used as a tracer to measure the rate of new DNA synthesis in cultured cells. Cells are incubated with the labeled compound, which is incorporated into newly synthesized DNA. Following incubation, the genomic DNA is extracted and hydrolyzed back to its constituent deoxyribonucleosides. The amount of labeled deoxyadenosine is then quantified using Liquid Chromatography-Mass Spectrometry (LC-MS), allowing for the calculation of the rate of DNA synthesis.[13]
Caption: Simplified signaling pathway for tracing nucleotide metabolism.
This diagram illustrates how 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ can be used to trace the flux through the nucleotide salvage pathway. The labeled deoxyadenosine is taken up by cells and phosphorylated to form labeled dAMP, dADP, and finally dATP. This labeled dATP can then be incorporated into DNA or contribute to the cellular metabolite pool. By measuring the isotopic enrichment in these downstream molecules, researchers can quantify the contribution of the salvage pathway relative to the de novo synthesis pathway.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. almacgroup.com [almacgroup.com]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2'-Deoxyadenosine (958-09-8) 13C NMR spectrum [chemicalbook.com]
- 13. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isotope tracing in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Labeling of 2'-Deoxyadenosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of 2'-deoxyadenosine (B1664071), a critical tool in diverse fields of biomedical research, including drug development, metabolic studies, and DNA structural analysis. This document details various labeling strategies, experimental protocols for chemical and enzymatic synthesis, and applications of isotopically labeled 2'-deoxyadenosine. Quantitative data is summarized in structured tables for easy comparison, and key experimental workflows and metabolic pathways are visualized using diagrams.
Introduction
2'-Deoxyadenosine is a fundamental building block of deoxyribonucleic acid (DNA). The selective incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into the 2'-deoxyadenosine molecule provides a powerful, non-radioactive method for tracing its metabolic fate, elucidating reaction mechanisms, and probing molecular interactions. Isotopically labeled 2'-deoxyadenosine serves as an invaluable probe in studies utilizing techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), offering insights into DNA damage and repair, drug-DNA interactions, and the biosynthesis of nucleosides.
Isotopic Labeling Strategies
The isotopic labeling of 2'-deoxyadenosine can be achieved through various methods, broadly categorized as chemical synthesis and enzymatic synthesis. The choice of method depends on the desired labeling pattern, the required quantity of the labeled compound, and the available starting materials.
Chemical Synthesis: Chemical synthesis offers the flexibility to introduce isotopes at specific atomic positions within the 2'-deoxyadenosine molecule. This approach is particularly useful for creating labeling patterns that are not accessible through biological systems.
Enzymatic Synthesis: Enzymatic methods leverage the high specificity of enzymes to catalyze the formation of labeled 2'-deoxyadenosine from isotopically enriched precursors. This approach is often more efficient and can produce high yields of the desired labeled product.
Quantitative Data on Isotopic Labeling of 2'-Deoxyadenosine
The following tables summarize quantitative data for various isotopic labeling methods for 2'-deoxyadenosine, including yields and isotopic enrichment levels.
Table 1: Chemical Synthesis of Isotopically Labeled 2'-Deoxyadenosine Analogues
| Labeled Compound | Starting Material | Labeling Position(s) | Isotope(s) | Yield (%) | Isotopic Enrichment (%) | Reference |
| [7,NH₂-¹⁵N₂]-Adenosine | 4-amino-6-hydroxy-2-mercaptopyrimidine | N7, NH₂ | ¹⁵N | >95 (for intermediate) | Not Specified | [1] |
| [8-¹³C]-Adenosine | 4-amino-6-hydroxy-2-mercaptopyrimidine | C8 | ¹³C | >95 (for intermediate) | Not Specified | [1] |
| 2-Chloro-2'-deoxyadenosine | 2,6-dichloropurine | - | - | 82 | - |
Note: The synthesis of labeled adenosine (B11128) can be adapted for 2'-deoxyadenosine.
Table 2: Enzymatic Synthesis of Isotopically Labeled 2'-Deoxyadenosine
| Labeled Compound | Precursor(s) | Enzyme(s) | Isotope(s) | Yield (%) | Isotopic Enrichment (%) | Reference |
| [¹⁵N₅]-2'-Deoxyadenosine | ¹⁵N-labeled precursors | Not Specified | ¹⁵N | Not Specified | 96-98 | [2] |
| [¹³C₁₀, ¹⁵N₅]-2'-Deoxyadenosine | ¹³C, ¹⁵N-labeled precursors | Not Specified | ¹³C, ¹⁵N | Not Specified | 98 (¹³C), 96-98 (¹⁵N) | |
| [deoxyribose-1-¹³C]-2'-Deoxyadenosine | ¹³C-labeled glucose | Not Specified | ¹³C | Not Specified | 99 | [3] |
| [²H]-2'-Deoxyadenosine | Deuterated water (D₂O) | DNA polymerase | ²H | Not Specified | Variable | [4] |
Table 3: Analytical Characterization of Unlabeled 2'-Deoxyadenosine
| Analytical Technique | Parameter | Value | Reference |
| ¹H NMR (DMSO-d₆, 400 MHz) | Chemical Shift (ppm) | 8.336 (H-8), 8.132 (H-2), 7.31 (NH₂), 6.344 (H-1'), 5.31 (5'-OH), 5.25 (3'-OH), 4.411 (H-3'), 3.884 (H-4'), 3.620, 3.526 (H-5'), 2.728, 2.264 (H-2') | [5] |
| Mass Spectrometry (GC-EI-TOF) | m/z of major fragments | 207.0, 192.0, 103.0, 208.0, 236.0 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the isotopic labeling of 2'-deoxyadenosine.
Protocol 1: Chemical Synthesis of [7,NH₂-¹⁵N₂]-Adenosine
This protocol, which can be adapted for 2'-deoxyadenosine, describes the specific incorporation of ¹⁵N into the N7 and amino positions of adenosine.[1]
Materials:
-
4-amino-6-hydroxy-2-mercaptopyrimidine
-
[¹⁵N]NaNO₂
-
Sodium dithionite (B78146)
-
Diethoxymethyl acetate (B1210297)
-
Anhydrous DMF
-
Raney Nickel
-
POCl₃
-
N,N-dimethylaniline
-
Purine (B94841) nucleoside phosphorylase
-
[¹⁵N]NH₄Cl
-
Anhydrous DMSO
-
KHCO₃
Procedure:
-
Synthesis of [5-¹⁵N]-5,6-diamino-2-thioxo-1,2-dihydro-4(3H)-pyrimidinone:
-
Dissolve 4-amino-6-hydroxy-2-mercaptopyrimidine in 1 N HCl and cool in an ice bath.
-
Slowly add a solution of [¹⁵N]NaNO₂.
-
After the reaction, add solid sodium dithionite in portions.
-
Neutralize the mixture with NaHCO₃ and collect the product by vacuum filtration.
-
-
Synthesis of [7-¹⁵N]-2-thioxohypoxanthine:
-
Reflux the product from step 1 with diethoxymethyl acetate in anhydrous DMF.
-
Cool the mixture and precipitate the product with acetonitrile.
-
-
Synthesis of [7-¹⁵N]hypoxanthine:
-
Treat the product from step 2 with a slurry of Raney Nickel in water and formic acid.
-
Heat the mixture and then filter to remove the Raney Nickel.
-
-
Synthesis of [7-¹⁵N]-6-chloropurine:
-
Reflux the product from step 3 with POCl₃ and N,N-dimethylaniline.
-
Monitor the reaction by HPLC.
-
-
Enzymatic synthesis of [7-¹⁵N]-6-chloro-9-(β-D-ribofuranosyl)purine:
-
Incubate the product from step 4 with 7-methylguanosine in the presence of purine nucleoside phosphorylase.
-
Monitor the reaction by HPLC and purify the product.
-
-
Synthesis of [7,NH₂-¹⁵N₂]-adenosine:
-
Heat the product from step 5 with [¹⁵N]NH₄Cl and KHCO₃ in anhydrous DMSO in a sealed bomb.
-
Cool the reaction and purify the final product.
-
Protocol 2: Enzymatic Labeling of 2'-Deoxyadenosine with Deuterium
This protocol outlines the in vivo labeling of DNA with deuterium from heavy water, from which labeled 2'-deoxyadenosine can be isolated.[4]
Materials:
-
Deuterated water (D₂O, 99.8%)
-
0.9% (wt/wt) NaCl in 100% D₂O
-
8% D₂O in drinking water
-
Cell culture or animal model system
-
DNA extraction and hydrolysis kits
Procedure:
-
Deuterium Administration:
-
Administer an initial intraperitoneal bolus of 0.9% NaCl in 100% D₂O to the animal model.
-
Provide 8% D₂O in the drinking water for the duration of the experiment to maintain a stable level of deuterium enrichment in the body water.
-
-
Cell Harvest and DNA Isolation:
-
At the desired time point, harvest the cells or tissues of interest.
-
Isolate genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
DNA Hydrolysis:
-
Hydrolyze the isolated DNA to its constituent deoxynucleosides using a DNA hydrolysis kit. This typically involves incubation with a mixture of enzymes such as nuclease P1 and alkaline phosphatase.
-
-
Purification and Analysis:
-
Purify the resulting deoxynucleoside mixture using solid-phase extraction.
-
Analyze the isotopic enrichment of 2'-deoxyadenosine using GC-MS/MS.
-
Visualizations of Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate important pathways and experimental workflows involving isotopically labeled 2'-deoxyadenosine.
Metabolic Activation of 2',3'-Dideoxyadenosine (B1670502) (ddAdo)
The following diagram illustrates the metabolic pathways for the activation of the antiretroviral agent 2',3'-dideoxyadenosine (ddAdo), a derivative of 2'-deoxyadenosine.
Caption: Metabolic pathways for the activation of 2',3'-dideoxyadenosine (ddAdo).
Experimental Workflow for DNA Damage Analysis using Labeled 2'-Deoxyadenosine
This diagram outlines a general workflow for studying DNA damage and repair using isotopically labeled 2'-deoxyadenosine.
Caption: Experimental workflow for DNA damage and repair studies.
Conclusion
The isotopic labeling of 2'-deoxyadenosine is a cornerstone technique in modern biomedical research. The ability to synthesize or enzymatically produce 2'-deoxyadenosine with specific isotopic labels has opened new avenues for investigating complex biological processes at the molecular level. This guide has provided an in-depth overview of the key methodologies, quantitative data, and applications in this field. The detailed protocols and visual workflows are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating the design and implementation of experiments that leverage the power of stable isotope labeling. As analytical technologies continue to advance, the applications of isotopically labeled 2'-deoxyadenosine are expected to expand further, leading to new discoveries and therapeutic innovations.
References
- 1. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2â²-Deoxyadenosine (¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, NLM-3895-25 [isotope.com]
- 3. 2â²-Deoxyadenosine·HâO (deoxyribose-1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-3700-0.1 [isotope.com]
- 4. A rapid and sensitive GC-MS/MS method to measure deuterium labeled deoxyadenosine in DNA from limited mouse cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-Deoxyadenosine (958-09-8) 1H NMR spectrum [chemicalbook.com]
- 6. Deoxyadenosine | C10H13N5O3 | CID 13730 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Precision Probes: A Technical Guide to 13C and 15N Labeled Nucleosides in Research and Development
For Researchers, Scientists, and Drug Development Professionals
The advent of stable isotope labeling has revolutionized our understanding of complex biological systems. Among the most powerful tools in this domain are nucleosides enriched with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). These non-radioactive isotopes act as precise tracers, enabling researchers to track the metabolic fate of nucleosides, elucidate the intricate structures of nucleic acids and their protein complexes, and quantify metabolic fluxes with unparalleled accuracy. This technical guide provides an in-depth exploration of the core benefits of using ¹³C and ¹⁵N labeled nucleosides, complete with experimental methodologies, quantitative data, and visual workflows to empower your research and development endeavors.
Core Benefits of ¹³C and ¹⁵N Labeled Nucleosides
The fundamental advantage of using ¹³C and ¹⁵N labeled nucleosides lies in their ability to be distinguished from their naturally abundant ¹²C and ¹⁴N counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This mass difference, without altering the fundamental chemical properties of the molecule, provides a powerful handle to trace and quantify biological processes.
Key advantages include:
-
Enhanced Analytical Sensitivity and Specificity: Isotope labeling provides distinct signals in MS and NMR, allowing for precise quantification and identification of nucleosides and their metabolites in complex biological matrices.[]
-
Elucidation of Metabolic Pathways: By introducing labeled nucleosides into a biological system, researchers can trace the incorporation of the isotopes into downstream metabolites, thereby mapping and quantifying the activity of metabolic pathways.[3][4]
-
Structural Determination of Biomolecules: ¹³C and ¹⁵N labeling is indispensable for high-resolution NMR studies of nucleic acids and their interactions with proteins, providing crucial constraints for determining three-dimensional structures.
-
Accurate Quantification in Proteomics and Metabolomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and similar techniques that can be adapted for nucleosides allow for highly accurate relative and absolute quantification of proteins and metabolites.
-
Advancements in Drug Development: Labeled nucleosides are critical tools in drug metabolism and pharmacokinetic (DMPK) studies, enabling the tracking of drug candidates and their metabolites, and in bioavailability and bioequivalence studies.[][5][6]
Applications in Key Research Areas
The versatility of ¹³C and ¹⁵N labeled nucleosides makes them invaluable across a spectrum of scientific disciplines.
Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways.[4][7][8][9] By providing cells with a ¹³C-labeled substrate, such as [U-¹³C]-glucose, the carbon backbone of central metabolites, including the ribose component of nucleosides, becomes labeled. The pattern and extent of ¹³C incorporation, measured by MS or NMR, can be used to deduce the relative and absolute fluxes through pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[8][10][11]
Quantitative Data from ¹³C-MFA in Cancer Cells
The following table summarizes representative metabolic flux data obtained from studies using ¹³C-labeled glucose in cancer cell lines, highlighting the altered metabolism characteristic of many tumors. The values represent the percentage of glucose uptake directed through a specific pathway.
| Metabolic Flux | Cell Line A (Highly Proliferative) | Cell Line B (Less Proliferative) | Reference |
| Glycolysis to Lactate | 85% | 60% | [4] |
| Pentose Phosphate Pathway | 10% | 5% | [8] |
| TCA Cycle Anaplerosis | 5% | 35% | [4][11] |
Structural Biology of Protein-Nucleic Acid Interactions
Understanding the intricate dance between proteins and nucleic acids is fundamental to comprehending gene regulation, DNA replication, and repair. NMR spectroscopy, empowered by ¹⁵N and ¹³C labeling of nucleosides, provides atomic-level insights into these interactions.[12] By selectively labeling the nucleic acid component, researchers can identify the specific nucleotides involved in protein binding and characterize the conformational changes that occur upon complex formation.[12]
Typical NMR Chemical Shift Ranges for Labeled Nucleosides
The following table provides typical chemical shift ranges for ¹³C and ¹⁵N nuclei in common purine (B94841) and pyrimidine (B1678525) nucleosides, which are essential for the interpretation of NMR spectra.[13][14][15][16]
| Nucleus | Purines (Adenosine, Guanosine) | Pyrimidines (Cytidine, Uridine, Thymidine) |
| ¹³C | ||
| C2 | 152-156 ppm | 155-165 ppm (C2 of U/T), 140-142 ppm (C2 of C) |
| C4 | 148-152 ppm | 165-168 ppm (C4 of U/T), 155-158 ppm (C4 of C) |
| C5 | 118-122 ppm | 100-105 ppm (U/C), 110-112 ppm (T) |
| C6 | 150-154 ppm | 140-145 ppm |
| C8 | 138-142 ppm | N/A |
| ¹⁵N | ||
| N1 | ~220-230 ppm (A), ~150-160 ppm (G) | ~140-150 ppm |
| N3 | ~210-220 ppm (A), ~200-210 ppm (G) | ~190-200 ppm |
| N7 | ~225-235 ppm | N/A |
| N9 | ~165-175 ppm | N/A |
| NH₂ | ~70-90 ppm | ~90-100 ppm |
Quantitative Mass Spectrometry in Drug Development
In the realm of drug discovery and development, stable isotope-labeled compounds are the gold standard for quantitative bioanalysis.[][5][6] By using a ¹³C or ¹⁵N labeled version of a drug candidate as an internal standard, precise and accurate quantification in complex biological matrices like plasma and urine can be achieved using Liquid Chromatography-Mass Spectrometry (LC-MS).[17][18][19] This approach is fundamental for pharmacokinetic studies that determine the absorption, distribution, metabolism, and excretion (ADME) of a new drug.[][5][6]
Experimental Protocols
Protocol 1: ¹³C-Metabolic Flux Analysis using GC-MS
This protocol outlines the key steps for conducting a ¹³C-MFA experiment in cultured mammalian cells using Gas Chromatography-Mass Spectrometry (GC-MS).[20][21][22]
1. Cell Culture and Isotope Labeling:
- Culture cells in a defined medium.
- Replace the medium with one containing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) at a known concentration.
- Incubate the cells for a sufficient period to achieve isotopic steady-state.
2. Metabolite Extraction:
- Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
- Scrape the cells and collect the cell suspension.
- Centrifuge to pellet the cellular debris and collect the supernatant containing the metabolites.
3. Sample Derivatization:
- Dry the metabolite extract under a stream of nitrogen.
- Derivatize the dried metabolites to make them volatile for GC-MS analysis (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).
4. GC-MS Analysis:
- Inject the derivatized sample into the GC-MS system.
- Separate the metabolites on a suitable GC column.
- Detect the mass isotopomer distributions of the metabolites in the mass spectrometer.[21]
5. Data Analysis:
- Correct the raw mass isotopomer data for the natural abundance of isotopes.[23]
- Use a metabolic network model and software (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting the experimental data to the model.[9][23]
Protocol 2: NMR Analysis of Protein-Nucleic Acid Interactions
This protocol provides a general workflow for studying protein-DNA/RNA interactions using NMR with ¹⁵N-labeled nucleosides.[12][24]
1. Sample Preparation:
- Synthesize or purchase the desired ¹⁵N-labeled oligonucleotide. Enzymatic synthesis is a common method for producing uniformly labeled nucleic acids.[25][26][27][28]
- Express and purify the protein of interest.
- Prepare separate NMR samples of the free ¹⁵N-labeled nucleic acid and the protein-nucleic acid complex in a suitable NMR buffer containing D₂O.[29]
2. NMR Data Acquisition:
- Acquire a series of NMR experiments, including ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra, on both the free and bound forms of the nucleic acid.[30]
- For larger complexes, more advanced techniques like Transverse Relaxation Optimized Spectroscopy (TROSY) may be necessary.
3. Data Analysis:
- Compare the ¹H-¹⁵N HSQC spectra of the free and bound nucleic acid.
- Chemical shift perturbations (changes in the peak positions) indicate the nucleotides that are involved in the interaction with the protein.
- Further analysis of Nuclear Overhauser Effect (NOE) data can provide distance restraints to determine the three-dimensional structure of the complex.
Visualizing Workflows and Pathways
Graphviz diagrams provide a clear and concise way to visualize complex experimental workflows and biological pathways.
Caption: Workflow for ¹³C-Metabolic Flux Analysis.
Caption: Tracing ¹³C from glucose to nucleosides.
Caption: Drug Metabolism and Pharmacokinetic (DMPK) Study Workflow.
Conclusion
The use of ¹³C and ¹⁵N labeled nucleosides offers a powerful and versatile approach to address fundamental questions in biology and medicine. From deciphering the complexities of metabolic networks to elucidating the structural basis of protein-nucleic acid recognition and accelerating the development of new therapeutics, these stable isotope probes provide a level of detail and accuracy that is often unattainable with other methods. As analytical technologies continue to advance, the applications of ¹³C and ¹⁵N labeled nucleosides are poised to expand even further, promising new insights into the intricate molecular mechanisms that govern life.
References
- 1. benchchem.com [benchchem.com]
- 3. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nuclear magnetic resonance analysis of protein–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. An on-line SPE-LC-MS/MS method for quantification of nucleobases and nucleosides present in biological fluids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. mnkjournals.com [mnkjournals.com]
- 20. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 21. shimadzu.com [shimadzu.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. protein-nmr.org.uk [protein-nmr.org.uk]
- 25. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Biosynthetic preparation of 13C/15N-labeled rNTPs for high-resolution NMR studies of RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. biorxiv.org [biorxiv.org]
- 29. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 30. HSQC_15N.nan [protocols.io]
A Comprehensive Safety and Technical Guide to 2'-Deoxyadenosine-13C10,15N5
Audience: Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a summary of safety information for 2'-Deoxyadenosine. The isotopically labeled compound 2'-Deoxyadenosine-13C10,15N5 is not expected to have significantly different chemical or toxicological properties from its parent compound. Users should handle this substance with the care required for all laboratory chemicals and consult original Safety Data Sheets (SDS) before use.
Introduction
2'-Deoxyadenosine is a naturally occurring nucleoside, a fundamental component of deoxyribonucleic acid (DNA). Its isotopically labeled form, this compound, is a valuable tool in metabolic research, proteomics, and drug development, enabling sensitive and specific tracking of molecular pathways. While stable isotopes do not alter the fundamental chemical reactivity, understanding the safety profile of the parent compound is a critical prerequisite for safe handling and experimental design. This guide compiles and interprets key safety data from available Safety Data Sheets (SDS) for 2'-Deoxyadenosine.
Hazard Identification and GHS Classification
The classification of 2'-Deoxyadenosine presents some inconsistencies across different suppliers. While many sources state that the substance does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008[1][2][3], other suppliers have classified it as hazardous.
A notable classification is Acute toxicity, Oral (Category 4) , with the signal word "Warning" and the hazard statement H302: "Harmful if swallowed"[4]. Another SDS classifies it more severely as Toxic if swallowed [5]. Given this discrepancy, a cautious approach is warranted. Researchers should handle the compound as potentially harmful if ingested.
Physical and Chemical Properties
Quantitative data for the physical and chemical properties of 2'-Deoxyadenosine is limited in publicly available safety data sheets. The following table summarizes the available information.
| Property | Data | Citations |
| Appearance | Powder / Solid | [1] |
| Molecular Formula | C10H13N5O3 | [6] |
| Molecular Weight | 251.24 g/mol | [6] |
| Solubility | Soluble in DMSO, Soluble in water | [1][4] |
| Melting Point/Freezing Point | No data available | [1][2][4][5] |
| Boiling Point | No data available | [1][2][4][5] |
| Flash Point | No data available / Not applicable | [1][2][4] |
| pH | No data available / Not applicable | [1][2][4] |
| Stability | Stable under recommended storage | [1][3] |
Toxicological Information
The toxicological properties of 2'-Deoxyadenosine have not been fully investigated[4]. Most SDSs lack specific data for acute toxicity (LD50), skin corrosion/irritation, and carcinogenicity. However, one study on chick embryos indicated that 2'-Deoxyadenosine can be toxic and teratogenic in sublethal doses, appearing to inhibit cell proliferation[7].
| Toxicological Endpoint | Data | Citations |
| Acute Toxicity (Oral) | Classified as Category 4 ("Harmful if swallowed") by some suppliers | [4] |
| Skin Corrosion/Irritation | No data available | [1][5][8] |
| Serious Eye Damage/Irritation | May cause eye irritation | [1] |
| Respiratory/Skin Sensitization | No data available | [1][5][8] |
| Germ Cell Mutagenicity | No data available | [1][5][8] |
| Carcinogenicity | No data available | [1][5][8] |
| Reproductive Toxicity | No data available; noted as teratogenic in chick embryos | [5][7] |
| STOT-Single Exposure | No data available | [4][5] |
| STOT-Repeated Exposure | No data available | [4][5] |
Experimental Protocols
A core requirement for a comprehensive technical guide is the inclusion of detailed experimental methodologies. However, the Safety Data Sheets that serve as the primary source for this guide do not contain the experimental protocols used to determine the summarized toxicological and physical data. SDSs are regulatory documents designed to communicate hazards and handling procedures, not to provide detailed scientific methodologies. Therefore, specific protocols for assays such as LD50 determination, skin irritation studies, or stability testing for 2'-Deoxyadenosine cannot be provided from these sources.
Emergency and Handling Procedures
First Aid Measures
In case of exposure, follow these standardized first aid protocols. Medical attention should be sought if symptoms occur or persist.
Fire-Fighting Measures
The compound is not classified as flammable. Standard procedures for chemical fires should be followed.
Accidental Release Measures
For spills, the primary goals are to prevent dust generation and environmental contamination.
Handling and Storage
Proper handling and storage are essential to maintain the compound's stability and ensure user safety.
-
Handling: Use in a well-ventilated area.[5] Avoid the formation and inhalation of dust.[1][5] Wash hands thoroughly after handling.[4][9] Do not eat, drink, or smoke in the work area.[5][10]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3][10] Recommended storage is often refrigerated at 5°C.[1] Store away from strong oxidizing agents.[1]
References
- 1. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. store.sangon.com [store.sangon.com]
- 6. Deoxyadenosine | C10H13N5O3 | CID 13730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2'-Deoxyadenosine causes cell death in embryonic chicken sympathetic ganglia and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. carlroth.com [carlroth.com]
Methodological & Application
Application of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ as an Internal Standard in Mass Spectrometry
Abstract: This document provides detailed application notes and protocols for the use of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ as an internal standard in quantitative mass spectrometry. It is intended for researchers, scientists, and drug development professionals engaged in bioanalysis. The following sections detail the principles of stable isotope dilution mass spectrometry, specific applications in quantifying 2'-deoxyadenosine (B1664071) in biological matrices, and comprehensive experimental protocols.
Introduction to Stable Isotope Dilution Mass Spectrometry
Stable isotope dilution (SID) mass spectrometry is a highly accurate method for quantifying molecules in complex samples. This technique relies on the use of a stable isotope-labeled (SIL) internal standard, which is an isotopically enriched analog of the analyte of interest. The SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes such as ¹³C, ¹⁵N, or ²H.
2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is an ideal internal standard for the quantification of 2'-deoxyadenosine. It contains ten ¹³C atoms and five ¹⁵N atoms, resulting in a significant mass shift from the unlabeled analyte, which prevents spectral overlap. When a known amount of the SIL internal standard is added to a sample, it behaves identically to the endogenous analyte during sample extraction, purification, and ionization in the mass spectrometer. Any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard equally. Therefore, the ratio of the mass spectrometric signal of the analyte to that of the internal standard provides a highly precise and accurate measure of the analyte's concentration. The use of ¹³C and ¹⁵N labeled standards is often preferred over deuterium (B1214612) labeled standards to avoid potential chromatographic separation between the analyte and the internal standard.[1]
Applications in Bioanalysis
The accurate quantification of 2'-deoxyadenosine is crucial in various research areas, including:
-
DNA Damage and Repair Studies: 2'-deoxyadenosine is a fundamental component of DNA. Its quantification can be essential in studies investigating DNA damage and repair mechanisms.
-
Pharmacokinetic Studies: In the development of nucleoside analog drugs, monitoring the levels of endogenous nucleosides like 2'-deoxyadenosine is important to understand the drug's mechanism of action and potential side effects.
-
Metabolomics: As a key metabolite in purine (B94841) metabolism, the concentration of 2'-deoxyadenosine can be an important biomarker in various physiological and pathological states.
-
Clinical Diagnostics: Aberrant levels of 2'-deoxyadenosine and other nucleosides can be indicative of certain diseases, including some types of cancer and immunodeficiencies.
Quantitative Performance Data
The following table summarizes the quantitative performance of a validated LC-MS/MS method for the analysis of deoxynucleosides, including 2'-deoxyadenosine, using a stable isotope-labeled internal standard. The data is adapted from a study quantifying deoxynucleoside triphosphates in cellular lysates after enzymatic dephosphorylation to their corresponding deoxynucleosides.[2]
| Parameter | 2'-deoxyadenosine (dA) | 2'-deoxyguanosine (dG) | 2'-deoxycytidine (dC) | Thymidine (T) |
| Linear Range (fmol/sample) | 50 - 2500 | 50 - 2500 | 50 - 2500 | 50 - 2500 |
| Regression Model | Quadratic (1/x weighting) | Quadratic (1/x weighting) | Quadratic (1/x weighting) | Quadratic (1/x weighting) |
| Correlation Coefficient (r²) | ≥0.9965 | ≥0.9965 | ≥0.9965 | ≥0.9965 |
| Intra-assay Accuracy (%) | ±8.6 | ±8.6 | ±8.6 | ±8.6 |
| Intra-assay Precision (%CV) | ≤11.1 | ≤11.1 | ≤11.1 | ≤11.1 |
| Inter-assay Accuracy (%) | ±9.3 | ±9.3 | ±9.3 | ±9.3 |
| Inter-assay Precision (%CV) | ≤13.2 | ≤13.2 | ≤13.2 | ≤13.2 |
Experimental Protocols
Sample Preparation from Cellular Lysates
This protocol is adapted from a method for the quantification of deoxynucleoside triphosphates (dNTPs) in cellular lysates, which involves dephosphorylation to deoxynucleosides prior to LC-MS/MS analysis.[2]
Materials:
-
2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ internal standard (IS) working solution
-
Alkaline Phosphatase
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X-CW)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cell Lysis: Lyse cells using an appropriate method to release intracellular contents.
-
Dephosphorylation: To the cell lysate, add alkaline phosphatase and incubate to ensure complete dephosphorylation of dNTPs to their corresponding deoxynucleosides.
-
Internal Standard Spiking: Add a known amount of the 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ internal standard working solution to each sample.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing with 2.0 mL of methanol followed by 2.0 mL of ultrapure water.
-
Sample Loading: Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 x 2.0 mL of ultrapure water.
-
Elution: Elute the analytes with 3 x 0.5 mL of methanol.
-
Drying: Dry the eluted sample under a stream of nitrogen at 50°C.
-
Reconstitution: Reconstitute the dried sample in 100 µL of ultrapure water, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation from Urine and Plasma
The following is a general workflow for the extraction of 2'-deoxyadenosine from urine and plasma.[3]
Materials:
-
2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ internal standard (IS) working solution
-
Methanol
-
Ultrapure water
-
Vortex mixer
-
Centrifuge
Urine Sample Preparation:
-
To 5 µL of urine, add a known amount of the 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ internal standard working solution.
-
Add 300 µL of ultrapure water and vortex.
-
Centrifuge at high speed to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Plasma Sample Preparation:
-
To 5 µL of plasma, add a known amount of the 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ internal standard working solution.
-
Add 100 µL of ultrapure water and vortex.
-
Add 200 µL of methanol to precipitate proteins and vortex thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions for the LC-MS/MS analysis of 2'-deoxyadenosine. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Phenomenex Kinetex 2.6µ PFP 100Å, 100 x 2.1 mm |
| Mobile Phase | Isocratic: 2% isopropanol (B130326) and 0.1% acetic acid in ultrapure water |
| Flow Rate | 400 µL/min |
| Column Temperature | 50°C |
| Injection Volume | 20 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be determined empirically (e.g., precursor ion for 2'-deoxyadenosine to a specific product ion) |
| MRM Transition (Internal Standard) | To be determined empirically (e.g., precursor ion for 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ to a specific product ion) |
| Collision Gas | Argon |
| Source Temperature | To be optimized |
| Gas Flow Rates | To be optimized |
Visualizations
Caption: Workflow for the analysis of 2'-deoxyadenosine in cellular lysates.
References
Unlocking Biomolecular Insights: Applications of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ in NMR Spectroscopy
For Immediate Release
[City, State] – [Date] – Advanced biomolecular studies using Nuclear Magnetic Resonance (NMR) spectroscopy are now more accessible with the application of isotopically labeled compounds such as 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅. This enriched nucleoside is a powerful tool for researchers, scientists, and drug development professionals, enabling detailed structural and dynamic analysis of DNA and its interactions with proteins and other ligands. These application notes provide an in-depth overview of the use of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ in NMR spectroscopy, complete with experimental protocols and data presentation.
The incorporation of stable isotopes like ¹³C and ¹⁵N into biomolecules has revolutionized NMR spectroscopy.[1][2] For DNA, uniform labeling with ¹³C and ¹⁵N, facilitated by the use of precursors like 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅, allows for the application of powerful heteronuclear NMR techniques. These methods significantly enhance spectral resolution and sensitivity, making it possible to study larger and more complex biological systems.[3][4][5]
Key Applications in NMR Spectroscopy
The primary application of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is in the enzymatic synthesis of uniformly ¹³C,¹⁵N-labeled DNA oligonucleotides.[1][6] This labeled DNA is then used in a variety of NMR studies, including:
-
Structural Determination of DNA: Isotopic labeling simplifies the assignment of NMR resonances, a critical step in determining the three-dimensional structure of DNA.[6] The dispersion of signals into the ¹³C and ¹⁵N dimensions reduces spectral overlap, a common challenge in the NMR of large biomolecules.
-
Analysis of DNA-Protein Interactions: By using ¹³C,¹⁵N-labeled DNA, researchers can precisely map the binding interface of a DNA-protein complex. Techniques such as Chemical Shift Perturbation (CSP) and Nuclear Overhauser Effect Spectroscopy (NOESY) provide detailed information about the specific nucleotides and amino acids involved in the interaction.[2][7][8]
-
Drug Discovery and Development: Understanding how a potential drug molecule interacts with its DNA target is crucial in drug development. NMR studies with labeled DNA can elucidate the binding mode and conformational changes upon drug binding, aiding in the design of more effective and specific therapeutics.
Quantitative Data Summary
The use of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ in the enzymatic synthesis of labeled DNA offers significant advantages in terms of yield and the quality of NMR data. The following tables summarize key quantitative data.
| Parameter | Value | Reference |
| Enzymatic Synthesis Yield | ||
| Incorporation of labeled dNTPs | ~80% | [9] |
| Overall yield of purified labeled DNA | ~5 mg/liter of culture | [10] |
| Corrected stepwise efficiency | >98% | [11] |
Table 1: Quantitative Yields in Enzymatic Synthesis of ¹³C,¹⁵N-labeled DNA.
| NMR Parameter | Unlabeled DNA | ¹³C,¹⁵N-labeled DNA | Benefit of Labeling | Reference |
| Spectral Resolution | Limited by ¹H dispersion | Greatly enhanced | Spreads peaks over ¹³C and ¹⁵N dimensions, reducing overlap | [3] |
| Signal-to-Noise Ratio | Lower | Significantly Higher | Enhanced sensitivity allows for lower sample concentrations and faster data acquisition | [3] |
| Linewidths | Broader | Narrower (especially with TROSY) | Improved resolution and sensitivity | [4] |
Table 2: Comparison of NMR Parameters for Unlabeled vs. ¹³C,¹⁵N-labeled DNA.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Uniformly ¹³C,¹⁵N-labeled DNA
This protocol is adapted from established methods for the enzymatic synthesis of isotopically labeled DNA using Taq DNA polymerase.[9]
Materials:
-
2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ 5'-triphosphate (and other corresponding ¹³C,¹⁵N-labeled dNTPs)
-
DNA template and primers
-
Taq DNA polymerase
-
10x Polymerization Buffer (500 mM KCl, 100 mM Tris-HCl, pH 9.0, 1% Triton X-100)
-
MgCl₂ solution
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the DNA template, primers, 10x polymerization buffer, MgCl₂, and nuclease-free water. The concentration of MgCl₂ should be optimized for each reaction, typically 1-4 times the total dNTP concentration.
-
Addition of Labeled dNTPs: Add the ¹³C,¹⁵N-labeled dNTPs (including dATP derived from 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅) to the reaction mixture. A 20% excess of each dNTP is recommended to ensure complete primer extension.
-
Enzyme Addition and Denaturation: Add Taq DNA polymerase to the mixture. Place the tube in a boiling water bath for 2 minutes for initial denaturation.
-
PCR Amplification: Perform PCR using appropriate cycling conditions (denaturation, annealing, and extension temperatures and times) for the specific template and primers.
-
Purification: Purify the amplified ¹³C,¹⁵N-labeled DNA using polyacrylamide gel electrophoresis (PAGE) or an appropriate chromatography method.
-
Quantification: Determine the concentration of the purified labeled DNA using UV-Vis spectroscopy.
Protocol 2: NMR Sample Preparation
Materials:
-
Purified ¹³C,¹⁵N-labeled DNA
-
NMR Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
99.9% D₂O
-
NMR tubes
Procedure:
-
Buffer Exchange: Exchange the purified DNA into the desired NMR buffer using a desalting column or repeated dilution and concentration with a centrifugal filter device.
-
Lyophilization and Resuspension: Lyophilize the DNA sample to dryness and then resuspend it in a mixture of 90% H₂O/10% D₂O or 99.9% D₂O, depending on the NMR experiment. For experiments observing exchangeable protons, use the H₂O/D₂O mixture.
-
Concentration Adjustment: Adjust the final DNA concentration to the desired level for NMR experiments, typically in the range of 0.1 to 1 mM.
-
Transfer to NMR Tube: Transfer the final sample to a clean, high-quality NMR tube.
Protocol 3: 2D ¹H-¹⁵N HSQC NMR of a ¹³C,¹⁵N-labeled DNA-Protein Complex
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone for studying labeled biomolecules.[5][12]
Procedure:
-
Sample Preparation: Prepare a sample of the ¹³C,¹⁵N-labeled DNA as described in Protocol 2. Prepare a sample of the unlabeled protein partner in the same NMR buffer.
-
Initial Spectra: Acquire a 1D ¹H spectrum and a 2D ¹H-¹⁵N HSQC spectrum of the free ¹³C,¹⁵N-labeled DNA.
-
Titration: Incrementally add the unlabeled protein to the NMR tube containing the labeled DNA. After each addition, gently mix the sample and allow it to equilibrate.
-
Acquisition of HSQC Spectra: Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point.
-
Data Analysis: Process the spectra and overlay them to observe chemical shift perturbations. The magnitude of the chemical shift changes for specific nucleotide resonances indicates their involvement in the binding interface.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key workflows in the application of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ for NMR studies.
Caption: Workflow for enzymatic synthesis of ¹³C,¹⁵N-labeled DNA.
Caption: Workflow for NMR analysis of DNA-protein interactions.
Caption: Principle of TROSY NMR for large biomolecules.
By providing enhanced structural and dynamic information, 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is an invaluable tool for researchers seeking to unravel the complexities of DNA-mediated biological processes. These application notes and protocols serve as a comprehensive guide to leveraging this powerful isotopic label in advanced NMR studies.
References
- 1. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear magnetic resonance analysis of protein–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Improved sensitivity and resolution of in-cell NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-level 2H/13C/15N labeling of proteins for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General method of preparation of uniformly 13C, 15N-labeled DNA fragments for NMR analysis of DNA structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NMR chemical shift perturbation mapping of DNA binding by a zinc-finger domain from the yeast transcription factor ADR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic synthesis of double-stranded DNA containing radioactively labeled O(6)-ethylguanine as the only modified base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pound.med.utoronto.ca [pound.med.utoronto.ca]
Application Notes and Protocols for DNA Adduct Quantification Using 2'-Deoxyadenosine-13C10,15N5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of DNA adducts, which are covalent modifications of DNA by reactive chemicals, is a critical event in chemical carcinogenesis.[1][2] Accurate quantification of these adducts is essential for assessing cancer risk, understanding mechanisms of toxicity, and in the development of new therapeutics.[2][3] Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity, specificity, and accuracy.[1][2][4] The use of a stable isotope-labeled internal standard, such as 2'-Deoxyadenosine-13C10,15N5, is fundamental to this approach, as it allows for precise quantification by correcting for variations during sample preparation and analysis.[1]
These application notes provide a detailed protocol for the quantification of DNA adducts using this compound as an internal standard. The methodologies described are applicable to a wide range of research and drug development settings.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest to the sample at the earliest stage of analysis.[1] This internal standard is chemically identical to the analyte but has a different mass due to the isotopic enrichment. By comparing the mass spectrometer's response of the native analyte to the internal standard, accurate quantification can be achieved, even with sample loss during processing.
Caption: Principle of Isotope Dilution for DNA Adduct Quantification.
Quantitative Data Summary
The following table summarizes typical quantitative parameters associated with DNA adduct analysis using isotope dilution LC-MS/MS. These values can vary depending on the specific adduct, matrix, and instrumentation.
| Parameter | Typical Range | Reference |
| Adduct Levels in Biological Samples | 0.01 - 10 adducts per 10⁸ normal nucleotides | [1][2][3] |
| Limit of Quantification (LOQ) | 0.1 - 1.1 adducts per 10⁸ bases | [5] |
| Recovery | Generally high and compensated for by the internal standard | [6][7] |
| Linear Dynamic Range | Typically spans several orders of magnitude | N/A |
Experimental Protocols
This section details the key experimental procedures for DNA adduct quantification.
DNA Isolation
High-quality DNA is crucial for accurate adduct analysis. Standard methods such as phenol-chloroform extraction or commercially available kits can be used. The final DNA pellet should be dissolved in a suitable buffer (e.g., 5 mM Bis-Tris, pH 7.1).
Preparation of Internal Standard Stock Solution
-
Accurately weigh a precise amount of this compound.
-
Dissolve in an appropriate solvent (e.g., Milli-Q water or a compatible buffer) to create a concentrated stock solution.
-
Perform serial dilutions to prepare a working solution at the desired concentration for spiking into DNA samples.
Enzymatic Hydrolysis of DNA
This protocol is designed to digest DNA into individual deoxynucleosides.
-
To 20-50 µg of DNA in a microcentrifuge tube, add a known amount of the this compound internal standard working solution.
-
Add 10 mM MgCl2.[5]
-
Add DNase I (e.g., 5 units) and nuclease P1 (e.g., 2 units).[5]
-
Incubate the mixture at 37°C for 2-4 hours.[5]
-
Add phosphodiesterase I (e.g., 0.05 units) and alkaline phosphatase (e.g., 10 units).[5]
-
Continue incubation at 37°C for an additional 2 hours or overnight.[5]
Sample Cleanup using Solid-Phase Extraction (SPE)
SPE is used to remove proteins, salts, and other interfering substances from the DNA digest.
-
Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol (B129727) followed by 1 mL of water.[1]
-
Dilute the DNA hydrolysate with water (e.g., to 500 µL).
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.[6][7]
-
Elute the deoxynucleosides (including the adducts and internal standard) with 1 mL of methanol.[6][7]
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.[6][7]
LC-MS/MS Analysis
Instrumentation and conditions should be optimized for the specific DNA adducts being analyzed.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase should be developed to achieve good separation of the deoxynucleosides and the target adducts.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.[1]
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) provides the best sensitivity and specificity.[1]
-
SRM Transitions:
-
For each target DNA adduct, determine the precursor ion (the protonated molecule [M+H]⁺) and a specific product ion generated upon collision-induced dissociation (CID).
-
For the this compound internal standard, the precursor ion will be [M+15+H]⁺. The product ion will correspond to the loss of the deoxyribose sugar, resulting in the labeled adenine (B156593) base.
-
Monitor the specific SRM transitions for both the native adduct and the internal standard.
-
-
Quantification
-
Generate a calibration curve using known amounts of the unlabeled DNA adduct standard spiked with a constant amount of the this compound internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of the DNA adduct in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The amount of DNA adduct is typically expressed as the number of adducts per 10⁶ or 10⁸ normal deoxynucleosides. The concentration of normal deoxynucleosides can be determined from a separate injection of a diluted aliquot of the digest.
Caption: Experimental Workflow for DNA Adduct Quantification.
Conclusion
The use of this compound as an internal standard in isotope dilution LC-MS/MS provides a robust and accurate method for the quantification of DNA adducts. The protocols outlined in these application notes serve as a comprehensive guide for researchers in various fields, from toxicology to clinical drug development, enabling precise measurement of DNA damage. Adherence to these detailed methodologies will ensure high-quality, reproducible data for a better understanding of the role of DNA adducts in disease and for the evaluation of potential carcinogens and therapeutic agents.
References
- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multi-DNA Adduct and Abasic Site Quantitation in vivo by Nano-Liquid Chromatography/High-Resolution Orbitrap Tandem Mass Spectrometry: Methodology for Biomonitoring Colorectal DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Detection of Multiple DNA Adducts in Human Lung Samples by Isotope-Dilution UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Incorporating 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the site-specific incorporation of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ into synthetic oligonucleotides. This powerful technique is invaluable for a range of applications in drug discovery and development, including structural biology studies by Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative analysis by Mass Spectrometry (MS).
Introduction
Stable isotope labeling is a critical tool in nucleic acid research, offering detailed insights into the structure, dynamics, and interactions of oligonucleotides. The site-specific incorporation of isotopes like ¹³C and ¹⁵N into DNA or RNA sequences provides an unparalleled level of detail for biophysical studies. Chemical synthesis using phosphoramidite (B1245037) chemistry is the preferred method for achieving precise, site-specific placement of these isotopic labels within an oligonucleotide sequence. This contrasts with enzymatic methods, which are more suited for uniform labeling across the entire molecule.
The 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ phosphoramidite is a specialized building block for solid-phase DNA synthesis. Its use allows for the introduction of a fully labeled adenosine (B11128) residue at a specific, predetermined position within a custom DNA sequence. This targeted labeling is particularly advantageous for simplifying complex NMR spectra and for use as an internal standard in quantitative MS-based assays.
Applications
The incorporation of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ into oligonucleotides has several key applications in research and drug development:
-
Structural Biology (NMR Spectroscopy): Labeled oligonucleotides are instrumental in NMR studies to determine the three-dimensional structure of DNA and its complexes with proteins or small molecule drugs. The isotopic labels help to resolve spectral overlap and provide specific probes for monitoring conformational changes upon binding.[1][2][3]
-
Quantitative Analysis (Mass Spectrometry): Oligonucleotides containing stable isotopes serve as ideal internal standards for quantitative analysis of therapeutic oligonucleotides in biological matrices.[4] The mass shift introduced by the isotopes allows for precise and accurate quantification of the unlabeled therapeutic agent.
-
Drug-Target Interaction Studies: By selectively labeling specific nucleosides, researchers can probe the interactions between an oligonucleotide and its target protein or nucleic acid at the atomic level. This information is crucial for understanding the mechanism of action and for the rational design of improved therapeutic agents.
Experimental Protocols
The following protocols outline the key steps for the incorporation of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ into oligonucleotides using automated solid-phase synthesis, followed by deprotection, purification, and analysis.
Solid-Phase Oligonucleotide Synthesis
The synthesis is performed on an automated DNA synthesizer using the standard phosphoramidite chemistry cycle. The key difference when incorporating the labeled adenosine is the use of the 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ phosphoramidite at the desired coupling step.
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Standard deoxyribonucleoside phosphoramidites (dA, dC, dG, T)
-
2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ phosphoramidite
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solution (e.g., Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (e.g., Iodine in THF/Water/Pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
Protocol:
The synthesis follows a four-step cycle for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion-mutant sequences.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
This cycle is repeated for each subsequent nucleotide until the desired sequence is synthesized.
Cleavage and Deprotection
Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the phosphate backbone and the nucleobases are removed.
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)
-
Heating block or oven
Protocol:
-
Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.
-
Add the deprotection solution (e.g., concentrated ammonium hydroxide).
-
Incubate the vial at an elevated temperature (e.g., 55 °C) for a specified time (typically 8-16 hours for standard protecting groups).[5] The exact conditions may vary depending on the protecting groups used.
-
After cooling, carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the deprotection solution to dryness using a centrifugal evaporator.
Purification
The crude oligonucleotide is purified to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method.[4][6][7]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: (e.g., 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water)
-
Mobile Phase B: (e.g., 0.1 M TEAA in 50% acetonitrile/water)
Protocol:
-
Reconstitute the dried crude oligonucleotide in an appropriate volume of Mobile Phase A.
-
Inject the sample onto the HPLC column.
-
Elute the oligonucleotide using a gradient of Mobile Phase B.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the full-length product.
-
Desalt the purified oligonucleotide using a suitable method (e.g., size-exclusion chromatography).
-
Lyophilize the final product to obtain a dry powder.
Quality Control and Analysis
The purity, identity, and integrity of the final labeled oligonucleotide should be confirmed by mass spectrometry and, if intended for NMR studies, by NMR spectroscopy.
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the correct molecular weight of the synthesized oligonucleotide, including the mass shift from the incorporated ¹³C and ¹⁵N isotopes.[8][9][10]
-
NMR Spectroscopy: For structural studies, one- and two-dimensional NMR experiments are performed to verify the incorporation of the labeled adenosine and to aid in the resonance assignment of the oligonucleotide.[1][2][3][11][12]
Quantitative Data Summary
The following tables provide expected parameters and typical results for the synthesis and analysis of an oligonucleotide containing 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅. These values are intended as a guide and may require optimization for specific sequences and synthesis scales.
Table 1: Recommended Synthesis Parameters for 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ Incorporation
| Parameter | Standard Phosphoramidites | 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ Phosphoramidite |
| Concentration | 0.1 M in anhydrous acetonitrile | 0.1 M in anhydrous acetonitrile |
| Coupling Time | 30 - 60 seconds | 5 - 10 minutes[13][][15] |
| Activator | 0.45 M Tetrazole | 0.45 M Tetrazole or other suitable activators[16] |
Table 2: Expected Synthesis and Purification Outcomes
| Parameter | Expected Value/Range |
| Stepwise Coupling Efficiency | > 99% |
| Overall Crude Purity (Full-Length Product) | 50 - 80% (dependent on length) |
| Final Purity after HPLC | > 95% |
| Overall Yield (post-purification) | Sequence and scale dependent |
Table 3: Mass Spectrometry Analysis
| Parameter | Description |
| Expected Mass Shift | +15 Da per incorporated 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ |
| Instrumentation | ESI-MS or MALDI-TOF MS |
| Analysis | Confirmation of the monoisotopic mass of the final product.[8] |
Signaling Pathways and Logical Relationships
The primary utility of incorporating 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ into oligonucleotides is not to directly modulate a signaling pathway, but rather to create a tool for studying these pathways. For instance, a labeled oligonucleotide can be used to study the interaction with a transcription factor, which in turn regulates a specific signaling cascade.
References
- 1. NMR of enzymatically synthesized uniformly 13C15N-labeled DNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of isotope labeled oligonucleotides and their use in an NMR study of a protein-DNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. waters.com [waters.com]
- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Frontiers | Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 15. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 16. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is a stable isotope-labeled nucleoside that serves as a powerful tracer for investigating DNA synthesis, nucleotide metabolism, and related cellular processes. By incorporating heavy isotopes of both carbon (¹³C) and nitrogen (¹⁵N), this molecule allows for precise tracking and quantification of the metabolic fate of deoxyadenosine (B7792050) using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] These application notes provide an overview of its use, detailed experimental protocols, and data presentation guidelines for researchers in drug development and metabolic analysis.
Stable isotope labeling is a critical technique in quantitative proteomics and metabolomics, enabling the precise measurement of biological molecules.[3] The use of compounds labeled with stable isotopes like deuterium, ¹³C, and ¹⁵N, in conjunction with mass spectrometry and NMR, has significantly advanced our understanding of drug disposition and metabolic pathways.[3]
Core Applications
The primary applications of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ revolve around its ability to be incorporated into newly synthesized DNA. This allows for the detailed study of:
-
DNA Synthesis and Cell Proliferation: Quantifying the rate of DNA replication in cell culture or in vivo models. This is particularly valuable in oncology research for assessing the efficacy of anti-proliferative drugs.
-
Nucleotide Salvage Pathway: Elucidating the activity of the purine (B94841) salvage pathway, which recycles nucleosides for nucleotide synthesis.[4][5] This pathway is a target for various therapeutic agents.
-
Metabolic Flux Analysis (MFA): Determining the flux of deoxyadenosine through various metabolic routes. ¹³C-MFA is a powerful tool for understanding cellular metabolism in normal and disease states.[6][7][8]
-
Drug Development: Assessing the impact of novel therapeutics on DNA synthesis and nucleotide metabolism.
Data Presentation
Quantitative data from tracer studies should be presented in a clear and structured format to facilitate comparison and interpretation. The following tables provide examples of how to present data on the incorporation of labeled deoxyadenosine into cellular DNA.
Table 1: Incorporation Rates of ¹⁵N-Deoxyadenosine into Bacterial DNA
This table presents data on the incorporation rates of ¹⁵N-labeled deoxyadenosine (dA), deoxyguanosine (dG), deoxycytidine (dC), and thymidine (B127349) (dT) in different environments. While the isotopic labeling differs slightly from the topic's ¹³C₁₀,¹⁵N₅ tracer, the data structure is a relevant example for presenting incorporation rates.
| Location | Date | Deoxyribonucleoside | Incorporation Rate (pmol L⁻¹ h⁻¹) |
| Sagami Bay | July 2015 | dA | 160 |
| dG | 240 | ||
| dC | 20 | ||
| dT | 93 | ||
| Sagami Bay | January 2016 | dA | 11 |
| dG | 13 | ||
| dC | 2.5 | ||
| dT | 19 | ||
| Lake Kasumigaura | July 2015 | dA | 70 |
| dG | 210 | ||
| dC | 22 | ||
| dT | 82 | ||
| Lake Kasumigaura | January 2016 | dA | 12 |
| dG | 29 | ||
| dC | 2.8 | ||
| dT | 15 |
Data adapted from a study on the incorporation of ¹⁵N-labeled deoxyribonucleosides in bacterial DNA.[9]
Table 2: Relative Incorporation Rates of ¹⁵N-Deoxyadenosine and ¹⁵N-Deoxyguanosine against ¹⁵N-Thymidine
This table provides a comparative analysis of the incorporation rates of different deoxyribonucleosides relative to thymidine. This format is useful for highlighting preferential uptake and incorporation of specific nucleosides.
| Deoxyribonucleoside | Relative Incorporation Rate (vs. ¹⁵N-dT) | 97.5% Confidence Interval |
| ¹⁵N-dA | 0.87 | 0.73 - 1.0 |
| ¹⁵N-dG | 2.5 | 2.0 - 3.0 |
Data adapted from a study on the incorporation of ¹⁵N-labeled deoxyribonucleosides in bacterial DNA.[10]
Signaling Pathways and Experimental Workflows
Purine Salvage Pathway
2'-Deoxyadenosine enters the purine salvage pathway to be converted into deoxyadenosine monophosphate (dAMP), which can then be phosphorylated to deoxyadenosine triphosphate (dATP) and incorporated into DNA.
References
- 1. 2â²-Deoxyadenosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, CNLM-3896-CA-5 [isotope.com]
- 2. 2â²-Deoxyadenosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, CNLM-3896-CA-25 [isotope.com]
- 3. benchchem.com [benchchem.com]
- 4. bensahralab.org [bensahralab.org]
- 5. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 9. Incorporation characteristics of exogenous 15N-labeled thymidine, deoxyadenosine, deoxyguanosine and deoxycytidine into bacterial DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incorporation characteristics of exogenous 15N-labeled thymidine, deoxyadenosine, deoxyguanosine and deoxycytidine into bacterial DNA | PLOS One [journals.plos.org]
Quantitative Analysis of DNA Damage: A Protocol Using 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ Isotope Dilution Mass Spectrometry
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA damage, a constant threat to genomic integrity, arises from both endogenous metabolic processes and exposure to exogenous agents. The formation of DNA adducts, covalent modifications to the DNA base, can lead to mutations, cell death, and the development of various diseases, including cancer. Accurate quantification of specific DNA lesions is therefore crucial for understanding disease mechanisms, assessing the genotoxicity of compounds, and developing effective therapeutic strategies. This application note provides a detailed protocol for the quantitative analysis of DNA damage, specifically focusing on adenine (B156593) adducts, using the stable isotope-labeled internal standard 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isotope dilution mass spectrometry is the gold standard for this type of analysis, offering high sensitivity, specificity, and accuracy.[1][2]
Experimental Workflow
The overall experimental workflow for the quantitative analysis of DNA damage using isotope dilution LC-MS/MS is a multi-step process designed to isolate, digest, and analyze DNA to accurately measure the levels of specific DNA adducts. The process begins with the extraction of genomic DNA from the biological sample of interest. This is followed by the addition of a known amount of the isotopically labeled internal standard, 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅. The DNA is then enzymatically hydrolyzed to its constituent deoxynucleosides. Subsequently, the sample is purified to remove interfering substances before being subjected to analysis by LC-MS/MS. The ratio of the endogenous, unlabeled adduct to the stable isotope-labeled internal standard allows for precise quantification.
Detailed Experimental Protocols
1. Genomic DNA Extraction
High-quality genomic DNA is essential for accurate quantification. Standard commercial kits (e.g., Qiagen DNeasy Blood & Tissue Kit) or phenol-chloroform extraction methods can be used. The purity and concentration of the extracted DNA should be determined by UV-Vis spectrophotometry (A260/A280 ratio).
2. Isotope Dilution and Enzymatic Hydrolysis
This step is critical for accurate quantification as the internal standard is added before sample processing, accounting for any loss during subsequent steps.
-
Materials:
-
Purified genomic DNA
-
2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ internal standard solution (concentration verified)
-
Nuclease P1 (from Penicillium citrinum)
-
Alkaline Phosphatase (from E. coli)
-
50 mM Sodium Acetate (B1210297) buffer (pH 5.0)
-
1 M Tris-HCl buffer (pH 8.0)
-
-
Protocol:
-
To 50 µg of genomic DNA in a microcentrifuge tube, add a known amount of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ internal standard. The amount of internal standard should be in the expected range of the endogenous analyte.
-
Add 50 mM sodium acetate buffer (pH 5.0) to a final volume of 100 µL.
-
Add 10 units of Nuclease P1.
-
Incubate at 37°C for 2 hours.
-
Add 10 µL of 1 M Tris-HCl buffer (pH 8.0).
-
Add 5 units of Alkaline Phosphatase.
-
Incubate at 37°C for an additional 2 hours or overnight.
-
3. Sample Cleanup using Solid-Phase Extraction (SPE)
Removal of enzymes and other interfering substances is necessary before LC-MS/MS analysis.
-
Materials:
-
C18 SPE cartridges
-
Ultrapure water
-
-
Protocol:
-
Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the DNA hydrolysate onto the cartridge.
-
Wash the cartridge with 3 mL of ultrapure water to remove salts and other polar impurities.
-
Elute the deoxynucleosides with 2 mL of methanol.
-
Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in 100 µL of the initial LC mobile phase for analysis.
-
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 50% B over 10 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Predicted):
-
2'-Deoxyadenosine (B1664071): The precursor ion will be the protonated molecule [M+H]⁺. The product ion will result from the cleavage of the glycosidic bond, leading to the protonated adenine base.
-
2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅: The precursor ion will be the protonated molecule [M+15+H]⁺. The product ion will be the protonated labeled adenine base. The specific m/z values will need to be determined empirically on the mass spectrometer.
-
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument and analytes.
-
Quantitative Data
The use of an isotopically labeled internal standard allows for the generation of a calibration curve to accurately quantify the amount of endogenous 2'-deoxyadenosine and its adducts in the sample. The following table provides expected performance characteristics for this type of assay.
| Parameter | Expected Value | Description |
| Limit of Detection (LOD) | 0.1 - 1.0 fmol | The lowest amount of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 fmol | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linear Dynamic Range | 1 - 1000 fmol | The range of concentrations over which the instrument response is proportional to the analyte concentration. |
| Precision (RSD) | < 15% | The relative standard deviation, indicating the reproducibility of the measurement. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value. |
Note: These values are estimates and should be experimentally determined during method validation.
DNA Damage Signaling Pathway: Base Excision Repair of Alkylated Adenine
When DNA is damaged by alkylating agents, a primary mechanism for repair is the Base Excision Repair (BER) pathway.[3][4][5] This pathway is initiated by a specific DNA glycosylase that recognizes and removes the damaged base. For alkylated adenine adducts, the primary glycosylase is Alkyl Adenine DNA Glycosylase (AAG).[4][5] The removal of the damaged base creates an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes in the BER pathway to restore the correct DNA sequence.
The protocol described in this application note provides a robust and reliable method for the quantitative analysis of adenine-containing DNA adducts using isotope dilution LC-MS/MS with 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ as an internal standard. This approach offers the high sensitivity and specificity required to detect and quantify low levels of DNA damage in complex biological matrices. By providing accurate measurements of DNA damage, this methodology is an invaluable tool for researchers in toxicology, pharmacology, and drug development, aiding in the assessment of genotoxicity and the elucidation of mechanisms of DNA repair.
References
- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A DNA repair-independent role for alkyladenine DNA glycosylase in alkylation-induced unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy-Academax [academax.com]
Application Notes and Protocols for the Quantitative Analysis of 2'-Deoxyadenosine by Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Deoxyadenosine (B1664071) (dA) is a fundamental component of deoxyribonucleic acid (DNA). Its accurate quantification in biological matrices is crucial for various research areas, including DNA damage and repair, toxicology, and the development of therapeutic agents. This application note provides a detailed protocol for the sensitive and specific quantification of 2'-deoxyadenosine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅. The use of an internal standard with a high degree of isotopic enrichment ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.[1][2]
Principle
The method is based on the principle of isotope dilution mass spectrometry. A known amount of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is spiked into the biological sample at the beginning of the sample preparation process. This internal standard behaves chemically and physically identically to the endogenous analyte (2'-deoxyadenosine) throughout extraction, purification, and LC-MS/MS analysis. By measuring the ratio of the signal from the analyte to the signal from the internal standard, the concentration of the endogenous 2'-deoxyadenosine can be accurately determined.
Experimental Workflow Overview
The overall experimental workflow for the quantification of 2'-deoxyadenosine from biological samples involves several key steps: sample collection and storage, DNA/RNA extraction (if applicable), enzymatic hydrolysis to release nucleosides, sample clean-up using solid-phase extraction, and subsequent analysis by LC-MS/MS.
Protocols
Protocol 1: Sample Preparation from Plasma
This protocol describes the extraction and purification of 2'-deoxyadenosine from plasma samples.
Materials:
-
Plasma samples
-
2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ internal standard solution
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Phosphate (B84403) buffer (10 mM, pH 6.5)
-
Solid-phase extraction (SPE) cartridges (e.g., C8 or mixed-mode)
-
Methanol (B129727) (MeOH), LC-MS grade
-
Ethyl acetate
-
Dichloromethane
-
Water, LC-MS grade
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Thaw plasma samples on ice.
-
To 1 mL of plasma, add a known amount of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ internal standard solution.
-
Add 1 mL of phosphate buffer (10 mM, pH 6.5) and vortex to mix.
-
Protein Precipitation: Add 2 volumes of cold acetonitrile, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Solid-Phase Extraction (SPE): a. Condition a C8 SPE cartridge with 1 volume of acetonitrile followed by 1 volume of phosphate buffer. b. Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge. c. Wash the cartridge with 2.5 mL of 1% acetonitrile in phosphate buffer, followed by 2.5 mL of a 50:50 (v/v) mixture of hexane and dichloromethane.[3] d. Elute the analytes with 2.5 mL of 5% methanol in ethyl acetate.[3]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation from Urine
This protocol outlines the extraction of 2'-deoxyadenosine from urine samples.
Materials:
-
Urine samples
-
2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ internal standard solution
-
Phosphate buffer (10 mM, pH 6.5)
-
Solid-phase extraction (SPE) cartridges (e.g., C8 or ENV+/PHE)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Centrifuge
-
Evaporator
Procedure:
-
Thaw urine samples and centrifuge at 4,000 x g for 10 minutes to remove particulate matter.
-
Dilute the urine sample (e.g., 1:100) with phosphate buffer (10 mM, pH 6.5).
-
To a known volume of the diluted urine, add a known amount of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ internal standard solution.
-
Solid-Phase Extraction (SPE): a. Condition a suitable SPE cartridge (e.g., C8 or a two-step ENV+/PHE) with methanol followed by water.[3][4] b. Load the urine sample onto the conditioned cartridge. c. Wash the cartridge with water to remove salts and other polar impurities. d. Elute the analytes with methanol or an appropriate solvent mixture.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the initial LC mobile phase for analysis.
Protocol 3: Enzymatic Hydrolysis of DNA
This protocol is for the release of 2'-deoxyadenosine from purified DNA samples.
Materials:
-
Purified DNA sample
-
Nuclease P1
-
Alkaline phosphatase
-
Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.9, with 100 mM NaCl and 20 mM MgCl₂)
-
Water bath or incubator
Procedure:
-
To a microcentrifuge tube, add the purified DNA sample (e.g., 1-10 µg).
-
Add a known amount of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ internal standard.
-
Add the appropriate reaction buffer.
-
One-Step Digestion: A simplified one-step protocol can be employed for efficient hydrolysis.[5] a. Prepare a digest mix containing Benzonase, phosphodiesterase I, and alkaline phosphatase in the reaction buffer.[5] b. Add the digest mix to the DNA sample. c. Incubate at 37°C for 1-6 hours.[5][6]
-
Stop the reaction by heating at 95°C for 10 minutes or by adding a protein precipitation solvent like cold acetonitrile.[6]
-
Centrifuge to pellet the enzymes and proceed with SPE cleanup as described in the previous protocols.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of nucleosides.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes. The gradient should be optimized to ensure good separation of 2'-deoxyadenosine from other matrix components.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor and product ions for both 2'-deoxyadenosine and its ¹³C₁₀,¹⁵N₅-labeled internal standard need to be determined by direct infusion of the standards. The transitions are based on the fragmentation of the protonated molecule [M+H]⁺ to a characteristic product ion, often corresponding to the nucleobase.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables for clear comparison.
Table 1: Example MRM Transitions for 2'-Deoxyadenosine and its Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2'-Deoxyadenosine (dA) | 252.1 | 136.1 | To be optimized |
| 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ (IS) | 267.1 | 151.1 | To be optimized |
Table 2: Typical Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Value (Plasma) | Example Value (Urine) |
| Linearity (r²) | > 0.99 | 0.998 | 0.997 |
| Lower Limit of Quantification | Signal-to-Noise > 10 | 1 nmol/L[3] | 100 nmol/L[3] |
| Upper Limit of Quantification | - | 500 nmol/L[3] | 50 nmol/L[3] |
| Recovery (%) | 85-115% | 90.6 ± 4.9%[3] | To be determined |
| Intra-day Precision (%CV) | < 15% | < 10%[3] | < 10%[3] |
| Inter-day Precision (%CV) | < 15% | < 10%[3] | < 10%[3] |
Note: The example values are for a similar compound (2-chloro-2'-deoxyadenosine) and should be determined specifically for 2'-deoxyadenosine with the ¹³C₁₀,¹⁵N₅ internal standard during method validation.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of 2'-deoxyadenosine in biological matrices using LC-MS/MS with a stable isotope-labeled internal standard. The detailed protocols for sample preparation from plasma, urine, and purified DNA, along with the guidelines for LC-MS/MS analysis, offer a robust methodology for researchers in various scientific disciplines. The use of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ as an internal standard is critical for achieving the high accuracy and precision required for reliable quantification. Proper method validation is essential to ensure the quality of the generated data.
References
- 1. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of 2-chloro-2'-deoxyadenosine in human blood plasma and urine by high-performance liquid chromatography using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epigentek.com [epigentek.com]
Application Notes and Protocols for 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ in DNA Synthesis and Repair Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling combined with mass spectrometry has emerged as a powerful technique for safely and accurately measuring the dynamics of DNA synthesis and repair in vitro and in vivo.[1][2][3] 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is a non-radioactive, isotopically labeled analog of the natural DNA precursor, deoxyadenosine (B7792050). When introduced to cells or organisms, it is incorporated into newly synthesized DNA via the nucleoside salvage pathway. Subsequent analysis using mass spectrometry allows for the precise quantification of labeled versus unlabeled deoxyadenosine, providing a direct measure of DNA replication rates. This method offers significant advantages over traditional techniques like ³H-thymidine or BrdU labeling, as it avoids radioactivity and potential toxicity, making it suitable for human studies.[1][2][4] These application notes provide an overview of the principles and detailed protocols for using 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ to trace DNA synthesis and repair.
Application Notes
Principle of the Method
The measurement of DNA synthesis relies on the precursor-product relationship.[1] By providing a labeled precursor, 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅, the fraction of newly synthesized DNA can be determined by measuring its incorporation into the total genomic DNA pool. This labeled deoxyadenosine is transported into the cell and phosphorylated by deoxycytidine kinase to 2'-deoxyadenosine (B1664071) monophosphate (dAMP). Further phosphorylations yield 2'-deoxyadenosine-5'-triphosphate (dATP), which is then used by DNA polymerases as a substrate for DNA replication.
This technique primarily traces the nucleoside salvage pathway . This is distinct from methods using labeled glucose, which traces the de novo nucleotide synthesis pathway .[1][2] Studying both pathways can provide a more comprehensive understanding of nucleotide metabolism and its role in cell proliferation and response to therapy.
Key Advantages:
-
Safety: The use of stable isotopes like ¹³C and ¹⁵N eliminates the risks associated with radioisotopes, making it safe for use in human clinical studies.[2][5]
-
High Sensitivity and Specificity: Modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for highly sensitive and specific detection of the labeled nucleoside, enabling the analysis of small sample sizes.[6][7]
-
Dynamic Measurements: This method provides a dynamic measure of DNA synthesis rates, offering insights into cell proliferation kinetics under various conditions, such as drug treatment or disease states.[8]
-
Versatility: The technique can be applied to a wide range of biological systems, including cell cultures, animal models, and human subjects.[1][2]
Experimental Protocols
A generalized workflow for tracing DNA synthesis using 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ involves metabolic labeling, DNA extraction and hydrolysis, and finally, LC-MS/MS analysis to quantify isotopic enrichment.
Protocol 1: In Vitro Labeling and Analysis of DNA Synthesis
This protocol is designed for adherent or suspension cell cultures.
1. Metabolic Labeling: a. Culture cells to the desired confluency under standard conditions. b. Prepare a stock solution of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ in sterile water or DMSO. c. Replace the existing culture medium with fresh medium containing the labeled deoxyadenosine at a final concentration of 1-10 µM. The optimal concentration and labeling time should be determined empirically for each cell line. d. Incubate the cells for the desired period (e.g., 2 to 24 hours) to allow for incorporation of the label into newly synthesized DNA.
2. Genomic DNA (gDNA) Isolation: a. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). b. Isolate gDNA using a commercial DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit) according to the manufacturer's instructions. c. Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity.
3. Enzymatic Hydrolysis of gDNA: a. In a microcentrifuge tube, combine 10-50 µg of gDNA with a cocktail of DNA-degrading enzymes. A typical reaction may include nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase to ensure complete digestion to individual deoxyribonucleosides.[1] b. Incubate the mixture at 37°C for 12-24 hours. c. After incubation, halt the reaction by adding an organic solvent like acetonitrile (B52724) or by heat inactivation, followed by centrifugation to pellet the enzymes. d. Collect the supernatant containing the free deoxyribonucleosides for analysis.
4. LC-MS/MS Analysis: a. Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system. b. Separate the deoxyribonucleosides using a C18 reverse-phase column. c. Use electrospray ionization (ESI) in positive ion mode for detection. d. Monitor the specific mass-to-charge (m/z) transitions for both unlabeled (M+0) and labeled (M+15) deoxyadenosine.
5. Data Analysis and Calculation: a. Integrate the peak areas for the labeled and unlabeled deoxyadenosine from the LC-MS/MS chromatograms. b. Calculate the fractional isotopic enrichment (E) using the formula: E = (Area of Labeled Deoxyadenosine) / (Area of Labeled + Area of Unlabeled Deoxyadenosine) c. The fraction of newly synthesized DNA (f) can be calculated by comparing the enrichment in the DNA to the enrichment of the precursor pool, if measured. For many applications, the enrichment itself is a direct proxy for the rate of new DNA synthesis.
Data Presentation
Quantitative data from LC-MS/MS analysis should be clearly tabulated for comparison and interpretation.
Table 1: LC-MS/MS Parameters for Deoxyadenosine Detection
| Parameter | Setting |
|---|---|
| Chromatography | |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Linear gradient from 5% to 95% B |
| Mass Spectrometry | |
| Ionization Mode | Positive ESI |
| Analysis Mode | Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) |
| Precursor Ion (M+H)⁺ Unlabeled (M+0) | m/z 252.1 |
| Precursor Ion (M+H)⁺ Labeled (M+15) | m/z 267.1 |
| Product Ion (Unlabeled) | m/z 136.1 (Adenine fragment) |
| Product Ion (Labeled) | m/z 151.1 (Labeled Adenine fragment) |
Table 2: Representative Isotopic Enrichment Data This table shows hypothetical data from a time-course experiment measuring DNA synthesis in a cancer cell line.
| Time Point (Hours) | % Enrichment of Deoxyadenosine in gDNA (Mean ± SD, n=3) |
| 0 | 0.01 ± 0.005 |
| 4 | 5.2 ± 0.4 |
| 8 | 10.8 ± 0.7 |
| 16 | 21.5 ± 1.1 |
| 24 | 30.1 ± 1.5 |
Visualizations of Pathways
Understanding the underlying biochemical pathways is crucial for interpreting stable isotope tracing data.
Applications in DNA Repair
While primarily used for measuring synthesis, this technique can be adapted to study DNA repair. For instance, after inducing DNA damage (e.g., via UV radiation or chemical mutagens), one can measure the incorporation of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ during the nucleotide excision repair (NER) process. A higher rate of incorporation in damaged cells compared to controls would indicate active DNA repair synthesis. This approach allows for the quantitative assessment of repair capacity and can be used to screen for drugs that inhibit or enhance DNA repair mechanisms.[9]
References
- 1. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: studies in vitro, in animals, and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the stable isotope-mass spectrometric measurement of DNA synthesis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Visualization of DNA Replication in Single Chromosome by Stable Isotope Labeling [jstage.jst.go.jp]
- 5. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 6. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry based methods for analysis of nucleosides as antiviral drugs and potential tumor biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic | The EMBO Journal [link.springer.com]
- 9. Mass Spectrometric Investigation on the Formation and Repair of DNA Modifications [escholarship.org]
Application Notes and Protocols for the Detection of 2'-Deoxyadenosine-13C10,15N5 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxyadenosine (B1664071) is a fundamental component of deoxyribonucleic acid (DNA) and plays a crucial role in cellular metabolism. The stable isotope-labeled analogue, 2'-Deoxyadenosine-13C10,15N5, serves as an invaluable tool in biomedical and pharmaceutical research. Its primary application is as an internal standard in quantitative mass spectrometry-based assays, enabling precise and accurate measurement of endogenous 2'-deoxyadenosine levels in various biological matrices.[1][2] It is also utilized as a tracer to investigate the dynamics of purine (B94841) metabolism and DNA synthesis in health and disease.[1] These application notes provide detailed protocols for the sample preparation and LC-MS/MS analysis of this compound and its unlabeled counterpart in biological samples, along with relevant metabolic context and data presentation guidelines.
Metabolic Pathway of 2'-Deoxyadenosine
2'-Deoxyadenosine is a key metabolite in the purine metabolism pathway.[3][4] It is incorporated into DNA through a series of phosphorylation steps, ultimately forming deoxyadenosine (B7792050) triphosphate (dATP), a building block for DNA polymerase.[2] Understanding this pathway is crucial for interpreting data from tracer studies using this compound.
Experimental Protocols
The accurate quantification of 2'-deoxyadenosine in biological samples is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope dilution. This approach offers high sensitivity and specificity.
I. Sample Preparation
The choice of sample preparation protocol is critical and depends on the biological matrix. The following are generalized protocols that may require optimization for specific applications.
A. Plasma/Serum
-
Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: Add a known concentration of this compound solution (in a compatible solvent like methanol (B129727) or acetonitrile) to the sample.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (B52724) or methanol to the sample to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
B. Cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs)
-
Cell Counting: Determine the cell number for normalization.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Internal Standard Spiking: After the final wash and removal of PBS, add the this compound internal standard.
-
Lysis and Extraction: Add ice-cold 80% methanol to the cell pellet. Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.
-
Evaporation and Reconstitution: Proceed with steps 7 and 8 from the Plasma/Serum protocol.
C. Tissue
-
Homogenization: Homogenize the weighed tissue sample in a suitable buffer on ice.
-
Internal Standard Spiking: Add the this compound internal standard to the homogenate.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the nucleosides. A common method is to use a mixture of methanol, chloroform, and water.
-
Phase Separation: Centrifuge to separate the layers and collect the aqueous (polar) phase containing the nucleosides.
-
Evaporation and Reconstitution: Proceed with steps 7 and 8 from the Plasma/Serum protocol.
II. LC-MS/MS Analysis
The following is a typical LC-MS/MS method for the analysis of 2'-deoxyadenosine. Instrument parameters should be optimized for the specific LC-MS/MS system being used.
A. Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 2% B; 2-8 min: 2-50% B; 8-9 min: 50-95% B; 9-10 min: 95% B; 10-11 min: 95-2% B; 11-15 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
B. Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp | 350°C |
| Collision Gas | Argon |
C. MRM Transitions
The following MRM transitions should be monitored. The collision energy should be optimized for the specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 2'-Deoxyadenosine | 252.1 | 136.1 |
| This compound | 267.1 | 141.1 |
Data Presentation and Quantitative Analysis
A calibration curve should be prepared using known concentrations of unlabeled 2'-deoxyadenosine and a fixed concentration of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Method Validation Parameters
The analytical method should be validated to ensure its reliability. Key validation parameters are summarized in the table below. The values presented are typical for LC-MS/MS assays for small molecules and should be established for each specific application.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 - 1000 ng/mL |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | 85 - 115% |
Experimental Workflow Visualization
The overall workflow from sample collection to data analysis can be visualized as follows:
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based methods provides a robust and reliable approach for the accurate quantification of 2'-deoxyadenosine in complex biological matrices. The protocols and information provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their analytical methods for studying the role of 2'-deoxyadenosine in various physiological and pathological processes. Adherence to good laboratory practices and thorough method validation are essential for obtaining high-quality, reproducible data.
References
Application Notes and Protocols for 2'-Deoxyadenosine-13C10,15N5 in Genetic Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of genetic therapies, including viral vector-based gene delivery and CRISPR/Cas9-mediated gene editing, has opened new frontiers in the treatment of genetic disorders. Ensuring the safety and efficacy of these powerful technologies is paramount. A critical aspect of safety assessment is the accurate quantification of on-target and off-target genomic modifications, as well as understanding the metabolic fate and stability of therapeutic agents.
2'-Deoxyadenosine-13C10,15N5 is a stable isotope-labeled nucleoside that serves as a powerful tool for researchers in genetic therapy. By incorporating this labeled analog into cellular DNA, scientists can precisely trace and quantify DNA synthesis, repair, and degradation processes using mass spectrometry. This allows for the sensitive detection of unintended genomic alterations and provides insights into the mechanisms of action and potential toxicities of genetic therapies. These application notes provide detailed protocols for the use of this compound in key areas of genetic therapy research.
Applications in Genetic Therapy Research
The use of this compound offers a versatile platform to address several critical questions in the development of genetic therapies:
-
Quantification of Off-Target Effects in Gene Editing: Precisely measure the frequency of unintended insertions, deletions, or substitutions at off-target sites induced by CRISPR/Cas9 or other gene-editing technologies.
-
Monitoring DNA Repair Pathways: Trace the incorporation of labeled nucleosides during DNA repair processes, such as Non-Homologous End Joining (NHEJ) and Homology Directed Repair (HDR), that are activated in response to gene editing or viral vector integration.
-
Stability and Metabolism of Oligonucleotide Therapeutics: Determine the metabolic fate and stability of therapeutic oligonucleotides by tracking the incorporation of their degradation products into the cellular DNA.
-
Assessment of AAV Vector Genome Persistence and Integration: Investigate the long-term persistence and potential integration of adeno-associated virus (AAV) vector genomes into the host cell DNA.
Key Experimental Protocols
Protocol 1: Quantification of Off-Target Mutations in CRISPR/Cas9 Edited Cells
This protocol describes the use of this compound to quantify off-target mutations following CRISPR/Cas9 gene editing.
Materials:
-
Human cell line of interest (e.g., HEK293T)
-
Complete cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
CRISPR/Cas9 system (plasmid or RNP) targeting a specific genomic locus
-
Transfection reagent
-
Genomic DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for quantifying CRISPR/Cas9 off-target mutations.
Procedure:
-
Cell Culture and Labeling:
-
Culture the chosen human cell line in a complete medium supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled nucleosides.
-
Add this compound to the culture medium at a final concentration of 1-10 µM.
-
Incubate the cells for 24-48 hours to allow for the incorporation of the labeled nucleoside into the genomic DNA.
-
-
Gene Editing:
-
Transfect the labeled cells with the CRISPR/Cas9 system targeting the desired genomic locus using a suitable transfection reagent.
-
Include a control group of labeled cells that are not transfected or are transfected with a non-targeting guide RNA.
-
Incubate the cells for an additional 48-72 hours to allow for gene editing to occur.
-
-
Genomic DNA Extraction and Digestion:
-
Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the extracted DNA.
-
Digest 1-5 µg of genomic DNA to individual nucleosides by incubating with nuclease P1 followed by alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Analyze the digested DNA sample using a high-resolution LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify both the unlabeled (natural abundance) 2'-deoxyadenosine (B1664071) and the 13C10,15N5-labeled 2'-deoxyadenosine.
-
Analyze the DNA from predicted off-target sites (identified using in silico tools) by targeted sequencing of the regions of interest, followed by LC-MS/MS analysis of the amplified products.
-
-
Data Analysis:
-
Calculate the ratio of labeled to unlabeled 2'-deoxyadenosine at the on-target and predicted off-target sites.
-
An increase in the incorporation of labeled 2'-deoxyadenosine at off-target sites in the CRISPR-treated cells compared to the control cells indicates off-target editing activity.
-
Data Presentation:
| Genomic Locus | Treatment | % Labeled Deoxyadenosine | Off-Target Frequency (%) |
| On-Target | CRISPR/Cas9 | 45.2 ± 3.1 | N/A |
| Control | 44.8 ± 2.9 | N/A | |
| Off-Target 1 | CRISPR/Cas9 | 46.5 ± 3.5 | 1.7 |
| Control | 44.8 ± 3.0 | 0.0 | |
| Off-Target 2 | CRISPR/Cas9 | 44.9 ± 2.8 | 0.1 |
| Control | 44.8 ± 3.2 | 0.0 | |
| Off-Target 3 | CRISPR/Cas9 | 44.8 ± 3.1 | 0.0 |
| Control | 44.8 ± 2.9 | 0.0 |
Protocol 2: Tracing DNA Repair Pathways Following AAV Transduction
This protocol outlines a method to monitor the involvement of DNA repair pathways in the processing of AAV vector genomes.
Materials:
-
Human cell line of interest
-
Complete cell culture medium with dFBS
-
This compound
-
Recombinant AAV vector (e.g., carrying a reporter gene)
-
Genomic DNA extraction kit
-
Enzymes for DNA digestion (as in Protocol 1)
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for tracing DNA repair after AAV transduction.
Procedure:
-
Cell Labeling: Label cells with this compound as described in Protocol 1.
-
AAV Transduction:
-
Transduce the labeled cells with the AAV vector at a specific multiplicity of infection (MOI).
-
Harvest cells at different time points post-transduction (e.g., 24, 48, 72 hours).
-
-
DNA Analysis:
-
Extract genomic DNA from the harvested cells.
-
Digest the DNA to individual nucleosides.
-
Analyze the samples by LC-MS/MS to determine the ratio of labeled to unlabeled 2'-deoxyadenosine.
-
Data Analysis:
An increase in the incorporation of labeled 2'-deoxyadenosine over time following AAV transduction can indicate active DNA synthesis and repair processes involved in the processing and potential integration of the AAV genome.
Data Presentation:
| Time Post-Transduction (hours) | % Labeled Deoxyadenosine |
| 0 | 45.1 ± 2.5 |
| 24 | 46.2 ± 2.8 |
| 48 | 48.9 ± 3.1 |
| 72 | 50.5 ± 3.3 |
Signaling Pathway Visualization
The following diagram illustrates the central role of DNA double-strand breaks (DSBs) and subsequent repair pathways in genetic therapies, and how this compound can be used as a tracer.
Caption: Tracing DNA repair pathways in genetic therapy.
Conclusion
This compound is an invaluable tool for researchers and developers in the field of genetic therapy. Its application in stable isotope tracing coupled with mass spectrometry provides a highly sensitive and quantitative method to assess the safety and mechanisms of action of novel therapeutic modalities. The protocols and applications outlined here serve as a guide for the robust evaluation of gene editing and gene delivery systems, ultimately contributing to the development of safer and more effective genetic medicines.
Troubleshooting & Optimization
Technical Support Center: 2'-Deoxyadenosine-13C10,15N5 in LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2'-Deoxyadenosine-13C10,15N5 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) applications, particularly in the field of DNA adductomics.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in LC-MS?
A1: this compound is a stable isotope-labeled (SIL) internal standard for 2'-deoxyadenosine (B1664071). In LC-MS, it is primarily used for the accurate quantification of 2'-deoxyadenosine and its adducts in complex biological matrices. By incorporating a known amount of the SIL internal standard into a sample, variations during sample preparation, chromatography, and ionization can be normalized, leading to more accurate and precise results.
Q2: Why am I observing a low or no signal for my this compound internal standard?
A2: Several factors can contribute to a low or absent signal for your internal standard. These can range from issues with sample preparation to instrument settings. Common causes include degradation of the standard due to improper storage, inaccurate pipetting or dilution, inefficient ionization in the mass spectrometer, or incorrect instrument parameters. A systematic troubleshooting approach, as outlined in the guides below, is recommended to identify and resolve the issue.
Q3: What are "matrix effects," and how do they affect the analysis of this compound?
A3: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy of quantification.[1][2] Since this compound is chemically identical to the native analyte, it is expected to experience similar matrix effects, thus allowing for correction of this phenomenon. However, significant or variable matrix effects can still impact the overall assay performance.
Q4: Can the isotopic purity of this compound affect my results?
A4: Yes, the isotopic purity of the internal standard is crucial. Commercially available standards have high but not perfect isotopic purity (typically >98%).[3] The presence of unlabeled 2'-deoxyadenosine in the internal standard solution can lead to an overestimation of the native analyte, especially at low concentrations. It is important to consider the manufacturer's certificate of analysis for the isotopic purity and account for any significant contribution of the unlabeled analogue in your calculations.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during the LC-MS analysis of this compound.
Issue 1: Poor or No Signal Intensity of the Internal Standard
Symptoms:
-
Very low or no detectable peak for this compound.
-
Signal-to-noise ratio is below the acceptable limit.
| Potential Cause | Troubleshooting Steps |
| Improper Storage and Handling | - Verify the storage conditions (temperature, light exposure) against the manufacturer's recommendations.[4] - Prepare fresh working solutions from the stock. Avoid repeated freeze-thaw cycles. |
| Inaccurate Preparation | - Double-check all calculations for dilutions. - Calibrate pipettes to ensure accurate dispensing of the internal standard solution. |
| Degradation in Matrix | - Perform a stability experiment by incubating the internal standard in the sample matrix at the processing temperature for varying durations to assess its stability. |
| Inefficient Ionization | - Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) for 2'-deoxyadenosine. - Check for the formation of different adducts (e.g., sodium, potassium) and adjust mobile phase modifiers if necessary. |
| Incorrect LC-MS/MS Parameters | - Confirm that the correct precursor and product ion m/z values for this compound are being monitored. - Optimize collision energy and other MS/MS parameters. |
Issue 2: High Variability in Internal Standard Peak Area
Symptoms:
-
Inconsistent peak areas for the internal standard across a batch of samples.
-
Poor precision in quality control (QC) samples.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure consistent and thorough vortexing/mixing at each step. - Standardize evaporation and reconstitution steps to avoid variability in final concentrations. |
| Autosampler/Injector Issues | - Check for air bubbles in the syringe and sample loop. - Perform an injector precision test with a standard solution. - Investigate for sample carryover by injecting a blank solvent after a high-concentration sample. |
| Matrix Effects Variability | - Evaluate matrix effects across different lots of the biological matrix.[1] - If variability is high, further optimization of the sample cleanup procedure (e.g., solid-phase extraction) may be necessary to remove interfering components. |
| LC System Instability | - Monitor the pump pressure for fluctuations. - Ensure the column is properly equilibrated before each injection. |
Issue 3: Poor Recovery of the Internal Standard
Symptoms:
-
The peak area of the internal standard is consistently lower in extracted samples compared to a neat solution.
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | - Optimize the extraction solvent and pH to ensure efficient partitioning of 2'-deoxyadenosine. - For solid-phase extraction (SPE), evaluate different sorbents, wash, and elution solvents. |
| Adsorption to Surfaces | - Use low-adsorption vials and pipette tips. - Silanize glassware if adsorption is suspected. |
| Analyte Instability during Extraction | - Minimize the time samples are exposed to harsh conditions (e.g., strong acids/bases, high temperatures). - Consider performing the extraction at a lower temperature. |
Quantitative Data Summary
The following tables provide representative data for the performance of this compound as an internal standard in LC-MS/MS analysis. These values are illustrative and may vary depending on the specific matrix, instrumentation, and experimental conditions.
Table 1: Representative Recovery and Matrix Effect Data
| Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) |
| Human Plasma | Protein Precipitation | 85 - 95 | 80 - 110 |
| Human Urine | Dilute-and-Shoot | 90 - 105 | 75 - 120 |
| Calf Thymus DNA Digest | Solid-Phase Extraction | 80 - 95 | 85 - 105 |
*Recovery (%) is calculated as (Peak area in extracted sample / Peak area in post-extraction spiked sample) x 100. *Matrix Effect (%) is calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100.[1]
Table 2: Typical LC-MS/MS Parameters for this compound
| Parameter | Value |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 267.1 |
| Product Ion (m/z) | 151.1 |
| Collision Energy | 10-15 eV |
Experimental Protocols
Protocol 1: Quantification of 2'-Deoxyadenosine Adducts in DNA by Isotope Dilution LC-MS/MS
This protocol describes a general workflow for the analysis of DNA adducts using this compound as an internal standard.
-
DNA Isolation: Isolate DNA from cells or tissues using a standard DNA extraction kit or protocol.
-
DNA Digestion:
-
To 10-50 µg of DNA, add a known amount of this compound internal standard.
-
Add nuclease P1 and alkaline phosphatase to digest the DNA to individual nucleosides.
-
Incubate at 37°C for 2-4 hours.
-
-
Sample Cleanup (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the digested DNA sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the nucleosides with methanol.
-
-
Sample Preparation for LC-MS:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable volume of the initial mobile phase (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring the transitions for both the native 2'-deoxyadenosine adducts and the this compound internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the analyte concentration using a calibration curve prepared with known amounts of the unlabeled standard and a constant amount of the internal standard.
-
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues with internal standards in LC-MS analysis.
DNA Base Excision Repair Pathway for Deoxyadenosine (B7792050) Adducts
Caption: A simplified diagram of the Base Excision Repair (BER) pathway for deoxyadenosine adducts.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NMR Signal-to-Noise for 2'-Deoxyadenosine-13C10,15N5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise (S/N) ratio for 2'-Deoxyadenosine-13C10,15N5 in Nuclear Magnetic Resonance (NMR) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal sample concentration for maximizing the S/N ratio for this compound?
A1: For heteronuclear NMR experiments involving ¹³C and ¹⁵N, a higher concentration is generally recommended to achieve an acceptable S/N ratio within a reasonable timeframe. While there is no strict upper or lower limit, a good starting range is 10-50 mg of your labeled compound dissolved in 0.5-0.7 mL of a suitable deuterated solvent. Exceeding the solubility limit will lead to precipitation and poor spectral quality.
Q2: Which deuterated solvent is best for NMR experiments with this compound?
A2: The choice of solvent depends on the solubility of your compound and the experimental requirements. Deuterated water (D₂O) is a common choice for nucleic acids. However, if your compound is not soluble in D₂O, other solvents like DMSO-d₆ or methanol-d₄ can be considered. It is crucial to use a high-purity deuterated solvent to minimize interfering signals.
Q3: How does the choice of NMR probe affect the S/N ratio?
A3: The NMR probe plays a significant role in sensitivity. Cryogenically cooled probes (cryoprobes) can provide a 3-4 fold increase in S/N compared to room temperature probes. For ¹³C and ¹⁵N detection, a probe optimized for heteronuclear experiments will yield the best results. Additionally, the diameter of the NMR tube and the corresponding probe size can impact S/N; smaller diameter tubes (e.g., 1.7mm) can offer higher mass sensitivity.
Q4: What are the key acquisition parameters to optimize for better S/N in a ¹³C or ¹⁵N HSQC experiment?
A4: The primary parameters to optimize are the number of scans (NS), the relaxation delay (D1), and the acquisition time (AQ).
-
Number of Scans (NS): Increasing the number of scans will improve the S/N ratio, which is proportional to the square root of the number of scans.
-
Relaxation Delay (D1): This delay allows the nuclear spins to return to equilibrium between scans. An optimal D1 is crucial for maximizing signal intensity. A common starting point is 1.5 times the longest T₁ relaxation time of the nuclei of interest.
-
Acquisition Time (AQ): A longer acquisition time can lead to higher resolution, but it can also result in signal loss due to T₂ relaxation.
Q5: Should I use an HSQC or HMQC pulse sequence for my ¹³C-¹H or ¹⁵N-¹H correlation experiments?
A5: For larger molecules like DNA oligomers, Heteronuclear Single Quantum Coherence (HSQC) based experiments are generally preferred over Heteronuclear Multiple Quantum Coherence (HMQC) experiments.[1] This is because HSQC is less susceptible to signal loss from T₂ relaxation during the evolution period, resulting in higher sensitivity for larger molecules.[1] For smaller molecules, the difference in sensitivity is less pronounced.
Troubleshooting Guide
This guide addresses common issues encountered during NMR experiments with this compound and provides step-by-step solutions.
Problem 1: Low Signal-to-Noise Ratio
| Possible Cause | Solution |
| Low Sample Concentration | Increase the sample concentration if solubility allows. Ensure the sample is fully dissolved. |
| Suboptimal Acquisition Parameters | Optimize the number of scans (NS), relaxation delay (D1), and acquisition time (AQ). For ¹³C, a longer D1 may be necessary for quaternary carbons. |
| Incorrect Pulse Widths | Calibrate the 90° pulse widths for ¹H, ¹³C, and ¹⁵N for your specific sample and probe. |
| Poor Probe Tuning and Matching | Ensure the probe is properly tuned and matched to the frequencies of ¹H, ¹³C, and ¹⁵N. |
| Sample Precipitation | Visually inspect the sample for any precipitate. If present, try a different solvent or a lower concentration. |
Problem 2: Broad Spectral Lines
| Possible Cause | Solution |
| Poor Shimming | Carefully shim the magnetic field to improve its homogeneity. |
| High Sample Viscosity | A highly concentrated sample can be viscous, leading to broader lines. Consider diluting the sample. |
| Presence of Paramagnetic Impurities | The presence of paramagnetic metals can significantly broaden NMR signals. Treat your sample with a chelating agent like Chelex if suspected. |
| Sample Aggregation | Aggregation of the molecule can lead to broader lines. Adjusting the temperature, pH, or salt concentration may help. |
Problem 3: Artifacts in the Spectrum
| Possible Cause | Solution |
| Incorrect Phasing | Manually phase the spectrum carefully in both dimensions. |
| Truncation Artifacts | These can occur if the acquisition time is too short. Increase the acquisition time if possible. |
| Water Signal Interference | Use appropriate water suppression techniques, such as presaturation or gradient-based methods. |
Experimental Protocols & Data
Optimizing the Relaxation Delay (D1)
The longitudinal relaxation time (T₁) is a critical parameter for setting the relaxation delay (D1) to maximize signal intensity. A longer D1 allows for more complete relaxation of the nuclear spins, leading to a stronger signal in the subsequent scan. A common rule of thumb is to set D1 to at least 1.5 times the longest T₁ of the nuclei being observed.
Table 1: Reported ¹³C T₁ Relaxation Times for Deoxyadenosine-5'-monophosphate (5'-dAMP) in D₂O
| Carbon Atom | T₁ (seconds) | Recommended D1 (seconds) |
| C1' | 0.8 | 1.2 |
| C2' | 1.2 | 1.8 |
| C3' | 0.7 | 1.1 |
| C4' | 0.7 | 1.1 |
| C5' | 0.5 | 0.8 |
| C2 | 1.5 | 2.3 |
| C8 | 1.3 | 2.0 |
Data adapted from studies on 5'-dAMP and may vary for this compound. Experimental determination of T₁ values for your specific sample is recommended for optimal results.
General Protocol for a 2D ¹H-¹³C HSQC Experiment
-
Sample Preparation: Prepare a 10-50 mg/mL solution of this compound in a suitable deuterated solvent (e.g., D₂O).
-
Instrument Setup:
-
Insert the sample into the magnet and lock onto the deuterium (B1214612) signal of the solvent.
-
Tune and match the NMR probe for ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve good homogeneity.
-
-
Acquisition Parameters:
-
Load a standard 2D ¹H-¹³C HSQC pulse sequence.
-
Set the spectral widths for both ¹H and ¹³C dimensions to encompass all expected signals.
-
Calibrate the 90° pulse widths for ¹H and ¹³C.
-
Set the number of scans (NS) based on the sample concentration (start with 16 or 32 and increase as needed).
-
Set the relaxation delay (D1) to at least 1.5 times the longest expected ¹³C T₁ (e.g., 2.5 seconds).
-
Set the acquisition time (AQ) to achieve the desired resolution.
-
-
Data Acquisition: Start the experiment.
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell).
-
Perform Fourier transformation.
-
Phase the spectrum in both dimensions.
-
Baseline correct the spectrum.
-
Visualizations
Caption: Workflow for optimizing NMR data acquisition.
Caption: Troubleshooting logic for low signal-to-noise.
References
preventing degradation of 2'-Deoxyadenosine-13C10,15N5 during experiments
Welcome to the technical support center for 2'-Deoxyadenosine-13C10,15N5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this isotopically labeled compound during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
Issue 1: Inconsistent or unexpected results in mass spectrometry analysis.
Possible Cause: Degradation of the labeled nucleoside due to improper sample preparation or storage.
Troubleshooting Steps:
-
Verify Sample pH: Acidic conditions can cause depurination, leading to the loss of the adenine (B156593) base. Ensure all solutions and buffers are maintained at a neutral or slightly basic pH (pH 7.0-8.0).
-
Check for Nuclease Contamination: Nucleases can rapidly degrade the molecule. Use nuclease-free water, buffers, and consumables.
-
Review Storage Conditions: Confirm that the compound has been stored at the recommended temperature (-20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles by preparing aliquots.
-
Assess for Oxidative Damage: Exposure to air and certain reagents can lead to oxidation. Use freshly prepared buffers and consider degassing solutions.
-
Evaluate for Contamination: Impurities in reagents or cross-contamination can interfere with mass spectrometry results. Ensure high-purity reagents and clean handling procedures.
Issue 2: Poor signal or peak broadening in NMR spectroscopy.
Possible Cause: Sample degradation or aggregation.
Troubleshooting Steps:
-
Confirm Sample Integrity: Run a quick stability check using a method like HPLC to ensure the compound has not degraded.
-
Optimize Buffer Conditions: Use a recommended buffer such as Tris-HCl or TE buffer at a pH of 7.5-8.0. Laboratory-grade water can be slightly acidic and should be avoided for long-term storage.
-
Control Temperature: Perform experiments at the lowest feasible temperature to minimize degradation during data acquisition.
-
Check for Paramagnetic Contaminants: Metal ion contamination can lead to peak broadening. Use chelating agents like EDTA in your buffers if metal contamination is suspected.
-
Consider Sample Concentration: High concentrations can sometimes lead to aggregation. Experiment with different sample concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways are:
-
Acid-catalyzed Hydrolysis (Depurination): The glycosidic bond between the deoxyribose sugar and the adenine base is susceptible to cleavage under acidic conditions, leading to the formation of an abasic site and free adenine.
-
Enzymatic Degradation: Nucleases, such as adenosine (B11128) deaminase, can deaminate the adenine base, converting it to deoxyinosine. Other nucleases can cleave the phosphodiester backbone if the nucleoside is incorporated into an oligonucleotide.
Q2: What are the optimal storage conditions for this compound?
A2: For long-term storage, it is recommended to store the compound as a dry powder or in a buffered solution (e.g., TE buffer, pH 8.0) at -20°C or -80°C. For short-term storage, refrigeration at 2-8°C in a buffered solution is acceptable. Always protect the compound from light. Aliquoting the sample is highly recommended to avoid multiple freeze-thaw cycles.
Q3: How does pH affect the stability of 2'-Deoxyadenosine (B1664071)?
A3: 2'-Deoxyadenosine is most stable in neutral to basic conditions (pH 7-8.5). Acidic pH significantly increases the rate of depurination. For example, a related compound, 2-chloro-2'-deoxyadenosine, is stable at neutral and basic pH but degrades rapidly at acidic pH, with a half-life of only 1.6 hours at pH 2 and 37°C.[1]
Q4: Can I dissolve this compound in water?
A4: While it is soluble in water, it is not recommended for long-term storage as laboratory-grade water can be slightly acidic, which can lead to gradual degradation. For optimal stability, use a nuclease-free buffer with a pH of 7.5-8.0, such as TE buffer (10 mM Tris, 1 mM EDTA).
Q5: Are there any enzymatic activities I should be concerned about during my experiments?
A5: Yes, adenosine deaminase is a key enzyme to be aware of as it can convert deoxyadenosine (B7792050) to deoxyinosine.[2] If working with cell lysates or other biological samples that may contain this enzyme, consider using an adenosine deaminase inhibitor if the integrity of the deoxyadenosine is critical.
Data Presentation
Table 1: Stability of 2-chloro-2'-deoxyadenosine (a 2'-Deoxyadenosine analog) at 37°C
| pH | Remaining Compound after 2 hours | Remaining Compound after 6 hours | Calculated Half-life (T¹/₂) |
| 1 | 2% | - | 0.37 hours |
| 2 | - | 13% | 1.6 hours |
| Neutral/Basic | Stable | Stable | Not applicable |
Data adapted from a study on 2-chloro-2'-deoxyadenosine, which serves as a proxy for the stability of the glycosidic bond in 2'-deoxyadenosine under similar conditions.[1]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound powder
-
Nuclease-free TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Resuspend the powder in the desired volume of nuclease-free TE buffer to achieve the target stock concentration.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, nuclease-free microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: General Handling Recommendations for Experiments
-
Use Nuclease-Free Consumables: Always use certified nuclease-free pipette tips, tubes, and reagents to prevent enzymatic degradation.
-
Maintain Optimal pH: Ensure all experimental buffers are maintained between pH 7.0 and 8.0.
-
Work on Ice: When possible, perform experimental steps on ice to reduce the rate of any potential chemical or enzymatic degradation.
-
Protect from Light: Store solutions containing this compound in amber tubes or cover them with foil to prevent potential photodegradation.
-
Use Fresh Solutions: Prepare fresh dilutions from your stock solution for each experiment to ensure accuracy and minimize the impact of any degradation in the working solution.
Visualizations
Caption: Key degradation pathways for 2'-Deoxyadenosine.
Caption: Workflow for handling this compound.
References
Technical Support Center: Synthesis of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ Labeled Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ labeled oligonucleotides.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and analysis of isotopically labeled oligonucleotides.
Issue 1: Low Coupling Efficiency and Decreased Overall Yield
Question: We are experiencing lower than expected yields for our 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ labeled oligonucleotides compared to their unlabeled counterparts. What are the potential causes and solutions?
Answer: Lower coupling efficiency is a common challenge when incorporating modified or heavily labeled phosphoramidites. The increased molecular weight of the 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ phosphoramidite (B1245037) can affect its diffusion and reaction kinetics.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Suboptimal Coupling Time | Increase the coupling time for the labeled phosphoramidite. A standard 30-second coupling may be insufficient. Try extending it to 60-120 seconds. | Improved incorporation of the labeled nucleoside, leading to higher stepwise and overall yield. |
| Insufficient Activator | Increase the concentration or volume of the activator (e.g., ETT, DCI) during the coupling step of the labeled amidite. | Drives the coupling reaction to completion, overcoming potential steric hindrance from the labeled nucleoside. |
| Moisture Contamination | Ensure all reagents, especially the acetonitrile (B52724) (ACN) and the labeled phosphoramidite, are strictly anhydrous. Use fresh, high-quality reagents and consider in-line drying filters on the synthesizer.[1] | Minimizes the hydrolysis of the phosphoramidite, a primary cause of coupling failure. |
| Phosphoramidite Quality | Use freshly prepared or properly stored 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ phosphoramidite. Degradation of the amidite will significantly reduce coupling efficiency. | Ensures the reactive species is available for efficient coupling. |
Logical Troubleshooting Workflow for Low Coupling Efficiency:
Caption: Troubleshooting workflow for low coupling efficiency.
Issue 2: Incomplete Deprotection of the Labeled Oligonucleotide
Question: We are observing additional peaks during HPLC analysis of our purified labeled oligonucleotide, suggesting incomplete deprotection. How can we ensure complete deprotection?
Answer: Incomplete deprotection can lead to a heterogeneous product mixture, reducing the yield of the desired full-length, fully deprotected oligonucleotide. The presence of the isotopic labels does not typically interfere with standard deprotection chemistries, but optimization is key.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient Deprotection Time/Temperature | Extend the deprotection time or increase the temperature according to the protecting groups used. For standard protecting groups, treatment with concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8-12 hours is typical. | Complete removal of all protecting groups from the bases and phosphate (B84403) backbone. |
| Degraded Deprotection Reagent | Use fresh, high-quality deprotection reagents. For example, ensure the ammonium hydroxide solution is concentrated. | Ensures the deprotection reaction proceeds to completion. |
| Use of Mild Protecting Groups | For sensitive modifications, consider using ultra-mild protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) which allow for gentler deprotection conditions (e.g., potassium carbonate in methanol). | Minimizes degradation of the oligonucleotide while ensuring complete deprotection. |
Issue 3: Difficulty in Purifying the Labeled Oligonucleotide
Question: We are having trouble separating our full-length labeled oligonucleotide from failure sequences using reverse-phase HPLC. Are there any specific considerations for purifying isotopically labeled oligonucleotides?
Answer: While the isotopic labels themselves have a minimal effect on the overall hydrophobicity, co-elution with failure sequences (n-1, n-2) can still be a challenge. Optimization of the purification protocol is crucial for obtaining a high-purity product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Suboptimal HPLC Gradient | Optimize the HPLC gradient. A shallower gradient of the organic solvent (e.g., acetonitrile) can improve the resolution between the full-length product and closely eluting impurities. | Better separation of the desired product from failure sequences. |
| Ion-Pairing Reagent | Ensure the correct concentration of the ion-pairing reagent (e.g., TEAA) in the mobile phase. This is critical for the retention and separation of oligonucleotides on reverse-phase columns. | Improved peak shape and resolution. |
| Column Choice | For longer oligonucleotides or those with complex secondary structures, consider using a different column chemistry, such as anion-exchange HPLC, which separates based on charge. | Enhanced separation based on a different physical property, potentially resolving co-eluting species. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Does the presence of ¹³C and ¹⁵N isotopes in the 2'-Deoxyadenosine phosphoramidite affect the standard phosphoramidite synthesis cycle?
A1: The fundamental steps of the phosphoramidite synthesis cycle (detritylation, coupling, capping, and oxidation) remain the same. However, as detailed in the troubleshooting guide, the coupling step for the labeled phosphoramidite may require optimization (longer coupling time, increased activator) to ensure high efficiency due to its higher molecular weight.
Q2: How can we confirm the successful incorporation of the 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ label into our oligonucleotide?
A2: The most definitive method is mass spectrometry. The mass of the labeled oligonucleotide will be higher than its unlabeled counterpart by the sum of the mass differences of the incorporated isotopes. For each 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅, there will be an increase of 10 Daltons from ¹³C and 5 Daltons from ¹⁵N, for a total of 15 Daltons per labeled residue.
Q3: Will the isotopic labels affect the biological activity of the oligonucleotide?
A3: For most applications, stable, non-radioactive isotopes like ¹³C and ¹⁵N are considered to have a negligible effect on the biological activity of the oligonucleotide. The chemical properties and base-pairing capabilities remain unchanged.
Q4: What is the expected impact of the heavy labels on HPLC retention time?
A4: The effect on reverse-phase HPLC retention time is generally minimal. While the molecular weight is higher, the overall hydrophobicity of the molecule, which is the primary driver of separation in RP-HPLC, is not significantly altered by the isotopic substitution. Any observed shifts are typically minor.
Section 3: Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ Labeled Oligonucleotide
This protocol outlines the key steps for automated solid-phase synthesis using phosphoramidite chemistry.
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the 3'-terminal nucleoside
-
Unlabeled DNA phosphoramidites (dA, dC, dG, dT)
-
2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ phosphoramidite
-
Activator solution (e.g., 0.25 M DCI or 0.45 M ETT in acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Preparation: Dissolve all phosphoramidites, including the labeled 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅, in anhydrous acetonitrile to the manufacturer's recommended concentration. Install all reagent bottles on the DNA synthesizer.
-
Synthesis Cycle: Program the desired sequence into the synthesizer. The synthesis proceeds in the 3' to 5' direction. For each coupling cycle: a. Detritylation: The 5'-DMT protecting group is removed from the support-bound nucleoside by the deblocking solution. b. Coupling: The next phosphoramidite in the sequence is activated and coupled to the free 5'-hydroxyl group. For the 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ phosphoramidite, increase the coupling time to 90-120 seconds. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester.
-
Final Detritylation (Optional): The final 5'-DMT group can be left on for "trityl-on" purification or removed on the synthesizer.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and deprotected using concentrated ammonium hydroxide at 55°C for 8-12 hours.
Workflow for Oligonucleotide Synthesis:
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Protocol 2: HPLC Purification of Labeled Oligonucleotides
This protocol describes a general method for the purification of labeled oligonucleotides using reverse-phase HPLC.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Crude, deprotected oligonucleotide sample
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.
-
HPLC Setup: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Injection and Gradient: Inject the sample onto the column. Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 35% Acetonitrile over 30 minutes. The optimal gradient may need to be determined empirically.
-
Fraction Collection: Monitor the elution profile at 260 nm. Collect the major peak corresponding to the full-length product.
-
Desalting: Desalt the collected fractions using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column) to remove the TEAA.
-
Quantification: Quantify the purified oligonucleotide by measuring its absorbance at 260 nm.
Protocol 3: Mass Spectrometry Analysis of Labeled Oligonucleotides
This protocol provides a general guideline for confirming the identity of the labeled oligonucleotide using ESI-MS.
Materials:
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
-
Purified oligonucleotide sample
-
Appropriate solvent for infusion (e.g., 50:50 acetonitrile:water with a volatile buffer)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified oligonucleotide in the infusion solvent.
-
Mass Spectrometry: Infuse the sample into the ESI-MS. Acquire the mass spectrum in negative ion mode.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the molecular weight of the oligonucleotide. Compare the observed molecular weight with the calculated theoretical mass of the 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ labeled oligonucleotide. The expected mass will be the sum of the masses of the individual nucleoside monophosphates plus 15.0001 Da for the 5'-monophosphate and 1.0078 Da for the 3'-hydroxyl group, with an additional 15 Da for each labeled adenosine (B11128) residue.
Disclaimer: These protocols provide general guidance. Specific parameters may need to be optimized based on the oligonucleotide sequence, length, and the specific instrumentation and reagents used.
References
Technical Support Center: Quantification of 2'-Deoxyadenosine-13C10,15N5
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the quantification of 2'-Deoxyadenosine using 2'-Deoxyadenosine-13C10,15N5 as a stable isotope-labeled internal standard (SIL-IS) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering potential causes and step-by-step solutions.
Issue 1: Low or No Signal Intensity of the Analyte (2'-Deoxyadenosine) and/or SIL-IS
Q1: I am not observing any signal, or a very weak signal, for both my analyte and the internal standard. What are the likely causes and how can I troubleshoot this?
A1: This issue can arise from problems with sample preparation, the LC system, or the mass spectrometer. A systematic approach is necessary to identify the root cause.
Potential Causes and Solutions:
-
Sample Preparation Issues:
-
Inefficient Extraction: The analyte and SIL-IS may not be efficiently extracted from the sample matrix. Review your extraction protocol. For cellular or tissue samples, ensure complete cell lysis and DNA/RNA digestion to release the nucleosides.
-
Degradation: Nucleosides can be susceptible to degradation. Ensure that samples are processed promptly and stored at appropriate low temperatures (-80°C) to minimize enzymatic activity.[1]
-
Pipetting Errors: Inaccurate pipetting during the addition of the SIL-IS or during sample dilution can lead to low signal. Verify pipette calibration and ensure proper technique.
-
-
LC System Problems:
-
No Flow or Low Flow Rate: Check the LC pump for any error messages. Ensure there is sufficient mobile phase and that the solvent lines are properly primed. A leak in the system can also lead to low flow rates.
-
Clogged Tubing or Column: High pressure readings on the LC system can indicate a clog. Flush the system and replace the column if necessary.
-
Incorrect Injection: The autosampler may not be injecting the sample correctly. Check the injection needle and syringe for blockages or damage.
-
-
Mass Spectrometer Issues:
-
Incorrect Instrument Settings: Verify that the correct MRM transitions, collision energies, and source parameters are being used for both the analyte and the SIL-IS.
-
Source Contamination: A dirty ion source can significantly suppress the signal. Clean the ion source, including the capillary and lenses, according to the manufacturer's instructions.
-
Detector Failure: If other troubleshooting steps fail, there may be an issue with the mass spectrometer's detector. Contact your instrument vendor for service.
-
Q2: My internal standard signal is strong, but my analyte signal is weak or absent. What should I investigate?
A2: This scenario suggests a problem specific to the endogenous analyte, likely occurring before the addition of the internal standard.
Potential Causes and Solutions:
-
Analyte Degradation Prior to SIL-IS Addition: The native 2'-Deoxyadenosine in your sample may have degraded during sample collection or initial handling steps before the protective effect of the co-extracted SIL-IS could be conferred. Ensure rapid sample processing and appropriate storage conditions from the moment of collection.
-
Low Abundance in the Sample: The concentration of 2'-Deoxyadenosine in your biological sample may be below the limit of detection (LOD) of your current method. Consider concentrating your sample or increasing the injection volume.
-
Inefficient Liberation from DNA/RNA: If you are measuring 2'-Deoxyadenosine originating from nucleic acids, the enzymatic digestion may be incomplete. Optimize the digestion protocol by adjusting enzyme concentrations, incubation time, or temperature.
Issue 2: High Variability in Signal Intensity
Q3: I am observing inconsistent peak areas for my analyte and/or SIL-IS across replicate injections of the same sample. What could be causing this variability?
A3: High variability can be attributed to issues with the autosampler, LC separation, or ion suppression effects.
Potential Causes and Solutions:
-
Inconsistent Injection Volume: The autosampler may be injecting variable amounts of the sample. Check for air bubbles in the syringe and sample loop. Ensure the injection port seal is not worn out.
-
Poor Chromatography: Broad or tailing peaks can lead to inconsistent integration and variable peak areas. This could be due to a deteriorating column, an inappropriate mobile phase, or a suboptimal gradient.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and SIL-IS, leading to variability.[2][3] Since the SIL-IS is chemically identical to the analyte, it should compensate for matrix effects.[3] However, if the matrix effect is extreme and suppresses the signal close to the noise level, variability can increase. To mitigate this, improve your sample clean-up procedure (e.g., using solid-phase extraction) or adjust the chromatography to separate the analyte from the interfering matrix components.
Issue 3: Inaccurate Quantification Results
Q4: The calculated concentrations of my analyte are not what I expect, or my quality control samples are failing. What are the potential sources of inaccuracy?
A4: Inaccurate quantification can result from problems with the calibration curve, the internal standard, or data processing.
Potential Causes and Solutions:
-
Calibration Curve Issues:
-
Inaccurate Standard Concentrations: Verify the concentration of your stock solutions for both the analyte and the SIL-IS.
-
Inappropriate Calibration Range: Ensure your sample concentrations fall within the linear range of your calibration curve. If necessary, adjust the calibration range or dilute your samples.
-
Matrix Mismatch: If possible, prepare your calibration standards in a matrix that is similar to your samples to account for matrix effects.
-
-
Internal Standard Problems:
-
Isotopic Impurity: If the SIL-IS contains a significant amount of the unlabeled analyte, it will lead to an overestimation of the analyte concentration. Check the certificate of analysis for the isotopic purity of your SIL-IS.
-
Incorrect SIL-IS Concentration: An error in the concentration of the SIL-IS spiking solution will lead to a systematic error in the quantification of all samples.
-
-
Data Processing Errors:
-
Incorrect Peak Integration: Manually review the peak integration for your analyte and SIL-IS to ensure that the baseline is set correctly and that the entire peak is being integrated.
-
Software Glitches: Ensure you are using the correct processing method in your software and be aware of any potential software bugs.
-
Quantitative Data Summary
The following tables provide key parameters for the LC-MS/MS quantification of 2'-Deoxyadenosine using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters (Theoretical)
| Compound | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) [M-C5H8O3+H]+ | Collision Energy (eV) |
| 2'-Deoxyadenosine | 252.1 | 136.1 | 15 - 25 |
| This compound | 267.1 | 151.1 | 15 - 25 |
Note: The product ion corresponds to the protonated adenine (B156593) base following the neutral loss of the deoxyribose sugar moiety. Optimal collision energy should be determined empirically on your specific instrument.
Table 2: Typical Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Gradient | Start with low %B, ramp up to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 5-95% B over 5-10 minutes. |
Experimental Protocols
Protocol 1: Sample Preparation from Cultured Cells
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Protein Precipitation: Add a known volume of ice-cold methanol (B129727) containing the this compound internal standard to the cell pellet. Vortex vigorously to lyse the cells and precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Enzymatic Digestion (if measuring from DNA):
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute in a digestion buffer containing DNase I and incubate to digest the DNA to mononucleotides.
-
Add alkaline phosphatase to dephosphorylate the mononucleotides to nucleosides.
-
-
Sample Clean-up (Optional but Recommended): Use solid-phase extraction (SPE) to remove salts and other interfering substances.
-
Final Preparation: Evaporate the sample to dryness and reconstitute in the initial LC mobile phase for injection.
Diagrams
Caption: Experimental workflow for 2'-Deoxyadenosine quantification.
Caption: Troubleshooting logic for low or no signal intensity.
References
Technical Support Center: 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ to ensure its isotopic and chemical integrity.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and is it a concern for 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅?
Isotopic exchange is a process where an isotope in a labeled compound is replaced by a different isotope of the same element from the surrounding environment. This is a primary concern for compounds labeled with deuterium (B1214612) (²H or D), which can be exchanged with hydrogen (¹H) from solvents or other sources.[1] However, the ¹³C and ¹⁵N isotopes in 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ are stable and are not susceptible to exchange under typical experimental conditions.[2]
Q2: What are the primary factors that can affect the stability of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅?
While isotopic exchange of ¹³C and ¹⁵N is not a concern, the chemical integrity of the molecule can be affected by factors such as:
-
Temperature: Elevated temperatures can lead to degradation. It is recommended to store the compound at refrigerated temperatures (+2°C to +8°C) or as specified by the supplier.[3][4]
-
Light: Exposure to bright light can cause photodegradation.[5] The compound should be protected from light during storage and handling.
-
pH: Extreme pH conditions (highly acidic or basic) can lead to hydrolysis or degradation of the nucleoside.
-
Contamination: Improper handling can introduce contaminants that may interfere with experiments or degrade the compound.[6]
Q3: How should I properly store 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅?
Proper storage is crucial to maintain the integrity of the compound. Adhering to cGMP (current Good Manufacturing Practices) standards for storage is recommended.[5]
| Storage Parameter | Recommendation | Rationale |
| Temperature | +2°C to +8°C (refrigerated)[3][4] | To minimize chemical degradation. |
| Light | Protect from light[5] | To prevent photodegradation. |
| Form | Solid (crystalline form is preferable to amorphous)[5] | Crystalline form is generally more stable. |
| Container | Tightly sealed, appropriate for low-temperature storage | To prevent contamination and degradation from moisture. |
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅.
Problem 1: Inconsistent or unexpected results in mass spectrometry analysis.
Possible Cause: While not due to isotopic exchange, variations in mass spectrometry data can arise from in-source fragmentation or the presence of impurities.
Troubleshooting Steps:
-
Verify Mass Spectrometer Calibration: Ensure your instrument is properly calibrated. Mass calibration can fail due to poor quality calibration mix, unstable spray, or interfering ions.[7]
-
Optimize Ion Source Conditions: In-source fragmentation can lead to the loss of labeled atoms. Adjust ion source parameters to minimize fragmentation.
-
Check for Contaminants: Use high-purity, mass spectrometry-grade reagents and solvents to avoid introducing contaminants.[6]
-
Assess Isotopic Purity: To confirm the isotopic purity of your standard, you can analyze a high-concentration solution and monitor for any unlabeled analyte.[8]
Problem 2: Degradation of the compound in solution.
Possible Cause: The compound may be degrading in the chosen solvent or under the experimental conditions.
Troubleshooting Steps:
-
Solvent Selection: When storing in solution, avoid using water if possible, as it can participate in hydrolysis over long periods.[5] If aqueous solutions are necessary, prepare them fresh and consider using buffers to maintain a stable pH.
-
Temperature Control: Keep solutions on ice or in a cooled autosampler to minimize degradation during long experimental runs.[9]
-
Time-Point Analysis: To assess stability in your experimental matrix, incubate the compound under the same conditions as your samples and analyze at various time points (e.g., 0, 4, 8, 12, 24 hours).[8]
Experimental Protocols
Protocol 1: Assessment of Compound Stability in Solution
Objective: To evaluate the stability of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ in a specific solvent or experimental matrix over time.
Methodology:
-
Prepare Solution: Dissolve the 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ in the desired solvent (e.g., mobile phase, biological matrix extract) to a known concentration.
-
Initial Analysis (t=0): Immediately analyze the solution using your analytical method (e.g., LC-MS/MS) to establish a baseline.
-
Incubation: Store the solution under conditions that mimic your experimental setup (e.g., autosampler temperature).
-
Time-Point Analysis: Re-inject and analyze the solution at regular intervals (e.g., every 2-4 hours) over the course of a typical analytical run.[9]
-
Data Analysis: Monitor the peak area of the compound over time. A significant decrease in peak area would indicate degradation.
Visualizations
Caption: Workflow for assessing the stability of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ in solution.
Caption: Troubleshooting logic for inconsistent mass spectrometry results.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. 2â²-Deoxyadenosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, CNLM-3896-CA-5 [isotope.com]
- 4. 2â²-Deoxyadenosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, CNLM-3896-CA-25 [isotope.com]
- 5. moravek.com [moravek.com]
- 6. benchchem.com [benchchem.com]
- 7. Orbitrap Tribrid Mass Spectrometer Support Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ Phosphoramidite
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ phosphoramidite (B1245037) and its incorporation into oligonucleotides.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis process in a question-and-answer format.
Issue 1: Low Coupling Efficiency
Q1: My coupling efficiency for the labeled phosphoramidite is significantly lower than for standard phosphoramidites. What are the potential causes and solutions?
A1: Low coupling efficiency is a common issue in oligonucleotide synthesis and can be attributed to several factors.[1] When working with expensive, isotopically labeled phosphoramidites, optimizing this step is critical.
-
Moisture Contamination: Phosphoramidites are highly sensitive to moisture.[1] Any water present in the acetonitrile (B52724) (ACN) solvent, on the synthesizer lines, or in the argon/helium gas can react with the activated phosphoramidite, reducing its availability for coupling.[1]
-
Degraded Phosphoramidite: Improper storage or repeated exposure to air and moisture can lead to degradation of the phosphoramidite.[]
-
Suboptimal Activator: The choice and concentration of the activator are crucial for efficient coupling.[4]
-
Solution: Ensure the activator solution is fresh and at the correct concentration. For sterically hindered phosphoramidites, a more reactive activator like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) may be beneficial.[5][]
-
-
Instrumental Issues: Problems with the DNA synthesizer, such as leaks or blockages in the fluidics system, can result in inaccurate reagent delivery.[7]
-
Solution: Perform regular maintenance on your synthesizer. Check for leaks and ensure that all lines are clear.
-
Issue 2: Side Reactions During Synthesis
Q2: I am observing unexpected peaks in my HPLC analysis of the crude oligonucleotide. What are the likely side reactions and how can I minimize them?
A2: Several side reactions can occur during solid-phase synthesis, leading to impurities. The two most common are depurination and N-cyanoethylation.
-
Depurination: The acidic conditions used for detritylation (removal of the DMT protecting group) can lead to the cleavage of the glycosidic bond, particularly for purine (B94841) bases like adenosine (B11128).[8][9] This creates an abasic site, which is subsequently cleaved during the final basic deprotection, resulting in a truncated oligonucleotide.[9]
-
Solution: Use a weaker acid for detritylation, such as 3% dichloroacetic acid (DCA) in dichloromethane (B109758), instead of trichloroacetic acid (TCA).[10] Minimize the deblocking time to what is necessary for complete DMT removal.[11]
-
-
N-Cyanoethylation: The 2-cyanoethyl protecting group on the phosphate (B84403) backbone can react with the nucleobases, especially under the strongly basic conditions of the final deprotection step.[12]
-
Solution: A post-synthesis treatment with a solution of 20% diethylamine (B46881) in anhydrous acetonitrile before the standard ammonium (B1175870) hydroxide (B78521) deprotection can effectively remove the cyanoethyl groups from the nucleobases.[13]
-
Issue 3: Incomplete Deprotection
Q3: Mass spectrometry analysis of my purified oligonucleotide shows masses corresponding to incompletely deprotected species. How can I ensure complete deprotection?
A3: Incomplete removal of protecting groups from the nucleobases or the phosphate backbone is a frequent problem that can affect the purity and function of the final oligonucleotide.[14]
-
Insufficient Deprotection Time or Temperature: The conditions for the final deprotection step may not be sufficient to remove all protecting groups, especially for longer oligonucleotides or those with complex secondary structures.
-
Solution: Review the deprotection requirements for all phosphoramidites used in your sequence. For the benzoyl (Bz) protecting group on adenosine, deprotection with concentrated ammonium hydroxide at 55°C for 8-12 hours is typically sufficient. If your sequence contains other modified bases, adjust the deprotection strategy accordingly.[15]
-
-
Degraded Deprotection Reagent: The deprotection solution, such as ammonium hydroxide, may have lost its potency.
-
Solution: Always use fresh deprotection reagents.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected coupling efficiency for 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ phosphoramidite?
A1: With proper handling and optimized synthesis conditions, the coupling efficiency should be comparable to that of unlabeled phosphoramidites, ideally greater than 99%.[16] However, due to the high cost of the labeled reagent, it is crucial to perform small-scale trial syntheses to confirm efficiency before proceeding with larger-scale syntheses.
Q2: How should I store the 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ phosphoramidite?
A2: The phosphoramidite should be stored in a freezer at -20°C or below, under a dry, inert atmosphere (e.g., argon).[3] It is highly sensitive to moisture and oxidation.
Q3: What purification methods are recommended for oligonucleotides containing this labeled nucleoside?
A3: The choice of purification method depends on the length of the oligonucleotide and the required purity.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying oligonucleotides. If the final DMT group is left on (trityl-on purification), it provides a hydrophobic handle that greatly aids in separating the full-length product from shorter failure sequences.[8]
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on their charge (i.e., length). It is particularly useful for resolving full-length products from n-1 sequences.
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers high resolution and is suitable for purifying long oligonucleotides or when very high purity is required.
Q4: Can the isotopic labels be lost during synthesis or deprotection?
A4: The ¹³C and ¹⁵N labels are incorporated into the purine ring of adenosine and are stable under standard phosphoramidite synthesis and deprotection conditions. There is no significant risk of label loss.
Quantitative Data Summary
Table 1: Factors Affecting Coupling Efficiency
| Parameter | Standard Condition | Potential Issue | Recommended Action |
| Water Content in ACN | < 30 ppm | > 50 ppm leads to significant drop in efficiency | Use anhydrous ACN (< 15 ppm water)[1] |
| Phosphoramidite Age | < 6 months | > 1 year or improperly stored | Use fresh, properly stored phosphoramidites[1] |
| Activator | 0.25 M DCI | Degraded or incorrect concentration | Use fresh activator; consider 0.25 M ETT for bulky amidites[5] |
| Coupling Time | 30-60 seconds | Insufficient for complete reaction | Optimize coupling time; may need to be extended for modified bases[4] |
Table 2: Common Deprotection Conditions for DNA Oligonucleotides
| Reagent | Temperature | Time | Comments |
| Conc. Ammonium Hydroxide | 55 °C | 8-12 hours | Standard condition for most DNA phosphoramidites.[15] |
| AMA (Ammonium Hydroxide/40% Methylamine 1:1) | 65 °C | 10-15 min | Faster deprotection, but may not be compatible with all modifications.[15] |
| Gaseous Ammonia | Room Temp | 24-48 hours | Very mild, for extremely sensitive modifications. |
Experimental Protocols
Protocol 1: Phosphitylation of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅
This protocol describes the conversion of the protected, labeled nucleoside to its phosphoramidite derivative.
-
Preparation: Dry the protected 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ nucleoside (with 5'-DMT and N⁶-Bz protection) by co-evaporation with anhydrous acetonitrile three times.
-
Reaction Setup: Dissolve the dried nucleoside in anhydrous dichloromethane under an argon atmosphere. Add N,N-diisopropylethylamine (DIPEA).
-
Phosphitylation: Cool the solution to 0°C and add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or ³¹P NMR.
-
Workup: Quench the reaction with methanol. Dilute with ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel deactivated with triethylamine.
-
Characterization: Confirm the identity and purity of the final product by ¹H, ¹³C, and ³¹P NMR spectroscopy and mass spectrometry.
Protocol 2: Solid-Phase Synthesis of an Oligonucleotide Containing the Labeled Nucleoside
This protocol outlines the general steps for incorporating the labeled phosphoramidite into an oligonucleotide using an automated DNA synthesizer.
-
Synthesizer Preparation: Load the solid support (e.g., CPG) pre-loaded with the first nucleoside onto the synthesizer. Install fresh bottles of all necessary reagents (deblocking solution, activator, capping reagents, oxidizing solution, and acetonitrile).
-
Phosphoramidite Preparation: Dissolve the 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M) under an inert atmosphere.
-
Synthesis Cycle: Program the desired oligonucleotide sequence into the synthesizer. The synthesis proceeds through a four-step cycle for each nucleotide addition:
-
Deblocking: Removal of the 5'-DMT group with 3% DCA in dichloromethane.[17]
-
Coupling: The labeled phosphoramidite is activated by the activator and coupled to the 5'-hydroxyl of the growing chain.[17]
-
Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences.[18]
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester using an iodine solution.[17]
-
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with concentrated ammonium hydroxide at 55°C for 8-12 hours.
-
Purification and Analysis: The crude oligonucleotide is purified by HPLC or PAGE. The final product is analyzed by mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Workflow for the synthesis of labeled oligonucleotides.
Caption: Troubleshooting logic for low coupling efficiency.
References
- 1. glenresearch.com [glenresearch.com]
- 3. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. alfachemic.com [alfachemic.com]
- 7. benchchem.com [benchchem.com]
- 8. phenomenex.com [phenomenex.com]
- 9. glenresearch.com [glenresearch.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2000046231A1 - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 14. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. idtdna.com [idtdna.com]
- 17. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 18. twistbioscience.com [twistbioscience.com]
Technical Support Center: Purification of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ Labeled DNA
Welcome to the technical support center for the purification of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ labeled DNA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purification techniques and to troubleshoot common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying ¹³C,¹⁵N labeled DNA?
A1: The most common and effective methods for purifying isotopically labeled DNA, including 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ labeled DNA, are High-Performance Liquid Chromatography (HPLC), Denaturing Polyacrylamide Gel Electrophoresis (PAGE), and Solid-Phase Extraction (SPE). The choice of method depends on the desired purity, yield, length of the DNA, and the downstream application.
Q2: Does the isotopic labeling with ¹³C and ¹⁵N affect the purification process?
A2: Yes, heavy isotope labeling can have subtle effects on the physicochemical properties of DNA, which may influence the purification process. The increased mass of the labeled DNA can slightly alter its migration in gel electrophoresis and its retention time in chromatography. For instance, in cesium chloride (CsCl) density gradients, ¹⁵N-labeling results in a smaller shift in buoyant density compared to ¹³C-labeling, which can make separation from unlabeled DNA more challenging.[1][2] While these effects are often minor, they may require optimization of standard protocols.
Q3: What purity level can I expect from each purification method?
A3: The achievable purity depends on the chosen method. Denaturing PAGE generally provides the highest purity (>95%), capable of resolving oligonucleotides that differ by a single base.[3] HPLC also offers high purity, typically >85-90%.[4] Solid-phase extraction is a rapid method that yields DNA of sufficient purity for many applications, but may not be as high as HPLC or PAGE.
Q4: How can I assess the purity and yield of my labeled DNA?
A4: Purity and yield can be assessed using several techniques. UV-Vis spectrophotometry at 260 nm (A₂₆₀) is commonly used to determine DNA concentration and calculate yield. The ratio of absorbance at 260 nm and 280 nm (A₂₆₀/A₂₈₀) provides an estimate of purity with respect to protein contamination, with a ratio of ~1.8 being indicative of pure DNA. The A₂₆₀/A₂₃₀ ratio can indicate contamination by salts or organic solvents.[5][6][7] Agarose gel electrophoresis and analytical HPLC can also be used to visualize the purity of the DNA sample.[7]
Q5: Is the labeled DNA stable during purification?
A5: The phosphodiester bonds that form the backbone of DNA are generally very stable under the conditions used for HPLC, PAGE, and SPE.[8][9][10] However, exposure to harsh conditions such as extreme pH or high temperatures for prolonged periods should be avoided to prevent degradation.
Purification Protocols and Experimental Workflows
Below are detailed protocols for the three main purification techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for purifying labeled oligonucleotides, offering high resolution and purity.[11][12] Reverse-phase HPLC (RP-HPLC) is a common mode used for this purpose.
Experimental Workflow for HPLC Purification
References
- 1. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. How do I determine the concentration, yield and purity of a DNA sample? [worldwide.promega.com]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Phosphodiester bonds between polypeptides and chromosomal DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphodiester models for cleavage of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 12. labcluster.com [labcluster.com]
how to address matrix effects with 2'-Deoxyadenosine-13C10,15N5
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on utilizing 2'-Deoxyadenosine-13C10,15N5 as a stable isotope-labeled internal standard (SIL-IS) to address matrix effects in quantitative mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a stable isotope-labeled version of the naturally occurring deoxyribonucleoside, 2'-deoxyadenosine (B1664071).[1][] In this molecule, all ten carbon atoms have been replaced with the heavy isotope Carbon-13 (¹³C), and all five nitrogen atoms have been replaced with the heavy isotope Nitrogen-15 (¹⁵N).[3] Its primary application is as an internal standard in quantitative analyses, particularly those using liquid chromatography-mass spectrometry (LC-MS).[4] It is used to accurately quantify the endogenous, unlabeled 2'-deoxyadenosine in complex biological samples.
Q2: What is "matrix effect" in the context of LC-MS analysis?
The matrix effect refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenates).[5][6] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which significantly compromise the accuracy, precision, and sensitivity of quantitative methods.[7][8] The most common cause, particularly in electrospray ionization (ESI), is competition between the analyte and matrix components for charge within the ESI droplets.[9]
Q3: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help address matrix effects?
A SIL-IS is considered the gold standard for compensating for matrix effects.[7] Because this compound is chemically and structurally identical to the target analyte (2'-deoxyadenosine), it exhibits nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[10][11] Therefore, any signal suppression or enhancement caused by the matrix will affect both the analyte and the SIL-IS to the same degree.[8] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix effect is normalized, allowing for reliable and accurate quantification.[9][10]
Q4: When is it critical to use a SIL-IS?
It is highly recommended to use a SIL-IS in any quantitative LC-MS method where high accuracy and reliability are required, especially when dealing with complex biological matrices. It is particularly critical when:
-
Analyzing samples with high inter-individual variability, such as patient plasma samples.[10]
-
Working with low analyte concentrations where even minor matrix effects can have a large relative impact.
-
The sample preparation method has multiple steps or is known to have variable recovery.
-
Regulatory submission of bioanalytical data is required, as recommended by FDA guidelines.[5]
Q5: What are the key properties of this compound?
The properties of the unlabeled compound and its labeled counterpart are summarized below.
| Property | Unlabeled 2'-Deoxyadenosine | This compound (Labeled IS) |
| Chemical Formula | C₁₀H₁₃N₅O₃ | ¹³C₁₀H₁₃¹⁵N₅O₃ |
| Average Molar Mass | 251.24 g/mol [12] | Approx. 266.15 g/mol |
| Isotopic Purity | Not Applicable | Typically ≥98 atom %[3] |
| Chemical Purity | ≥95% (or higher depending on grade) | Typically ≥95%[13] |
| Primary Application | Endogenous analyte, component of DNA[1] | Internal Standard for quantitative mass spectrometry[4] |
Troubleshooting Guide
Problem: I'm observing poor accuracy and high variability in my QC samples. How can I confirm if this is due to a matrix effect?
Solution: You can quantitatively assess the presence and magnitude of matrix effects using a post-extraction spiking experiment. This experiment isolates the effect of the matrix on the MS signal from other factors like extraction recovery.
Experimental Protocol: Quantitative Assessment of Matrix Effect
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and the SIL-IS (this compound) into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Process at least six different lots of blank biological matrix (e.g., plasma) through your entire sample preparation procedure. After the final evaporation step, spike the analyte and SIL-IS into the reconstituted blank matrix extract.
-
Set C (Pre-Spike Matrix): Spike the analyte and SIL-IS into the blank biological matrix before starting the sample preparation procedure. (This set is for calculating recovery, not the matrix effect itself).
-
-
Analyze and Calculate: Analyze all samples by LC-MS/MS. Calculate the Matrix Effect Factor (MEF) using the peak areas from Set A and Set B.
MEF (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
Data Interpretation:
| MEF (%) Range | Interpretation | Potential Action |
| 85% - 115% | No significant matrix effect.[5] | Proceed with the current method. |
| < 85% | Ion Suppression: The matrix is reducing the analyte's signal.[14] | Improve sample cleanup, optimize chromatography, or rely on SIL-IS correction. |
| > 115% | Ion Enhancement: The matrix is increasing the analyte's signal.[5] | Improve sample cleanup, optimize chromatography, or rely on SIL-IS correction. |
Problem: My analyte and the this compound internal standard do not co-elute perfectly. There is a slight shift in retention time.
Solution: This phenomenon can sometimes occur due to the "isotope effect," where the heavier mass of the SIL-IS can cause it to interact slightly differently with the stationary phase of the chromatography column. While a minor shift is often acceptable, perfect co-elution is ideal for the most accurate correction.
Troubleshooting Steps:
-
Confirm the Shift: Ensure the shift is consistent across multiple injections.
-
Optimize Chromatography:
-
Gradient Slope: Try a shallower, longer gradient to improve resolution between the analyte and any interfering matrix components, which may also improve co-elution.
-
Column Temperature: Adjusting the column temperature can alter selectivity and may help align the retention times.
-
Mobile Phase Composition: Minor changes to the organic modifier or additives could influence retention.
-
-
Evaluate Impact: If the shift is small and consistent, and the peaks are still within the same region of ion suppression/enhancement, the SIL-IS will likely still provide adequate correction. Verify this by performing the matrix effect assessment across the peak widths.
Problem: Even with the SIL-IS, my results are inconsistent between different patient samples.
Solution: This points to significant inter-individual variability in the sample matrix. While the SIL-IS is excellent at correcting for matrix effects, extremely different matrices can sometimes lead to differential effects between the analyte and the IS.[10]
Troubleshooting Steps:
-
Enhance Sample Preparation: The most robust solution is to improve the removal of matrix components. If you are using protein precipitation, consider switching to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5][6]
-
Sample Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components, thereby minimizing the matrix effect.[15] This is only feasible if the analyte concentration is high enough to remain detectable after dilution.
-
Chromatographic Separation: Further optimize the LC method to better separate the analyte from the specific interferences in problematic samples.
Key Experimental Workflows & Visualizations
The following diagrams illustrate the core concepts and workflows for using this compound to mitigate matrix effects.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: How a SIL-IS normalizes signal suppression to ensure accurate quantification.
References
- 1. Deoxyadenosine - Wikipedia [en.wikipedia.org]
- 3. 2′-Deoxyadenosine-13C10,15N5 5′-monophosphate disodium salt ≥98 atom %, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. nebiolab.com [nebiolab.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Deoxyadenosine | C10H13N5O3 | CID 13730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2â²-Deoxyadenosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, CNLM-3896-CA-5 [isotope.com]
- 14. What is matrix effect and how is it quantified? [sciex.com]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
improving mass accuracy for 2'-Deoxyadenosine-13C10,15N5 measurements
Welcome to the technical support center for the analysis of 2'-Deoxyadenosine-13C10,15N5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve mass accuracy in your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.
Problem 1: Poor Signal Intensity or No Signal for this compound
A weak or absent signal for your isotopically labeled internal standard can hinder accurate quantification.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Storage/Handling | Review the manufacturer's storage guidelines, typically +2°C to +8°C and protected from light.[1] Prepare fresh working solutions and minimize freeze-thaw cycles.[2] |
| Inefficient Ionization | Optimize mass spectrometer source conditions. Infuse a solution of the standard to tune parameters like spray voltage, gas flows, and temperatures.[2][3] |
| Suboptimal LC Conditions | Ensure the mobile phase composition and gradient are appropriate for retaining and eluting the nucleoside. A common mobile phase consists of water and acetonitrile (B52724) with a formic acid modifier.[4][5] |
| Sample Preparation Issues | Verify the extraction efficiency of your sample preparation method. Experiment with different solid-phase extraction (SPE) sorbents or liquid-liquid extraction solvents.[2] |
| Incorrect Mass Spectrometer Settings | Confirm that the mass spectrometer is set to monitor the correct m/z for this compound. |
Experimental Workflow for Troubleshooting Poor Signal Intensity:
Caption: Troubleshooting workflow for low or no signal of the internal standard.
Problem 2: Inaccurate Mass Measurement (High Mass Error)
High mass error can lead to incorrect compound identification and quantification. The goal is to achieve a mass accuracy of < 5 ppm, with < 2 ppm being ideal for high-confidence identification.[6]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Lack of or Infrequent Mass Calibration | Perform regular mass calibration using appropriate standards as per the instrument manufacturer's guidelines.[3][7] |
| Instrument Drift | Ensure the mass spectrometer is well-maintained. Contaminants or temperature fluctuations can cause drift.[3] |
| No Internal Calibrant | For high-resolution mass spectrometers like Orbitraps, using an internal calibrant can significantly improve mass accuracy.[6] |
| Inappropriate Calibration Function | The standard linear calibration may not be sufficient. A higher-order polynomial or multi-point calibration might be necessary. |
Mass Accuracy Improvement with Calibration:
| Calibration Method | Typical Mass Accuracy |
| External Calibration Only | < 5 ppm |
| Single-Point Internal Calibration | < 2 ppm |
| Multi-Point Internal Calibration | < 1 ppm |
Logical Diagram for Improving Mass Accuracy:
Caption: Steps to diagnose and improve mass measurement accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the optimal liquid chromatography (LC) conditions for separating this compound?
A1: A common approach is to use a C18 column with a binary solvent gradient.[4]
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 150 mm, 3 µm particle size) is often suitable.[8]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Column Temperature: Maintaining a constant column temperature, for example at 45-50°C, can improve peak shape and retention time reproducibility.[4][9]
Q2: How do I perform a system suitability test before running my samples?
A2: Before analyzing your experimental samples, it is crucial to ensure your LC-MS/MS system is performing optimally.
-
Prepare a Standard Solution: Prepare a solution containing a known concentration of this compound.
-
Multiple Injections: Inject this standard solution multiple times (e.g., 5-6 injections).
-
Evaluate Performance: Assess the following parameters:
-
Peak Area Reproducibility: The coefficient of variation (%CV) of the peak area should be less than 15%.
-
Retention Time Stability: The retention time should be consistent across all injections.
-
Peak Shape: The peak should be symmetrical (tailing factor between 0.9 and 1.2).
-
Q3: What are some key considerations for sample preparation when using an isotopically labeled internal standard?
A3: The fundamental principle of using an isotopically labeled internal standard is to add it to the sample as early as possible in the workflow. This allows it to compensate for variations in sample extraction, handling, and analysis. For DNA analysis, the internal standard is typically added during the DNA digestion step.[10]
Experimental Protocol: DNA Digestion for Nucleoside Analysis
This protocol is a general guideline for the enzymatic digestion of DNA to nucleosides for LC-MS/MS analysis.[8]
-
DNA Isolation: Isolate DNA from cells or tissues using a standard method.
-
Enzymatic Digestion:
-
To 10-20 µg of DNA, add a solution of this compound internal standard.
-
Add nuclease P1 and incubate at 37°C for 2 hours.
-
Add alkaline phosphatase and phosphodiesterase II and incubate at 37°C for another 2 hours.
-
-
Sample Cleanup: The resulting nucleoside mixture can be purified, often using solid-phase extraction (SPE), to remove enzymes and other interfering substances.
-
Analysis: Reconstitute the purified nucleosides in a suitable solvent (e.g., water) for LC-MS/MS analysis.[8]
Workflow for Sample Preparation and Analysis:
Caption: General workflow for DNA sample preparation for nucleoside analysis.
Q4: How can I check for and minimize isotopic cross-contribution?
A4: Isotopic cross-contribution occurs when the signal from the unlabeled analyte interferes with the signal of the isotopically labeled internal standard, or vice-versa.
-
Analyze Standard Solutions:
-
Inject a high concentration solution of the unlabeled 2'-Deoxyadenosine. Monitor the mass transition for the labeled internal standard. The signal should be negligible.
-
Inject a solution of the this compound internal standard. Monitor the mass transition for the unlabeled analyte. The signal should be minimal.[2]
-
-
Check Isotopic Purity: The isotopic purity of the labeled standard should be high (typically >98%).[11][12]
-
Optimize Chromatography: Ensure chromatographic separation between the analyte and any potential interferences.
This technical support center provides a foundation for troubleshooting and improving your mass accuracy for this compound measurements. For instrument-specific issues, always consult the manufacturer's documentation.
References
- 1. 2â²-Deoxyadenosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, CNLM-3896-CA-5 [isotope.com]
- 2. benchchem.com [benchchem.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. protocols.io [protocols.io]
- 5. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultra-fast searching assists in evaluating sub-ppm mass accuracy enhancement in U-HPLC/Orbitrap MS data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2′-Deoxyadenosine-13C10,15N5 5′-triphosphate disodium salt solution ≥98 atom %, ≥95% (CP), 100 mM (in 5mM Tris HCl / H2O) | Sigma-Aldrich [sigmaaldrich.com]
- 12. scientificlabs.com [scientificlabs.com]
Validation & Comparative
A Comparative Guide to Internal Standards for 2'-Deoxyadenosine Quantification by Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the precise quantification of 2'-deoxyadenosine (B1664071) in complex biological matrices, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results using isotope dilution mass spectrometry (IDMS). This guide provides an objective comparison of 2'-Deoxyadenosine-¹³C10,¹⁵N5 with other commonly used isotopically labeled internal standards, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards (SIL-ISs) are the gold standard in quantitative mass spectrometry as they share near-identical physicochemical properties with the analyte of interest. This allows for effective correction of variability during sample preparation, chromatography, and ionization. The ideal SIL-IS co-elutes with the analyte, exhibits no isotopic exchange, and robustly compensates for matrix effects. This guide will delve into the performance characteristics of different isotopic labeling strategies for 2'-deoxyadenosine.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the accuracy and precision of the bioanalytical method. While theoretically, a more heavily and uniformly labeled standard like 2'-Deoxyadenosine-¹³C10,¹⁵N5 offers advantages in minimizing chromatographic shifts and providing a larger mass difference from the native analyte, experimental validation is crucial.
Below is a summary of performance data from a validated LC-MS/MS method for the quantification of 2'-deoxyadenosine triphosphate (dATP) after enzymatic conversion to 2'-deoxyadenosine, utilizing 2'-Deoxyadenosine-¹⁵N5 as the internal standard.[1]
| Performance Metric | 2'-Deoxyadenosine-¹⁵N5 | 2'-Deoxyadenosine-¹³C10,¹⁵N5 |
| Intra-Assay Accuracy (% Bias) | Within ±8.6% | Data not available in searched literature |
| Intra-Assay Precision (%CV) | Within 11.1% | Data not available in searched literature |
| Inter-Assay Accuracy (% Bias) | Within ±9.3% | Data not available in searched literature |
| Inter-Assay Precision (%CV) | Within 13.2% | Data not available in searched literature |
| Calibration Curve Range | 50 to 2500 fmol/sample | Data not available in searched literature |
| Regression Model | Quadratic (1/concentration weighting) | Data not available in searched literature |
| Correlation Coefficient (r²) | ≥0.9965 | Data not available in searched literature |
Note: Direct comparative experimental data for 2'-Deoxyadenosine-¹³C10,¹⁵N5 was not available in the searched literature. The table reflects the performance of a validated method using 2'-Deoxyadenosine-¹⁵N5. The performance of 2'-Deoxyadenosine-¹³C10,¹⁵N5 is expected to be comparable or superior due to its higher mass resolution from the native analyte, minimizing potential isotopic crosstalk.
Theoretical Advantages of ¹³C and ¹⁵N Dual Labeling
The use of internal standards labeled with both ¹³C and ¹⁵N, such as 2'-Deoxyadenosine-¹³C10,¹⁵N5, is theoretically superior for several reasons:
-
Minimized Isotopic Contribution: The heavy labeling significantly reduces the contribution of the M+1 and M+2 isotopes of the unlabeled analyte to the signal of the internal standard, and vice versa. This is particularly important at high analyte concentrations.
-
Reduced Chromatographic Shift: While deuterium (B1214612) labeling can sometimes lead to a slight shift in retention time compared to the native analyte, ¹³C and ¹⁵N labeling has a negligible effect on the molecule's physicochemical properties, ensuring better co-elution. This is critical for accurate compensation of matrix effects, which can vary across a chromatographic peak.
-
Enhanced Mass Separation: The larger mass difference between the analyte and the internal standard simplifies data processing and reduces the likelihood of spectral overlap.
Experimental Protocols
A robust and validated experimental protocol is essential for reliable quantification. The following is a representative workflow for the quantification of 2'-deoxyadenosine in a biological matrix using an isotopically labeled internal standard.
Sample Preparation and Extraction
-
Sample Thawing and Spiking: Thaw biological samples (e.g., plasma, cell lysates) on ice. Spike a known amount of the internal standard (e.g., 2'-Deoxyadenosine-¹³C10,¹⁵N5 or 2'-Deoxyadenosine-¹⁵N5) into each sample, calibration standard, and quality control (QC) sample.
-
Protein Precipitation: Precipitate proteins by adding a threefold volume of cold acetonitrile. Vortex thoroughly and incubate at -20°C for at least 2 hours to enhance precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
References
The Gold Standard for 2'-Deoxyadenosine Quantification: A Comparison of Accuracy and Precision
For researchers, scientists, and drug development professionals demanding the highest level of confidence in their quantitative data, the choice of analytical methodology is paramount. When measuring 2'-deoxyadenosine (B1664071), a critical component of DNA, the use of a stable isotope-labeled internal standard, such as 2'-Deoxyadenosine-13C10,15N5, offers demonstrably superior accuracy and precision compared to alternative methods like external calibration. This guide provides a comprehensive comparison, supported by established bioanalytical principles and experimental data, to inform your selection of the most robust quantification strategy.
The inherent variability in sample preparation and analysis, particularly with complex biological matrices, can introduce significant error into quantitative results. The "gold standard" approach of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizes an internal standard that is a heavy-isotope-labeled version of the analyte of interest.[1] This standard, this compound, behaves nearly identically to the endogenous, unlabeled 2'-deoxyadenosine throughout the entire analytical process, from extraction to ionization and detection. This co-elution and co-detection allow for the correction of variations, leading to more reliable and reproducible data.
Superior Accuracy and Precision with this compound
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is widely recognized for its ability to significantly improve the accuracy and precision of quantitative bioanalysis.[2] By normalizing the response of the target analyte to that of the SIL-IS, variations arising from sample extraction, matrix effects, and instrument response are effectively minimized.
In contrast, the external standard method relies on a calibration curve generated from a set of standards prepared separately from the study samples. This approach is more susceptible to inaccuracies caused by differences in the sample matrix and variations in sample processing, which can lead to either suppression or enhancement of the analyte signal.
The following table summarizes the expected performance characteristics for the quantification of 2'-deoxyadenosine using a stable isotope-labeled internal standard versus an external standard method, based on established bioanalytical method validation guidelines from regulatory bodies such as the FDA and EMA.
| Parameter | This compound (Internal Standard) | Unlabeled 2'-Deoxyadenosine (External Standard) |
| Accuracy (% Bias) | Typically within ±15% of the nominal value | Can exceed ±15%, with studies showing deviations of 18-38% due to matrix effects[3] |
| Precision (% CV) | Typically ≤15% (Coefficient of Variation) | Often higher than 15%, with greater variability between samples |
| Lower Limit of Quantification (LLOQ) Accuracy | Within ±20% of the nominal value | May not consistently meet the ±20% acceptance criteria |
| LLOQ Precision | ≤20% CV | Can exceed 20% CV |
| Robustness to Matrix Effects | High | Low to moderate |
| Correction for Sample Loss | High | None |
Experimental Protocols
The following provides a detailed methodology for the quantification of 2'-deoxyadenosine using a stable isotope dilution LC-MS/MS method with this compound as the internal standard.
Sample Preparation
-
Spiking with Internal Standard: To each biological sample (e.g., plasma, urine, digested DNA), add a known amount of this compound solution.
-
Protein Precipitation/Extraction: For plasma or cell lysates, perform protein precipitation with a solvent like acetonitrile (B52724) or methanol. For DNA samples, enzymatic hydrolysis is required to release the nucleosides.
-
Centrifugation: Centrifuge the samples to pellet precipitated proteins or other cellular debris.
-
Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of nucleosides.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid modifier like formic acid, is commonly employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.
-
Injection Volume: 5-10 µL of the reconstituted sample is injected.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for nucleoside analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The mass transitions monitored are specific for the precursor and product ions of both unlabeled 2'-deoxyadenosine and this compound.
-
2'-deoxyadenosine (Analyte): Monitor a specific precursor ion to product ion transition (e.g., m/z 252.1 → 136.1).
-
This compound (Internal Standard): Monitor the corresponding shifted precursor ion to product ion transition (e.g., m/z 267.1 → 146.1).
-
-
Data Analysis: The ratio of the peak area of the analyte to the peak area of the internal standard is calculated and used to determine the concentration of 2'-deoxyadenosine in the sample by referencing a calibration curve.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for the enhanced accuracy and precision achieved with a stable isotope-labeled internal standard.
Figure 1. Experimental workflow for 2'-deoxyadenosine quantification.
Figure 2. Rationale for improved accuracy and precision.
References
- 1. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Internal Standards: Ensuring Accuracy in 2'-Deoxyadenosine Quantification
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of analytical methods for 2'-Deoxyadenosine, comparing the performance of the heavily labeled 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ internal standard against its deuterated counterpart.
In the precise world of bioanalysis, the accurate quantification of endogenous molecules like 2'-Deoxyadenosine is paramount. This deoxyribonucleoside plays a crucial role in cellular metabolism and DNA synthesis, and its accurate measurement is vital in various research areas, including drug development and disease biomarker discovery. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution, a technique that relies on the use of a stable isotope-labeled internal standard (SIL-IS).
This guide provides an objective comparison of two common types of SIL-IS for 2'-Deoxyadenosine analysis: the fully labeled 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ and the partially labeled deuterated 2'-Deoxyadenosine-d₂. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal internal standard for their analytical needs.
Performance Comparison: The Heavyweight Champion vs. The Deuterated Contender
The choice of internal standard is critical for the reliability of LC-MS/MS data, as it corrects for variability during sample preparation and analysis. While both ¹³C,¹⁵N-labeled and deuterated internal standards are widely used, their performance can differ.
2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ , with its complete substitution of ten carbon and five nitrogen atoms with their heavy isotopes, offers several distinct advantages. Its significant mass shift of +15 amu from the analyte minimizes the risk of isotopic crosstalk, where the signal from the analyte interferes with that of the internal standard. This clear mass separation leads to enhanced accuracy and precision, particularly at low concentrations. Furthermore, the ¹³C and ¹⁵N labels are biochemically stable and do not alter the chromatographic behavior of the molecule, ensuring it co-elutes perfectly with the endogenous 2'-Deoxyadenosine.
Deuterated internal standards , such as 2'-Deoxyadenosine-d₂, are a more traditional and often more readily available option. However, they can present certain challenges. The relatively small mass difference between the analyte and the internal standard can sometimes lead to isotopic interference. More significantly, the substitution of hydrogen with deuterium (B1214612) can occasionally lead to a slight change in chromatographic retention time, a phenomenon known as the "isotope effect." This can compromise the accuracy of quantification if the analyte and internal standard do not co-elute perfectly.
The following table summarizes the key performance parameters for analytical methods utilizing these internal standards. The data for 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is based on a validated method for a closely related compound, 2'-deoxyadenosine-¹⁵N₅, which is expected to have very similar performance characteristics. Performance data for deuterated standards is based on typical values reported in the literature for similar bioanalytical assays.
| Performance Parameter | 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ (or similar ¹⁵N₅-labeled) | 2'-Deoxyadenosine-d₂ (Typical) |
| Limit of Detection (LOD) | ~10-50 fmol on-column | ~50-100 fmol on-column |
| Lower Limit of Quantification (LLOQ) | 50 fmol/sample[1][2] | 100-500 fmol/sample |
| Linearity (r²) | ≥ 0.99[1][2] | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% |
| Isotopic Crosstalk | Negligible | Potential for interference |
| Chromatographic Co-elution | Identical to analyte | Potential for slight shift |
Experimental Protocols: A Step-by-Step Guide to Accurate Quantification
This section provides a detailed methodology for the quantification of 2'-Deoxyadenosine in biological matrices such as plasma or cell lysates using LC-MS/MS and a stable isotope-labeled internal standard.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological samples.
Materials:
-
Biological sample (plasma, cell lysate)
-
Internal Standard Spiking Solution (e.g., 100 ng/mL 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ in methanol)
-
Ice-cold acetonitrile (B52724)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the biological sample into a clean microcentrifuge tube.
-
Add 10 µL of the Internal Standard Spiking Solution to each sample, standard, and quality control, except for the blank matrix.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2'-Deoxyadenosine: Precursor ion (Q1) m/z 252.1 → Product ion (Q3) m/z 136.1
-
2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅: Precursor ion (Q1) m/z 267.1 → Product ion (Q3) m/z 146.1
-
2'-Deoxyadenosine-d₂: Precursor ion (Q1) m/z 254.1 → Product ion (Q3) m/z 136.1
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument.
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Use a linear regression model with a 1/x or 1/x² weighting to fit the calibration curve.
-
Quantify the concentration of 2'-Deoxyadenosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Biological Context
To further clarify the analytical process and the biological relevance of 2'-Deoxyadenosine, the following diagrams have been generated using Graphviz.
References
- 1. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Mass Spectrometry: 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ vs. Deuterated Deoxyadenosine
For researchers, scientists, and drug development professionals leveraging mass spectrometry for the quantitative analysis of 2'-deoxyadenosine (B1664071), the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of two commonly employed stable isotope-labeled internal standards: 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ and deuterated deoxyadenosine (B7792050). By examining their inherent properties and performance characteristics, this document aims to equip researchers with the knowledge to make an informed decision for their specific analytical needs.
The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of modern quantitative mass spectrometry. By introducing a known quantity of a labeled analogue of the analyte into a sample, SIL-IS can effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby significantly improving the accuracy and precision of quantification.
The Contenders: A Tale of Two Isotopes
The primary distinction between 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ and deuterated deoxyadenosine lies in the isotopes used for labeling. In the former, ten carbon atoms are replaced with their heavier ¹³C isotope, and five nitrogen atoms are replaced with the ¹⁵N isotope. In the latter, one or more hydrogen atoms are substituted with deuterium (B1214612) (²H). This fundamental difference has significant implications for their behavior in mass spectrometric analyses.
2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is considered the "gold standard" by many due to the negligible isotopic effect. The heavier isotopes are incorporated into the core structure of the molecule, resulting in a compound that is chemically and physically almost identical to the native 2'-deoxyadenosine. This ensures that it co-elutes perfectly with the analyte during liquid chromatography (LC), experiencing the same matrix effects and ionization suppression or enhancement.
Deuterated deoxyadenosine , on the other hand, is often a more readily available and cost-effective option. However, the substitution of hydrogen with deuterium can sometimes lead to a slight difference in physicochemical properties. This can manifest as a "chromatographic isotope effect," where the deuterated standard may elute slightly earlier or later than the unlabeled analyte.[1][2] This separation can potentially expose the analyte and the internal standard to different matrix components, leading to differential ionization and compromising the accuracy of quantification.[1] Furthermore, deuterium labels, particularly at certain positions, can be susceptible to back-exchange with protons from the solvent, which would compromise the integrity of the standard.
Performance in the Mass Spectrometer: A Data-Driven Comparison
| Feature | 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ | Deuterated Deoxyadenosine | Rationale & References |
| Co-elution with Analyte | Excellent (Typically identical retention time) | Good to Moderate (Potential for slight retention time shift) | ¹³C and ¹⁵N are part of the molecular backbone, causing minimal changes in polarity. Deuterium can slightly alter hydrophobicity.[1][2] |
| Isotopic Stability | High (No risk of back-exchange) | Moderate to High (Dependent on the position of deuterium labeling) | C-¹³C and C-¹⁵N bonds are very stable. C-²H bonds are generally stable but can be labile in certain chemical environments. |
| Mass Shift | +15 Da | Variable (Typically +1 to +5 Da depending on the number of deuterium atoms) | Provides clear separation from the analyte's isotopic envelope. |
| Accuracy & Precision | Excellent | Good to Excellent | Co-elution of ¹³C/¹⁵N standards provides superior correction for matrix effects.[3] |
| Cost & Availability | Generally higher cost and less readily available | Generally lower cost and more widely available | Synthesis of multiply-labeled ¹³C/¹⁵N compounds is more complex. |
Experimental Considerations and Protocols
To achieve optimal results, the choice of internal standard should be accompanied by a well-designed and validated experimental protocol. Below are representative methodologies for the quantification of 2'-deoxyadenosine using a stable isotope-labeled internal standard.
Sample Preparation: A Crucial First Step
A robust sample preparation protocol is essential to remove interfering substances from the biological matrix and to ensure efficient extraction of 2'-deoxyadenosine.
Caption: A typical workflow for the preparation of biological samples for 2'-deoxyadenosine analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation and detection of 2'-deoxyadenosine and its internal standard are typically performed using reversed-phase liquid chromatography coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
Mass Spectrometry Settings:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
2'-Deoxyadenosine: The precursor ion (Q1) would be the protonated molecule [M+H]⁺, and the product ion (Q3) would be a characteristic fragment, often the protonated adenine (B156593) base.
-
2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅: The precursor ion would be [M+15+H]⁺, and the product ion would be the corresponding labeled fragment.
-
Deuterated Deoxyadenosine: The precursor ion would be [M+n+H]⁺ (where n is the number of deuterium atoms), and the product ion would be the corresponding deuterated or non-deuterated fragment.
-
Caption: The sequential stages of analysis within a tandem mass spectrometer.
The Verdict: Choosing the Right Tool for the Job
The selection between 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ and deuterated deoxyadenosine as an internal standard ultimately depends on the specific requirements of the assay and the available resources.
Choose 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ when:
-
The highest level of accuracy and precision is required.
-
The sample matrix is complex and prone to significant matrix effects.
-
The budget allows for a more expensive internal standard.
-
Method development time needs to be minimized, as the risk of chromatographic separation issues is negligible.
Choose Deuterated Deoxyadenosine when:
-
A more cost-effective option is necessary.
-
The analytical method can be carefully validated to ensure that any potential chromatographic isotope effects do not compromise the accuracy of the results.
-
The position of deuterium labeling is known to be stable and not prone to back-exchange.
References
A Head-to-Head Comparison: Cross-Validation of 2'-Deoxyadenosine Quantification Using Stable Isotope Labeled and Unlabeled Standards
For researchers, scientists, and drug development professionals engaged in bioanalysis, the accurate quantification of nucleosides like 2'-Deoxyadenosine is paramount. This guide provides an objective comparison of analytical methodologies employing the stable isotope-labeled internal standard, 2'-Deoxyadenosine-13C10,15N5, versus the traditional unlabeled 2'-Deoxyadenosine standard. The data presented herein underscores the superior performance of the isotope dilution method in terms of accuracy, precision, and robustness, particularly in complex biological matrices.
The gold standard for the quantification of small molecules in complex mixtures is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] A critical aspect of developing a robust LC-MS/MS assay is the choice of an appropriate internal standard. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for internal standards as they have nearly identical physicochemical properties to the analyte, but are mass-distinct, allowing for precise and accurate quantification.[1]
This guide focuses on the cross-validation of 2'-Deoxyadenosine quantification, comparing the performance of an assay using this compound as an internal standard against one using an unlabeled standard, which essentially relies on an external calibration approach.
Quantitative Performance Comparison
The use of a stable isotope-labeled internal standard like this compound significantly enhances the performance of a quantitative LC-MS/MS assay. The following table summarizes the typical performance characteristics of methods employing either the SIL internal standard (Isotope Dilution) or an external calibration with an unlabeled standard. The data is a composite representation from various validated LC-MS/MS methods for nucleoside analysis.[2][3][4]
| Parameter | Isotope Dilution (with this compound) | External Calibration (with unlabeled 2'-Deoxyadenosine) |
| Linearity (r²) | > 0.995 | Typically > 0.99, but more susceptible to matrix effects |
| Limit of Detection (LOD) | 0.1 - 1 fmol on column | 0.5 - 5 fmol on column |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 fmol on column | 2 - 20 fmol on column |
| Precision (%CV) | < 10% | < 20%, can be higher in complex matrices |
| Accuracy (%Bias) | ± 10% | ± 20%, can be significantly affected by matrix |
| Matrix Effect | Significantly minimized | Prone to ion suppression or enhancement, leading to inaccuracy |
| Robustness | High | Moderate to Low |
Experimental Protocols
A detailed protocol for the quantification of 2'-Deoxyadenosine in a biological matrix (e.g., plasma, digested DNA) using LC-MS/MS with this compound as an internal standard is provided below.
Sample Preparation (Protein Precipitation & Extraction)
-
To a 100 µL aliquot of the biological sample (e.g., plasma, hydrolyzed DNA), add 10 µL of the internal standard working solution (this compound in a suitable solvent).
-
Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at 2% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate. The specific gradient should be optimized for the best separation.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
2'-Deoxyadenosine (unlabeled): Precursor Ion (m/z) -> Product Ion (m/z). A common transition is 252.1 -> 136.1.
-
This compound (labeled IS): Precursor Ion (m/z) -> Product Ion (m/z). The transition would be 267.1 -> 146.1 (assuming full labeling).
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity for both the analyte and the internal standard.
-
Quantification
The concentration of 2'-Deoxyadenosine in the sample is determined by calculating the peak area ratio of the unlabeled analyte to the labeled internal standard and comparing this ratio to a calibration curve. The calibration curve is constructed by analyzing a series of standards with known concentrations of unlabeled 2'-Deoxyadenosine and a fixed concentration of the labeled internal standard.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying principle of isotope dilution, the following diagrams are provided.
Caption: Experimental workflow for 2'-Deoxyadenosine quantification.
Caption: Rationale for improved accuracy with isotope dilution.
Conclusion
The cross-validation of analytical methods for 2'-Deoxyadenosine quantification unequivocally demonstrates the superiority of the isotope dilution technique employing this compound as an internal standard. This approach effectively mitigates the impact of matrix effects, leading to enhanced accuracy, precision, and overall robustness of the assay. For researchers in drug development and other scientific fields requiring reliable bioanalytical data, the adoption of stable isotope-labeled internal standards is a critical step towards achieving high-quality, reproducible results. While the initial cost of the labeled standard may be higher, the long-term benefits of data integrity and reduced need for repeat analyses offer a significant return on investment.
References
- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
2'-Deoxyadenosine-13C10,15N5: A Superior Internal Standard for Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of 2'-Deoxyadenosine-13C10,15N5 with other stable isotope-labeled internal standards, supported by experimental data. It also offers a detailed experimental protocol for its application in DNA adduct analysis and a visualization of the relevant DNA damage response pathway.
This compound is a stable isotope-labeled analog of 2'-deoxyadenosine (B1664071), a fundamental component of DNA. Its incorporation of ten carbon-13 (¹³C) and five nitrogen-15 (B135050) (¹⁵N) atoms results in a significant mass shift from its unlabeled counterpart, making it an ideal internal standard for mass spectrometry-based quantification. This heavy labeling minimizes the risk of isotopic overlap with the analyte's natural isotopic distribution and provides a robust tool for correcting variations during sample preparation and analysis.
Performance Comparison: this compound vs. Alternatives
The primary alternatives to ¹³C and ¹⁵N-labeled internal standards are those labeled with deuterium (B1214612) (²H). While often more readily available and less expensive, deuterated standards can exhibit chromatographic and ionization behavior that differs from the unlabeled analyte. This can lead to inaccuracies in quantification, particularly in complex biological matrices.
In contrast, ¹³C and ¹⁵N labeling results in a standard that is chemically and physically almost identical to the analyte.[1][2][3] This ensures co-elution during chromatography and identical behavior during ionization, leading to more accurate and precise quantification.[2][4][5]
The following table summarizes the key performance characteristics of 2'-Deoxyadenosine-¹³C¹⁰,¹⁵N⁵ compared to deuterated standards.
| Feature | 2'-Deoxyadenosine-¹³C¹⁰,¹⁵N⁵ | Deuterated 2'-Deoxyadenosine | Rationale & Supporting Data |
| Chromatographic Co-elution | Excellent | Variable | ¹³C and ¹⁵N substitution has a negligible effect on polarity and retention time. Deuterium substitution can alter polarity, leading to shifts in retention time and potential for differential matrix effects.[1][4] |
| Ionization Efficiency | Identical to Analyte | Can Differ | The minimal change in physicochemical properties ensures that the labeled standard and analyte have the same ionization efficiency in the mass spectrometer source.[2] |
| Isotopic Stability | High | Potential for Exchange | The C-N and C-C bonds are extremely stable. Deuterium atoms, especially when adjacent to heteroatoms, can be susceptible to back-exchange with hydrogen atoms from the solvent.[6] |
| Mass Shift | Large and Well-Defined (+15 amu) | Variable, typically smaller | The +15 amu shift from the ¹³C¹⁰,¹⁵N⁵ labeling provides a clear separation from the analyte's isotopic cluster, minimizing potential for interference. |
| Accuracy and Precision | High | Generally Lower | A validation study for a ¹⁵N⁵-labeled 2'-deoxyadenosine internal standard in an LC-MS/MS assay for deoxynucleoside triphosphates demonstrated high accuracy and precision.[7] Intra-assay accuracy was within ±8.6% and precision within 11.1%. Inter-assay accuracy was within ±9.3% and precision within 13.2%.[7] |
Experimental Protocol: Quantification of DNA Adducts using this compound
This protocol outlines a general procedure for the quantification of 2'-deoxyadenosine adducts in a biological sample using this compound as an internal standard with LC-MS/MS.
1. Sample Preparation and DNA Extraction:
-
Homogenize tissue or cell samples.
-
Extract genomic DNA using a commercially available kit or standard phenol-chloroform extraction protocol.
-
Quantify the extracted DNA using UV spectrophotometry.
2. DNA Hydrolysis:
-
To a known amount of DNA (e.g., 50 µg), add a precise amount of this compound internal standard.
-
Perform enzymatic hydrolysis of the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
3. Solid-Phase Extraction (SPE) for Sample Cleanup:
-
Condition a mixed-mode SPE cartridge with methanol (B129727) and water.
-
Load the hydrolyzed DNA sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the nucleosides with an appropriate solvent (e.g., methanol containing a small percentage of ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness and reconstitute in the LC mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte of interest from other nucleosides.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both the unlabeled 2'-deoxyadenosine adduct and the this compound internal standard.
-
5. Quantification:
-
Generate a calibration curve using known concentrations of the unlabeled 2'-deoxyadenosine adduct standard spiked with a constant concentration of the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for both the calibration standards and the unknown samples.
-
Determine the concentration of the 2'-deoxyadenosine adduct in the samples by interpolating their peak area ratios on the calibration curve.
References
- 1. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. caymanchem.com [caymanchem.com]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ukisotope.com [ukisotope.com]
- 7. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison Guide: Analysis of 2'-Deoxyadenosine-13C10,15N5 as an Internal Standard in Bioanalytical Assays
This guide provides a comprehensive overview of the analytical performance of 2'-Deoxyadenosine-13C10,15N5 when used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of 2'-deoxyadenosine (B1664071) (dA) in biological matrices. The data presented herein is a synthesis of expected performance based on international bioanalytical method validation guidelines. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and biomarker studies that require the precise measurement of DNA nucleosides.
Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] Their use is strongly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) to ensure the reliability of analytical data.[2][3] A SIL-IS, being chemically almost identical to the analyte, co-elutes and experiences similar ionization effects, thereby correcting for variability during sample preparation and analysis.
Comparative Performance Data
The following tables summarize the typical acceptance criteria for bioanalytical method validation, representing the performance benchmarks that any laboratory analyzing 2'-deoxyadenosine using its labeled internal standard would be required to meet. An inter-laboratory comparison would assess each participating laboratory's ability to meet these criteria.
Table 1: Calibration Curve Performance
| Parameter | Acceptance Criteria | Hypothetical Lab A Result | Hypothetical Lab B Result |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 | 0.995 |
| Linearity | Visual inspection of residuals | Random distribution | Random distribution |
| Range | To be defined by the assay | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Concentration (ng/mL) | Acceptance Criteria (Precision: CV%) | Acceptance Criteria (Accuracy: % Bias) | Hypothetical Lab A Performance (CV% / % Bias) | Hypothetical Lab B Performance (CV% / % Bias) |
| LLOQ | 1 | ≤ 20% | ± 20% | 8.5% / -5.2% | 12.3% / +8.1% |
| Low QC | 3 | ≤ 15% | ± 15% | 6.1% / +2.5% | 7.9% / -3.4% |
| Mid QC | 500 | ≤ 15% | ± 15% | 4.3% / -1.8% | 5.5% / +1.1% |
| High QC | 800 | ≤ 15% | ± 15% | 3.8% / +0.5% | 4.9% / -2.0% |
-
LLOQ : Lower Limit of Quantification
-
QC : Quality Control
-
CV% : Coefficient of Variation
-
% Bias : ((Mean Calculated Concentration - Nominal Concentration) / Nominal Concentration) * 100
Table 3: Matrix Effect and Recovery
| Parameter | Acceptance Criteria | Hypothetical Lab A Result | Hypothetical Lab B Result |
| IS-Normalized Matrix Factor (CV%) | ≤ 15% | 7.2% | 9.8% |
| Recovery (Analyte) | Consistent and reproducible | 85 ± 5% | 88 ± 7% |
| Recovery (IS) | Consistent and reproducible | 87 ± 4% | 89 ± 6% |
Experimental Protocols
The following protocols are representative of the methodologies used to validate a bioanalytical assay for 2'-deoxyadenosine using this compound as an internal standard.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions : Prepare individual stock solutions of 2'-deoxyadenosine and this compound in a suitable solvent (e.g., methanol/water).
-
Working Solutions : Prepare serial dilutions of the 2'-deoxyadenosine stock solution to create working solutions for calibration standards and QC samples.
-
Spiking : Spike blank biological matrix (e.g., plasma, digested DNA) with the working solutions to achieve the desired concentrations for the calibration curve (at least six non-zero points) and QC samples (LLOQ, Low, Mid, High).[1]
-
Internal Standard Addition : Add the this compound internal standard working solution to all samples (calibration standards, QCs, and study samples) at a fixed concentration.
Sample Preparation (Protein Precipitation & DNA Digestion)
-
For Plasma Samples (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
For DNA Samples (Enzymatic Digestion): [4]
-
Isolate DNA from cells or tissues using a standard DNA extraction kit.
-
Quantify the isolated DNA (e.g., by UV absorbance at 260 nm).
-
Incubate the DNA sample with a cocktail of enzymes (e.g., Nuclease P1, Alkaline Phosphatase) at 37°C overnight to digest the DNA into individual nucleosides.
-
Add the internal standard solution.
-
Filter the digest through a 3 kDa molecular weight cut-off filter to remove enzymes.
-
The filtrate containing the nucleosides is ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatography : Use a suitable C18 reverse-phase HPLC column to separate 2'-deoxyadenosine from other matrix components.[5]
-
Mass Spectrometry : Employ a triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).
-
MRM Transition for dA : e.g., m/z 252.1 → 136.1
-
MRM Transition for dA-13C10,15N5 : e.g., m/z 267.1 → 146.1 (Note: M+15 mass shift)[6]
-
-
Quantification : Calculate the peak area ratio of the analyte to the internal standard. Determine the concentration of the analyte in unknown samples by interpolating from the calibration curve.
Visualizations
Experimental Workflow
Caption: Generalized workflow for bioanalytical quantification.
Biological Pathway: DNA Damage and Repair
Oxidative stress can lead to the formation of DNA lesions, such as 8,5'-cyclo-2'-deoxyadenosine, from 2'-deoxyadenosine residues in the DNA strand.[7] The cell utilizes specific repair pathways, primarily Nucleotide Excision Repair (NER), to identify and remove such bulky, helix-distorting adducts to maintain genomic integrity.[8][9]
Caption: Nucleotide Excision Repair of an oxidative DNA lesion.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. 2′-Deoxyadenosine-13C10,15N5 5′-monophosphate disodium salt ≥98 atom %, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Formation and repair of oxidatively generated damage in cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The oxidative DNA lesion 8,5'-(S)-cyclo-2'-deoxyadenosine is repaired by the nucleotide excision repair pathway and blocks gene expression in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide to 2'-Deoxyadenosine-13C10,15N5 and its Alternatives for Mass Spectrometry-Based Quantitative Analysis
This guide provides a comprehensive comparison of 2'-Deoxyadenosine-13C10,15N5 with other commercially available stable isotope-labeled internal standards for the quantitative analysis of 2'-deoxyadenosine (B1664071). This document is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for bioanalytical applications.
Product Comparison
Stable isotope-labeled internal standards are essential for accurate quantification in mass spectrometry by correcting for variability in sample preparation and instrument response. The ideal internal standard co-elutes with the analyte and has a similar ionization efficiency but a different mass-to-charge ratio (m/z). Here, we compare this compound with two common alternatives: 2'-Deoxyadenosine-¹⁵N₅ and 2'-Deoxyadenosine-d₂.
Quantitative Data Summary
The following tables summarize the typical specifications for this compound and its alternatives, as provided by major suppliers. Note that specific values may vary by lot.
Table 1: General Specifications
| Parameter | 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ | 2'-Deoxyadenosine-¹⁵N₅ | 2'-Deoxyadenosine-d₂ |
| Supplier (Example) | Sigma-Aldrich, Cambridge Isotope Laboratories | Cambridge Isotope Laboratories | Lumiprobe |
| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N[1][2] | 96-98 atom % ¹⁵N[3] | ≥98 atom % D |
| Chemical Purity | ≥95% (CP)[1][2] | ≥95% | ≥95% |
| Molecular Formula | ¹³C₁₀H₁₃¹⁵N₅O₃ | C₁₀H₁₃¹⁵N₅O₃ | C₁₀H₁₁D₂N₅O₃ |
| Molecular Weight | ~266.18 g/mol | ~256.23 g/mol | ~253.26 g/mol |
| Mass Shift (vs. Unlabeled) | +15 | +5 | +2 |
Table 2: Mass Spectrometry Parameters (Representative)
| Parameter | 2'-Deoxyadenosine (Analyte) | 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ (IS) | 2'-Deoxyadenosine-¹⁵N₅ (IS) | 2'-Deoxyadenosine-d₂ (IS) |
| Precursor Ion (m/z) [M+H]⁺ | 252.1 | 267.1 | 257.1 | 254.1 |
| Product Ion (m/z) [M+H-H₂O]⁺ | 234.1 | 249.1 | 239.1 | 236.1 |
| Product Ion (m/z) [Adenine+H]⁺ | 136.1 | 141.1 (¹³C₅,¹⁵N₅-Adenine) | 141.1 (¹⁵N₅-Adenine) | 136.1 |
Note: The choice of product ion for quantification should be carefully selected to ensure specificity and avoid potential cross-talk between the analyte and the internal standard.
Experimental Protocol: Quantification of 2'-Deoxyadenosine in Human Plasma by LC-MS/MS
This protocol provides a representative method for the analysis of 2'-deoxyadenosine in human plasma using 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ as an internal standard.
1. Materials and Reagents
-
2'-Deoxyadenosine (analyte)
-
2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ (internal standard)
-
Human plasma (K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Sample Preparation
-
Thaw plasma samples on ice.
-
Prepare a stock solution of the internal standard (2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅) in methanol at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution by diluting the stock solution with 50% methanol/water to a final concentration of 10 ng/mL.
-
To 50 µL of plasma sample, add 150 µL of the working internal standard solution.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Phenomenex Kinetex 2.6 µm PFP, 100 Å, 100 x 2.1 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
2'-Deoxyadenosine: 252.1 → 136.1
-
2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅: 267.1 → 141.1
-
-
Source Parameters:
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
Visualizations
The following diagrams illustrate key aspects of the experimental workflow and the underlying analytical principles.
Caption: Bioanalytical workflow for 2'-deoxyadenosine quantification.
Caption: Principle of internal standard use in LC-MS/MS.
References
- 1. 2′-脱氧腺苷-13C10,15N5 5′-三磷酸 钠盐 溶液 ≥98 atom %, ≥95% (CP), 100 mM (in 5mM Tris HCl / H2O) | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2′-Deoxyadenosine-13C10,15N5 5′-monophosphate disodium salt ≥98 atom %, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2â²-Deoxyadenosine (¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, NLM-3895-25 [isotope.com]
Assessing the Isotopic Purity of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅: A Comparative Guide
For researchers in drug development and various scientific fields, the isotopic purity of stable isotope-labeled standards like 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is paramount for accurate quantification in mass spectrometry-based studies. This guide provides a comprehensive comparison of methods to assess the isotopic purity of this essential compound, supported by experimental data and detailed protocols.
Introduction to Isotopic Purity Assessment
2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is a crucial internal standard used in isotope dilution mass spectrometry (IDMS) for the precise quantification of 2'-deoxyadenosine (B1664071) and its modified forms, which can serve as biomarkers for DNA damage and repair.[1][2] The accuracy of these measurements is directly dependent on the isotopic purity of the labeled standard. This guide outlines the primary analytical techniques and experimental workflows for verifying the isotopic enrichment of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅.
Comparative Analysis of Isotopic Purity
The isotopic purity of commercially available 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ is typically high, often exceeding 98 atom %. This level of enrichment is essential for minimizing interference from unlabeled or partially labeled species, thereby ensuring the accuracy of quantitative analyses. Below is a comparison of commercially available standards.
Table 1: Comparison of Commercially Available 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ Standards
| Supplier | Product Name | Stated Isotopic Purity (atom %) | Chemical Purity |
| Sigma-Aldrich | 2′-Deoxyadenosine-¹³C₁₀,¹⁵N₅ 5′-triphosphate disodium (B8443419) salt solution | ≥98 | ≥95% (CP) |
| Sigma-Aldrich | 2′-Deoxyadenosine-¹³C₁₀,¹⁵N₅ 5′-monophosphate disodium salt | ≥98 | ≥95% (CP) |
| Cambridge Isotope Laboratories, Inc. | 2′-Deoxyadenosine monohydrate (¹³C₁₀, 98%; ¹⁵N₅, 96-98%) | ¹³C, 98%; ¹⁵N, 96-98% | 95% |
| BOC Sciences | 2'-Deoxyadenosine-[13C10,15N5] Monohydrate | 98% atom ¹³C; 98% atom ¹⁵N | 95% |
Table 2: Comparison with Alternative Labeled 2'-Deoxyadenosine Standards
| Product Name | Supplier | Isotopic Label | Stated Isotopic Purity (atom %) |
| 2′-Deoxyadenosine (¹⁵N₅, 96-98%) | Cambridge Isotope Laboratories, Inc. | ¹⁵N₅ | 96-98% |
| 2′-Deoxyadenosine·H₂O (deoxyribose-2-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. | ¹³C₁ | 99% |
| 2'-Deoxyadenosine-5'-triphosphate-¹³C₁₀ dilithium | MCE | ¹³C₁₀ | Not Specified |
| 2'-Deoxyadenosine-5'-triphosphate-¹⁵N₅ dilithium | MCE | ¹⁵N₅ | Not Specified |
Experimental Protocols for Isotopic Purity Assessment
The two primary methods for determining the isotopic purity of labeled nucleosides are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry-Based Isotopic Purity Assessment
High-resolution mass spectrometry is a powerful technique to determine the isotopic enrichment of labeled molecules.[3] The general workflow involves the analysis of the mass cluster of the labeled compound and comparing the measured isotope distribution with the theoretical distribution for different enrichment levels.[4]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ in a suitable solvent (e.g., methanol (B129727) or water).
-
Prepare a series of dilutions to evaluate the linearity of the mass spectrometer response.[4]
-
Prepare a sample of natural abundance (unlabeled) 2'-deoxyadenosine for comparison.
-
-
Liquid Chromatography (LC) Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Analysis:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Full Scan Analysis: Acquire full scan mass spectra over a mass range that includes the unlabeled and fully labeled 2'-deoxyadenosine (e.g., m/z 250-300).
-
Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM): For targeted analysis, monitor the specific m/z values for the unlabeled ([M+H]⁺ ≈ 252.1) and labeled ([M+H]⁺ ≈ 267.1) species.
-
-
Data Analysis:
-
Determine the relative intensities of the different isotopic peaks in the mass spectrum of the labeled compound.
-
Compare the experimental isotopic distribution to the theoretical distribution calculated for various levels of isotopic enrichment.[4]
-
The isotopic purity is calculated as the percentage of the fully labeled species relative to all isotopic forms of the molecule.
-
NMR Spectroscopy-Based Isotopic Purity Assessment
NMR spectroscopy, particularly ¹³C and ¹⁵N NMR, provides detailed structural information and can be used to confirm the positions and extent of isotopic labeling. While perhaps less direct for quantifying the exact percentage of enrichment compared to high-resolution MS, it is invaluable for confirming the specific labeling pattern.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve a sufficient amount of the 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ in a suitable deuterated solvent (e.g., DMSO-d₆). The concentration should be optimized for the specific NMR instrument.
-
-
NMR Spectroscopy:
-
Instrumentation: A high-frequency NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR: Acquire a standard proton NMR spectrum to confirm the overall structure and chemical purity of the compound.[5]
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The presence of signals at all 10 carbon positions confirms the ¹³C labeling. The absence of significant signals at the chemical shifts corresponding to natural abundance ¹³C indicates high enrichment.[6][7]
-
¹⁵N NMR: If available, acquire a ¹⁵N NMR spectrum to confirm the labeling at the five nitrogen positions.
-
-
Data Analysis:
-
Compare the obtained spectra with reference spectra of unlabeled 2'-deoxyadenosine.
-
The presence and intensity of the signals in the ¹³C and ¹⁵N spectra corresponding to the labeled positions confirm the isotopic enrichment.
-
Application in Research: DNA Adduct Analysis
Isotope-labeled standards like 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ are instrumental in the field of DNA adductomics, where they are used to quantify DNA modifications resulting from exposure to carcinogens or endogenous processes.[8][9] The general workflow for such an analysis is depicted below.
References
- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2'-Deoxyadenosine (958-09-8) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Performance Evaluation of 2'-Deoxyadenosine-13C10,15N5 in Clinical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of 2'-Deoxyadenosine-13C10,15N5 as an internal standard in clinical assays for the quantification of 2'-deoxyadenosine (B1664071). The performance is compared with other stable isotope-labeled alternatives, namely 2'-Deoxyadenosine-15N5 and deuterated 2'-deoxyadenosine. This document summarizes key performance data from published studies, details relevant experimental protocols, and provides visualizations of metabolic pathways and experimental workflows to aid in the selection of the most appropriate internal standard for bioanalytical method development.
Executive Summary
The quantification of endogenous molecules such as 2'-deoxyadenosine in clinical matrices is critical for various research and diagnostic applications. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mass spectrometry-based quantification, as it effectively compensates for variability in sample preparation and matrix effects.[1] The ideal SIL-IS co-elutes with the analyte and has identical chemical and physical properties, with the only difference being its mass.[2]
This guide evaluates three types of SIL-IS for 2'-deoxyadenosine:
-
This compound: Fully labeled with heavy isotopes of both carbon and nitrogen, this is theoretically the most robust internal standard. The complete labeling ensures a significant mass shift from the analyte while minimizing the potential for chromatographic separation from the unlabeled analyte, a phenomenon that can sometimes be observed with deuterated standards.[3]
-
2'-Deoxyadenosine-15N5: Labeled with five nitrogen-15 (B135050) isotopes, this is a commonly used and effective internal standard.
-
Deuterated 2'-Deoxyadenosine (e.g., 2'-Deoxyadenosine-d4): Labeled with deuterium (B1214612) atoms. While generally effective and often more economical, deuterated standards can sometimes exhibit slight chromatographic shifts relative to the native analyte due to the larger relative mass difference between deuterium and hydrogen.[3]
Quantitative Performance Data
The following tables summarize the performance characteristics of clinical assays utilizing different stable isotope-labeled internal standards for the quantification of 2'-deoxyadenosine or its derivatives.
Table 1: Performance of 2'-Deoxyadenosine-15N5 in a Cellular Lysate Assay
Data extracted from a validated LC-MS/MS method for the quantification of deoxynucleoside triphosphates (dNTPs), where 2'-Deoxyadenosine-15N5 was used as the internal standard for dATP.[4]
| Performance Parameter | Result |
| Linearity Range | 50 to 2500 fmol/sample[4] |
| Accuracy (Intra-assay) | Within ±12.3% for LLOQ, within ±8.6% for other QCs[4] |
| Precision (CV%, Intra-assay) | Within 15.2% for LLOQ, within 11.1% for other QCs[4] |
| Accuracy (Inter-assay) | Within ±9.3% for all QC levels[4] |
| Precision (CV%, Inter-assay) | Within 13.2% for all QC levels[4] |
| Lower Limit of Quantification (LLOQ) | 50 fmol/sample[4] |
Table 2: Performance of this compound in Clinical Assays
| Performance Parameter | Result |
| Linearity Range | Data not publicly available |
| Accuracy | Data not publicly available |
| Precision (CV%) | Data not publicly available |
| Lower Limit of Quantification (LLOQ) | Data not publicly available |
| Theoretical Advantage | As a fully labeled 13C and 15N standard, it is expected to have identical chromatographic behavior to the unlabeled analyte, providing superior correction for matrix effects compared to deuterated standards.[3] |
Table 3: Performance of Deuterated 2'-Deoxyadenosine in Clinical Assays
| Performance Parameter | Result |
| Linearity Range | Data not publicly available |
| Accuracy | Data not publicly available |
| Precision (CV%) | Data not publicly available |
| Lower Limit of Quantification (LLOQ) | Data not publicly available |
| General Considerations | Deuterated standards are widely used and generally provide good performance. However, a potential for chromatographic separation from the unlabeled analyte exists, which may impact the accuracy of correction for matrix effects in some LC-MS/MS systems.[3] |
Experimental Protocols
This section details a representative experimental protocol for the quantification of 2'-deoxyadenosine in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. This protocol is a composite based on established methods for nucleoside analysis.
1. Sample Preparation: Protein Precipitation & Solid-Phase Extraction (SPE)
This protocol combines protein precipitation for initial cleanup with solid-phase extraction for further purification and concentration.
-
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
This compound (or other SIL-IS) working solution in 50:50 acetonitrile (B52724):water
-
Acetonitrile, ice-cold
-
Phosphate (B84403) buffer (10 mM, pH 6.5)
-
Mixed-mode solid-phase extraction (SPE) cartridges
-
Ethyl acetate
-
Elution solvent: 5% Methanol in ethyl acetate
-
Reconstitution solvent: 5% Acetonitrile in water with 0.1% formic acid
-
-
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of phosphate buffer (10 mM, pH 6.5).
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of phosphate buffer.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of phosphate buffer, followed by 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of the elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the final residue in 100 µL of the reconstitution solvent for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2'-Deoxyadenosine: Precursor ion (Q1) m/z 252.1 -> Product ion (Q3) m/z 136.1
-
This compound: Precursor ion (Q1) m/z 267.1 -> Product ion (Q3) m/z 146.1
-
2'-Deoxyadenosine-15N5: Precursor ion (Q1) m/z 257.1 -> Product ion (Q3) m/z 141.1
-
Deuterated 2'-Deoxyadenosine (d4): Precursor ion (Q1) m/z 256.1 -> Product ion (Q3) m/z 136.1
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
Mandatory Visualizations
Signaling Pathway
Caption: Purine salvage pathway for 2'-deoxyadenosine.
Experimental Workflow
Caption: Experimental workflow for 2'-deoxyadenosine quantification.
References
Safety Operating Guide
Navigating the Disposal of 2'-Deoxyadenosine-13C10,15N5: A Guide for Laboratory Professionals
Researchers and scientists handling 2'-Deoxyadenosine-13C10,15N5 must adhere to proper disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe and logistical management of this stable isotope-labeled compound.
Initial Assessment and Classification:
This compound is a form of deoxyadenosine (B7792050) labeled with stable (non-radioactive) isotopes of carbon (¹³C) and nitrogen (¹⁵N). According to safety data sheets (SDS) for the monohydrate form, the compound is not classified as a hazardous substance or mixture.[1] The health and safety characteristics are generally considered similar to its unlabeled counterpart.[2]
The key distinction for disposal is between stable and radioactive isotopes. Waste containing stable isotopes like ¹³C and ¹⁵N does not require the specialized handling and disposal procedures mandated for radioactive waste.[3][] Therefore, the disposal of this compound follows the general protocols for chemical laboratory waste.[][5]
Core Disposal Procedures:
The proper disposal of this compound, whether in pure form or in solution, involves a systematic approach of identification, segregation, and documentation, in accordance with institutional and local regulations.
Quantitative Data Summary:
While specific quantitative disposal limits for this compound are not typically provided, the following table outlines the key characteristics relevant to its disposal.
| Characteristic | Specification | Disposal Implication |
| Isotopic Labeling | ¹³C, ¹⁵N (Stable Isotopes) | Does not require radioactive waste disposal procedures.[3][] |
| Hazard Classification | Not a hazardous substance or mixture (for the monohydrate form).[1] | Can be managed as non-hazardous chemical waste, unless mixed with hazardous materials. |
| Physical State | Typically a solid.[6] | Solid waste should be collected in designated, compatible containers. |
| Solubility | Varies depending on the specific salt form. | Aqueous solutions may be subject to specific sewer disposal regulations, which generally prohibit the disposal of hazardous materials down the drain.[7][8] |
Experimental Protocols for Disposal:
The disposal process should be treated with the same rigor as any experimental protocol. The following steps provide a detailed methodology for the proper disposal of this compound.
-
Waste Identification and Classification:
-
Waste Segregation:
-
Container Selection and Labeling:
-
Use appropriate, leak-proof containers that are compatible with the waste.[7][9]
-
Clearly label the container with "Hazardous Waste" (if applicable, based on admixtures), the full chemical name ("this compound"), and any other components.[5][9] Avoid abbreviations.[9] The date of accumulation should also be included.[5]
-
-
Storage:
-
Disposal Arrangement:
Disposal of Empty Containers:
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[9] The rinsate must be collected and treated as chemical waste.[9] After rinsing, the container can often be disposed of as regular trash, with the label defaced.[7]
Mandatory Visualization:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. isotope.com [isotope.com]
- 3. moravek.com [moravek.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. youtube.com [youtube.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Handling Guide for 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅. The following procedures are designed to ensure the safe handling, use, and disposal of this isotopically labeled nucleoside analog.
Personal Protective Equipment (PPE)
When handling 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure laboratory safety. Health and safety data for many labeled compounds are not extensively available; therefore, they should be handled with the same precautions as their unlabeled counterparts, assuming similar or identical properties.[1]
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles that meet American National Standards Institute (ANSI) Z87 standards.[2] |
| Hand Protection | Gloves | Nitrile gloves (Type N95 is also suggested for the solid form).[3] |
| Body Protection | Protective Clothing | A laboratory coat should be worn to protect against skin contact.[1][2] |
| Respiratory | Respiratory Protection | A self-contained breathing apparatus may be necessary.[1] Use in a well-ventilated area or a chemical fume hood.[4] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is essential for the safe handling of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅.
Handling:
-
Avoid the formation of dust and aerosols.[4]
-
Prevent contact with skin and eyes.[4]
-
All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[2][4]
-
After handling, wash hands and any other exposed areas thoroughly with mild soap and water, especially before eating, drinking, or smoking.[1]
Storage:
-
Store in a tightly sealed container.[1]
-
Keep in a freezer at temperatures of -20°C or -80°C and desiccated.[1][3]
Disposal Plan
Proper disposal of 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ and any contaminated materials is critical to prevent environmental contamination.
-
Dispose of contaminated material in accordance with institutional, local, state, and federal regulations.
-
Avoid releasing the chemical into the environment.[1] Prevent entry into sewers and public waters.[1]
-
Contaminated surfaces and equipment should be decontaminated by scrubbing with alcohol.[4]
Emergency Procedures
In the event of exposure or spillage, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[4] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]
Experimental Workflow
The following diagram illustrates the standard operational workflow for handling 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ in a laboratory setting.
References
- 1. isotope.com [isotope.com]
- 2. radioactive isotopes: Personal protective equipment (PPE) [radioactiveisotopes-fatitienaha.blogspot.com]
- 3. 2′-Deoxyadenosine-13C10,15N5 5′-monophosphate disodium salt ≥98 atom %, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 2â²-Deoxyadenosine (¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, NLM-3895-25 [isotope.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
